7-O-Acetyl-N-acetylneuraminic acid
Description
Structure
3D Structure
Properties
CAS No. |
18529-63-0 |
|---|---|
Molecular Formula |
C13H21NO10 |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |
InChI Key |
DUOKWMWKFGDUDQ-ZXQYLZRESA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 7-O-Acetyl-N-acetylneuraminic Acid in Biological Systems: A Technical Guide
Abstract
7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac) is a structurally distinct, O-acetylated derivative of the ubiquitous sialic acid, N-acetylneuraminic acid (Neu5Ac). While often considered a transient intermediate due to the rapid, non-enzymatic migration of its O-acetyl group to the C-9 position, the initial 7-O-acetylation event is a critical enzymatic modification that profoundly influences a myriad of biological processes. This technical guide provides an in-depth exploration of the biological functions of 7-O-Ac-Neu5Ac, detailing its biosynthesis, degradation, and multifaceted roles in immunology, oncology, and virology. We present a comprehensive summary of quantitative data, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this important molecule.
Introduction
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, terminally adorn the glycan chains of glycoproteins and glycolipids on cell surfaces and secreted molecules.[1] These terminal modifications are pivotal in mediating a vast array of physiological and pathological events, including cell-cell recognition, immune regulation, and host-pathogen interactions.[2] Among the more than 50 known naturally occurring sialic acid derivatives, O-acetylated forms represent a significant class of modifications that fine-tune these biological activities.
This compound is synthesized by the enzymatic transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the C-7 hydroxyl group of Neu5Ac. This reaction is catalyzed by sialate-O-acetyltransferases (SOATs).[3] A key characteristic of 7-O-Ac-Neu5Ac is the intramolecular migration of the O-acetyl group from the C-7 to the C-9 position, a process that can occur spontaneously under physiological conditions, resulting in the more stable 9-O-acetyl-N-acetylneuraminic acid (9-O-Ac-Neu5Ac).[4] The enzymatic removal of these acetyl groups is carried out by sialate-O-acetylesterases (SIAEs).[3]
The dynamic interplay between SOATs and SIAEs regulates the cellular landscape of O-acetylated sialic acids, thereby modulating critical biological functions. This guide will delve into the known biological significance of 7-O-acetylation, providing the necessary technical details for its further exploration in research and therapeutic development.
Biosynthesis and Degradation of this compound
The level of 7-O-acetylated sialic acids in a cell is tightly regulated by the coordinated action of two key enzyme families: sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).
Biosynthesis by Sialate-O-acetyltransferases (SOATs)
The primary enzyme responsible for the 7-O-acetylation of sialic acids is acetyl-CoA:sialate-7-O-acetyltransferase (EC 2.3.1.45).[3] This enzyme, localized in the Golgi apparatus, catalyzes the transfer of an acetyl group from acetyl-CoA to the C-7 hydroxyl group of a sialic acid residue, which is typically part of a growing glycan chain on a glycoprotein or glycolipid.[5] The human gene CASD1 (Capsule structure1 domain containing 1) has been identified as encoding a key sialate-O-acetyltransferase.[5]
Degradation by Sialate-O-acetylesterases (SIAEs)
The removal of the O-acetyl group is catalyzed by sialate-O-acetylesterases (SIAE; EC 3.1.1.53), which are hydrolases that act on carboxylic ester bonds.[6] These enzymes can remove O-acetyl groups from the C-4 and C-9 positions of sialic acids. While 7-O-acetyl esters are not direct substrates for all known SIAEs, the migration of the acetyl group to the C-9 position renders it susceptible to enzymatic removal.[7]
Biological Functions and Significance
The 7-O-acetylation of sialic acid, and its subsequent migration to the 9-O-acetyl form, plays a crucial role in modulating a variety of biological processes.
Immunomodulation
O-acetylation of sialic acids is a key regulator of immune responses, particularly in the context of B-cell activation. The B-cell receptor (BCR) co-receptor CD22, a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family, recognizes α2,6-linked sialic acids on B-cell surface glycoproteins. This interaction is crucial for inhibiting B-cell signaling and maintaining immune tolerance. O-acetylation of these sialic acids can block their recognition by CD22, thereby relieving this inhibition and lowering the threshold for B-cell activation.[5]
Siglec-7, another inhibitory receptor expressed on natural killer (NK) cells and monocytes, also exhibits binding preferences that are influenced by sialic acid modifications. While Siglec-7 preferentially binds to α2,8-linked disialic acids, O-acetylation can modulate this interaction, thereby influencing NK cell-mediated cytotoxicity.[8][9]
Role in Cancer
Aberrant sialylation is a well-established hallmark of cancer. Changes in the O-acetylation status of sialic acids have been observed in various malignancies, including colorectal carcinoma and acute lymphoblastic leukemia (ALL).[10] In colorectal cancer, a decrease in O-acetylation has been reported, which may contribute to tumor progression.[10] Conversely, an increased expression of 9-O-acetylated sialoglycoproteins is a characteristic feature of childhood ALL.[11]
Host-Pathogen Interactions
O-acetylated sialic acids serve as receptors for a number of viruses. Influenza C virus, for instance, specifically recognizes 9-O-acetylated sialic acids for binding to host cells.[12][13] The viral hemagglutinin-esterase (HE) protein mediates this binding and also possesses a sialate-9-O-acetylesterase activity that is crucial for viral release and spread.[12][13] While influenza A and B viruses primarily recognize unmodified sialic acids, O-acetylation can modulate their binding and enzymatic activities.[14]
Human coronaviruses OC43 and HKU1 also utilize 9-O-acetylated sialic acids as receptors, with their spike proteins directly binding to this modified sugar.[15]
Quantitative Data
A summary of the available quantitative data related to the enzymes and interactions involving 7-O-acetylated sialic acids is presented below.
| Parameter | Enzyme/Protein | Substrate/Ligand | Value | Reference |
| Enzyme Kinetics | ||||
| Apparent Km | Acetyl-CoA:Neu5Ac 7-O-acetyltransferase (bovine) | Acetyl-CoA | 1.63 µM | [3] |
| Vmax | Acetyl-CoA:Neu5Ac 7-O-acetyltransferase (bovine) | Acetyl-CoA | 21.9 pmol/mg protein/min | [3] |
| Inhibition | ||||
| IC50 | Sialate-O-acetylesterase (Influenza C virus HE) | 9-O-methyl sialoside | ~86% inhibition at 5 mM | [16] |
| Binding Affinity | ||||
| Inhibition | Siglec-7 | methyl-α-Neu5Ac | 35% inhibition at 3 mM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their replication and adaptation.
Quantification of O-Acetylated Sialic Acids by Fluorometric HPLC
This protocol describes the release, derivatization, and quantification of O-acetylated sialic acids from glycoproteins.
Materials:
-
Glycoprotein sample
-
2 M Acetic Acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent (prepared fresh)
-
Sialic acid reference panel (containing Neu5Ac, Neu5Gc, Neu5,7Ac2, Neu5,9Ac2, etc.)
-
HPLC system with a C18 column and fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
Procedure:
-
Acid Hydrolysis: a. To release sialic acids, incubate the glycoprotein sample (typically 5-200 µg) in 2 M acetic acid at 80°C for 2 hours. b. Cool the sample to room temperature.
-
DMB Derivatization: a. Mix an equal volume of the hydrolyzed sample with the DMB derivatization reagent. b. Incubate the mixture in the dark at 50°C for 2.5 hours to form fluorescent derivatives. c. Stop the reaction by placing the samples on ice or by freezing.
-
HPLC Analysis: a. Inject the derivatized sample onto a C18 HPLC column. b. Separate the DMB-labeled sialic acids using a suitable gradient of acetonitrile in water. c. Detect the fluorescent derivatives using a fluorescence detector. d. Identify and quantify the different O-acetylated sialic acid species by comparing their retention times and peak areas to those of the sialic acid reference panel.[11][17]
Sialate-O-acetyltransferase (SOAT) Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a sialic acid acceptor.
Materials:
-
Cell lysate or microsomal fraction containing SOAT activity
-
[³H]Acetyl-CoA (donor substrate)
-
De-O-acetylated bovine submandibular mucin (de-O-AcBSM) (acceptor substrate)
-
Reaction buffer (e.g., 50 mM sodium cacodylate, pH 7.0)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the cell lysate or microsomal fraction (e.g., 25-100 µg of protein) with de-O-AcBSM in the reaction buffer. b. Initiate the reaction by adding [³H]Acetyl-CoA.
-
Incubation: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Precipitation and Washing: a. Stop the reaction by adding cold TCA to precipitate the proteins and glycoconjugates. b. Centrifuge the tubes to pellet the precipitate. c. Wash the pellet multiple times with cold TCA to remove unincorporated [³H]Acetyl-CoA.
-
Quantification: a. Solubilize the final pellet. b. Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the SOAT activity.[18]
Solid-Phase Lectin Binding Assay
This protocol describes a method to assess the binding of a lectin to immobilized O-acetylated glycoproteins.
Materials:
-
Microtiter plate
-
Glycoprotein sample (with and without O-acetylation)
-
Biotinylated lectin specific for O-acetylated sialic acids (e.g., from Cancer antennarius)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Plate reader
Procedure:
-
Coating: a. Coat the wells of a microtiter plate with the glycoprotein sample by incubating overnight at 4°C. b. Wash the wells to remove unbound glycoprotein.
-
Blocking: a. Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Lectin Binding: a. Add the biotinylated lectin to the wells and incubate for 1-2 hours at room temperature. b. Wash the wells to remove unbound lectin.
-
Detection: a. Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature. b. Wash the wells to remove unbound conjugate. c. Add TMB substrate and incubate until a color develops. d. Stop the reaction with an appropriate stop solution.
-
Quantification: a. Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of lectin bound to the glycoprotein.[19][20]
Visualization of Pathways and Workflows
Graphical representations of the key biological pathways and experimental workflows involving this compound are provided below using the DOT language for Graphviz.
Signaling Pathway: Regulation of B-Cell Activation by CD22 and O-Acetylated Sialic Acids
Caption: Regulation of B-Cell activation by CD22 and O-acetylated sialic acids.
Experimental Workflow: Quantification of O-Acetylated Sialic Acids
Caption: Workflow for the quantification of O-acetylated sialic acids by HPLC.
Conclusion
The 7-O-acetylation of N-acetylneuraminic acid represents a critical and dynamic post-translational modification that significantly impacts a wide range of biological functions. Its role in modulating immune responses, contributing to the pathophysiology of cancer, and serving as a recognition motif for pathogens underscores its importance in health and disease. The technical information, quantitative data, and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A deeper understanding of the mechanisms governing 7-O-acetylation and its biological consequences will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting a diverse array of human diseases. Further research into the specific binding affinities and the development of potent and specific inhibitors for the enzymes involved in its metabolism will be crucial in translating this fundamental knowledge into clinical applications.
References
- 1. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Assays of sialate-O-acetyltransferases and sialate-O-acetylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Binding specificity of influenza C-virus to variably O-acetylated glycoconjugates and its use for histochemical detection of N-acetyl-9-O-acetylneuraminic acid in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding specificity of influenza C-virus to variablyO-acetylated glycoconjugates and its use for histochemical detection ofN-acetyl-9-O-acetylneuraminic acid in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the Sialic Acid Binding Activity of Influenza A Viruses Using Soluble Variants of the H7 and H9 Hemagglutinins | PLOS One [journals.plos.org]
- 15. pnas.org [pnas.org]
- 16. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 20. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of 7-O-Acetylated Sialic Acids in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate landscape of cancer biology is continually revealing novel avenues for therapeutic intervention. Among these, the subtle yet significant modifications of cell surface glycans are emerging as critical players in tumor progression, immune evasion, and drug resistance. This technical guide delves into the core of one such modification: the O-acetylation of sialic acids, with a particular focus on 7-O-acetylated derivatives. Here, we provide a comprehensive overview of their biosynthesis, diverse roles in oncology, and the experimental methodologies employed to elucidate their function, offering a vital resource for researchers, scientists, and professionals dedicated to the development of next-generation cancer therapies.
Introduction: The Significance of Sialic Acid O-Acetylation
Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in a myriad of biological processes. Their functional diversity is further expanded by various modifications, with O-acetylation being one of the most common. This modification, primarily occurring at the C-7, C-8, and C-9 positions of the sialic acid molecule, is a dynamic and reversible process regulated by two key enzymes: sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs). The addition or removal of an acetyl group can profoundly alter the recognition of sialic acids by endogenous lectins, antibodies, and pathogens, thereby influencing cell-cell interactions, signaling pathways, and host-pathogen interactions. In the context of cancer, the aberrant O-acetylation of sialic acids has been implicated in a spectrum of activities, ranging from promoting metastasis to modulating the tumor immune microenvironment.
Biosynthesis and Regulation of 7-O-Acetylated Sialic Acids
The biosynthesis of 7-O-acetylated sialic acids is a finely tuned process occurring within the Golgi apparatus.[1][2]
-
Acetylation: The primary enzyme responsible for the transfer of an acetyl group from acetyl-CoA to sialic acids is CASD1 (Capsule Structure Domain-Containing 1) , a sialate-O-acetyltransferase.[3][4][5] CASD1 can mediate the 7-O-acetylation of sialic acids on CMP-activated sialic acid before its transfer to the glycan chain.[2][6] The 7-O-acetyl group can then spontaneously migrate to the C-9 position under physiological conditions, leading to the formation of 9-O-acetylated sialic acids.[6]
-
Deacetylation: The removal of the acetyl group is catalyzed by sialate-O-acetylesterases (SIAEs) .[7][8] These enzymes can be found in various cellular compartments, including the cytosol and lysosomes, as well as in secreted forms.[2][7]
The balance between the activities of CASD1 and SIAEs dictates the overall level of sialic acid O-acetylation within a cell, and dysregulation of this balance is frequently observed in cancerous tissues.[7][8]
The Dichotomous Role of O-Acetylated Sialic Acids in Cancer
The influence of 7-O-acetylated sialic acids on cancer progression is complex and often context-dependent, with studies reporting both pro- and anti-tumorigenic roles.
Immune Evasion: A Cloak of Invisibility
One of the most critical roles of sialic acid O-acetylation in cancer is its ability to modulate the immune response. O-acetylation can act as a "molecular mask," preventing the recognition of sialic acids by immune cell receptors, particularly Siglecs (Sialic acid-binding immunoglobulin-like lectins).[9][10]
-
Inhibition of Siglec Binding: Many Siglecs, such as Siglec-7 and Siglec-9, which are expressed on immune cells like Natural Killer (NK) cells and macrophages, have inhibitory functions.[10][11] The binding of these Siglecs to sialic acids on cancer cells can suppress the anti-tumor immune response.[12][13] O-acetylation of sialic acids can disrupt this interaction, potentially preventing immune suppression.[9][10]
-
De-O-acetylation and Immune Suppression: Conversely, studies have shown that the de-O-acetylation of sialic acids on cancer cells can enhance their binding to inhibitory Siglecs, thereby dampening the immune response and promoting tumor cell survival.[12][13] This suggests that the activity of SIAEs could be a crucial factor in tumor immune evasion.
Metastasis: A Tale of Adhesion and Detachment
The metastatic cascade involves a series of steps, including local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. O-acetylation of sialic acids has been shown to influence cell adhesion, a critical process in metastasis.
-
Colorectal Cancer: In colorectal carcinoma, a decrease in the O-acetylation of sialyl Lewis X (sLex), a well-known cancer-associated antigen, has been observed.[7][8][14] This de-O-acetylation unmasks the sLex epitope, leading to increased binding to selectins on endothelial cells and platelets, thereby promoting metastasis.[9][14]
-
Breast Cancer and Neuroblastoma: In contrast, the O-acetylated form of the ganglioside GD2 (OAcGD2) is highly expressed in breast cancer and neuroblastoma and is considered a promising therapeutic target.[3][4][5]
Drug Resistance: A Barrier to Therapy
Emerging evidence suggests a role for sialic acid O-acetylation in the development of multidrug resistance (MDR).
-
Regulation of Drug Efflux Pumps: De-O-acetylation of sialic acids has been implicated in the upregulation and increased efflux activity of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter known to confer resistance to a wide range of chemotherapeutic agents.[15] This suggests that targeting the enzymes that regulate O-acetylation could be a strategy to overcome MDR.[15]
Quantitative Data on O-Acetylated Sialic Acids in Cancer
The following table summarizes key quantitative findings from the literature regarding the levels of O-acetylated sialic acids in cancerous versus normal tissues.
| Cancer Type | Tissue/Cell Type Comparison | Change in O-Acetylation | Quantitative Finding | Reference(s) |
| Colorectal Carcinoma | Normal Colonic Mucosa vs. Primary Carcinoma | Decrease | ~70% of mucin-bound sialic acids are O-acetylated in normal tissue.[14] | [14] |
| Primary Carcinoma vs. Liver Metastases | Decrease | ~45% in primary tumors and only ~20% in liver metastases are O-acetylated.[14] | [14] |
Experimental Protocols for Studying 7-O-Acetylated Sialic Acids
A variety of experimental techniques are employed to investigate the role of 7-O-acetylated sialic acids in cancer.
Detection and Quantification
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of different sialic acid species, including their O-acetylated forms.[7][14]
-
Western Blotting: Specific antibodies or lectins that recognize O-acetylated sialic acids can be used to detect their presence on glycoproteins.[14]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF-TOF MS can be used for the detailed structural characterization of O-acetylated sialoglycoproteins.[16]
-
Virolectin Staining: Virolectins, such as the hemagglutinin-esterase of bovine coronavirus (BCoV-HE), can specifically bind to 9-O-acetylated sialic acids and can be used for their detection in cells and tissues.[17]
Genetic Manipulation of O-Acetylation
-
CRISPR-Cas9 Gene Editing: This powerful tool is used to create knockout cell lines for CASD1 or SIAE to study the functional consequences of the complete loss of O-acetylation or the accumulation of O-acetylated sialic acids, respectively.[12][13][18]
-
siRNA-mediated Gene Silencing: Small interfering RNAs (siRNAs) can be used to transiently knockdown the expression of CASD1 or SIAE to investigate the short-term effects of altered O-acetylation.[3][4]
-
Plasmid-based Overexpression: Plasmids containing the coding sequence for CASD1 can be transfected into cells to study the effects of increased O-acetylation.[3][4]
Functional Assays
-
Cell Proliferation Assays: To determine the effect of altered O-acetylation on cancer cell growth.
-
Cell Migration and Invasion Assays: To assess the impact of O-acetylation on the metastatic potential of cancer cells.
-
Immune Cell Cytotoxicity Assays: To investigate how O-acetylation of sialic acids on cancer cells affects their susceptibility to killing by immune cells like NK cells.[12][13]
-
Flow Cytometry: To quantify the binding of Siglecs or selectins to cancer cells with modulated levels of O-acetylated sialic acids.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of 7-O-acetylated sialic acids in cancer.
Biosynthesis and Regulation of Sialic Acid O-Acetylation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of Sialyl-O-Acetyltransferase CASD1 on GD2 Ganglioside O-Acetylation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Sialyl- O-Acetyltransferase CASD1 on GD2 Ganglioside O-Acetylation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. O-acetylation and de-O-acetylation of sialic acids in human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]
- 10. When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Siglec–Sialic Acid Immune Axis in Cancer: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Low O-acetylation of sialyl-Le(x) contributes to its overexpression in colon carcinoma metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Early in vitro evidence indicates that deacetylated sialic acids modulate multi-drug resistance in colon and lung cancers via breast cancer resistance protein [frontiersin.org]
- 16. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers [frontiersin.org]
An In-Depth Technical Guide to the 7-O-Acetyl-N-acetylneuraminic Acid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 7-O-acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac), a modified sialic acid with significant roles in cellular recognition, immune regulation, and disease pathogenesis. This document details the enzymatic pathway, presents key quantitative data, and provides detailed experimental protocols for the study of this important metabolic route.
Introduction to Sialic Acid O-Acetylation
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. O-acetylation is a common modification of sialic acids, occurring at the C-4, C-7, C-8, or C-9 hydroxyl groups. This modification significantly impacts the biological functions of sialic acids by altering their recognition by endogenous lectins, antibodies, and pathogens.[1][2] The level of O-acetylation is dynamically regulated by the opposing activities of sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[3][4] An imbalance in this regulation is associated with various pathological conditions, including cancer and autoimmune diseases.[3][5]
This guide focuses specifically on the biosynthesis of 7-O-Ac-Neu5Ac, a key intermediate that can also lead to the formation of the more stable 9-O-Ac-Neu5Ac through intramolecular acetyl migration.
The Biosynthesis Pathway of this compound
The biosynthesis of 7-O-Ac-Neu5Ac is a multi-step process that begins with the synthesis of the precursor N-acetylneuraminic acid (Neu5Ac) and culminates in the transfer of an acetyl group in the Golgi apparatus.
Upstream Pathway: Synthesis of CMP-N-acetylneuraminic Acid
The initial phase of the pathway involves the synthesis of the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), from basic cellular metabolites. This process occurs primarily in the cytoplasm and nucleus.
The key steps are:
-
Formation of N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P): The pathway starts with fructose-6-phosphate, an intermediate of glycolysis. The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and its subsequent phosphorylation to ManNAc-6-P.
-
Synthesis of N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P): N-acetylneuraminic acid phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form Neu5Ac-9-P.
-
Dephosphorylation to N-acetylneuraminic acid (Neu5Ac): N-acetylneuraminic acid-9-phosphate phosphatase (NANP) removes the phosphate group to yield Neu5Ac.
-
Activation to CMP-N-acetylneuraminic acid (CMP-Neu5Ac): Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac using cytidine triphosphate (CTP) to produce CMP-Neu5Ac, the donor substrate for sialyltransferases.
Final Step: 7-O-Acetylation in the Golgi Apparatus
The final step in the biosynthesis of 7-O-Ac-Neu5Ac occurs within the lumen of the Golgi apparatus.
-
Transport of CMP-Neu5Ac: CMP-Neu5Ac is transported from the nucleus into the Golgi lumen by the CMP-sialic acid transporter (SLC35A1).
-
Sialylation of Glycoconjugates: Sialyltransferases transfer Neu5Ac from CMP-Neu5Ac to the terminal positions of glycan chains on newly synthesized glycoproteins and glycolipids.
-
7-O-Acetylation: A sialate:N-acetylneuraminate-7-O-acetyltransferase (EC 2.3.1.45) utilizes acetyl-Coenzyme A (Acetyl-CoA) as the acetyl donor to transfer an acetyl group to the 7-hydroxyl position of the sialic acid residue.[4][6] The enzyme CASD1 (Capsule Structure Domain Containing 1) has been identified as a key sialate O-acetyltransferase that catalyzes 9-O-acetylation, which is believed to occur via an initial 7-O-acetylation followed by spontaneous or enzyme-assisted migration of the acetyl group to the C-9 position.[7][8][9]
The entire biosynthetic pathway is depicted in the following diagram:
Caption: Overall pathway for 7-O-Ac-Neu5Ac biosynthesis.
Quantitative Data
The enzymatic steps in the 7-O-acetylation of sialic acids have been characterized, and key quantitative data are summarized below.
| Enzyme | Source | Substrate | Apparent Km | Vmax | Optimal pH | Optimal Temperature | Reference(s) |
| Sialate-7-O-acetyltransferase | Bovine submandibular gland | Acetyl-CoA | 1.63 µM | 21.9 pmol/mg protein·min | - | - | [6] |
| Sialate-O-acetyltransferase (SOAT) | Human lymphoblasts (ALL) | - | - | - | 7.0 | 37°C | [10] |
| Sialate-O-acetylesterase (SIAE) | Human lymphoblasts (ALL) | Neu5,9Ac2 | 0.38 mM (lysosomal) | - | - | - | [3][11] |
| Sialate-O-acetylesterase (SIAE) | Human lymphoblasts (ALL) | Neu5,9Ac2 | 0.39 mM (cytosolic) | - | - | - | [3][11] |
| Sialate 9(4)-O-acetylesterase | Equine liver, Bovine brain, Influenza C virus | Various | 0.13 - 24 mM | 0.55 - 11 U/mg protein | 7.4 - 8.5 | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Radiometric Assay for Sialate-O-Acetyltransferase (SOAT) Activity
This protocol is adapted from methodologies used to measure SOAT activity in microsomal fractions or cell lysates.[10]
Principle: This assay measures the transfer of radiolabeled acetyl groups from [3H]Acetyl-CoA to an acceptor substrate containing sialic acid. The resulting radiolabeled glycoconjugate is precipitated and quantified by scintillation counting.
Materials:
-
Microsomal fraction or cell lysate containing SOAT
-
De-O-acetylated bovine submaxillary mucin (BSM) as an exogenous acceptor (or endogenous acceptors within the microsomal fraction)
-
[3H]Acetyl-CoA (radiolabeled donor substrate)
-
Reaction buffer: 50 mM sodium cacodylate, 5 mM MnCl2, 150 mM NaCl, pH 7.0
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Phosphotungstic acid, 1% (w/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
100 µg of cell lysate protein or 25 µg of microsomal fraction protein.
-
5.0 µg of de-O-acetylated BSM (if using an exogenous acceptor).
-
Reaction buffer to a final volume of 90 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of [3H]Acetyl-CoA (final concentration 0.5 µM) to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Termination and Precipitation:
-
Stop the reaction by adding 1 mL of ice-cold 5% TCA containing 1% phosphotungstic acid.
-
Incubate on ice for 30 minutes to precipitate the proteins and glycoconjugates.
-
-
Washing:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold 5% TCA.
-
-
Quantification:
-
Dissolve the final pellet in 100 µL of 1 M NaOH.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Controls:
-
Include a blank reaction with no enzyme source to determine background radiation.
-
Include a control with boiled enzyme to ensure the activity is enzymatic.
-
Caption: Workflow for the radiometric sialate-O-acetyltransferase assay.
HPLC Analysis of O-Acetylated Sialic Acids with DMB Derivatization
This protocol describes the release, derivatization, and analysis of O-acetylated sialic acids from glycoproteins using 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling followed by reverse-phase HPLC with fluorescence detection.[13][14]
Principle: Sialic acids are released from glycoconjugates by mild acid hydrolysis. The released sialic acids are then derivatized with DMB, which reacts with the α-keto acid functionality to form a fluorescent derivative. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.
Materials:
-
Glycoprotein sample
-
Acetic acid, 2 M
-
DMB labeling solution:
-
0.7 mg DMB
-
436 µL water
-
38 µL glacial acetic acid
-
26 µL 2-mercaptoethanol
-
4 mg sodium hydrosulfite
-
-
Sialic acid reference panel (containing Neu5Ac, Neu5,7Ac2, Neu5,9Ac2, etc.)
-
HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
Procedure:
-
Release of Sialic Acids:
-
To your glycoprotein sample (e.g., 10-100 µg), add 2 M acetic acid to a final volume of 100 µL.
-
Incubate at 80°C for 2 hours.
-
Cool the sample to room temperature and centrifuge to pellet any precipitate.
-
Collect the supernatant containing the released sialic acids.
-
-
DMB Derivatization:
-
Prepare the DMB labeling solution fresh and protect it from light.
-
To 50 µL of the released sialic acid sample (or standard), add 50 µL of the DMB labeling solution.
-
Incubate at 50°C for 3 hours in the dark.
-
Stop the reaction by adding 400 µL of water. The sample is now ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A typical gradient might be:
-
Isocratic elution with 84% A, 9% B, 7% C.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector set to Ex: 373 nm, Em: 448 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different O-acetylated sialic acids by comparing their retention times with those of the standards in the reference panel.
-
Quantify the amount of each sialic acid species by integrating the peak areas and comparing them to a standard curve generated from the reference standards.
-
Caption: Workflow for HPLC analysis of O-acetylated sialic acids.
Regulation of 7-O-Acetylation
The degree of 7-O-acetylation of sialic acids is a tightly regulated process, primarily controlled by the balance between the activities of sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[3]
-
SOAT Activity: The expression and activity of SOATs, such as CASD1, are key determinants of the level of O-acetylation. The availability of the donor substrate, Acetyl-CoA, in the Golgi apparatus also plays a crucial role.
-
SIAE Activity: SIAEs are responsible for the removal of O-acetyl groups, thus reversing the action of SOATs. The subcellular localization of different SIAE isoforms (lysosomal and cytosolic) suggests distinct roles in the turnover and catabolism of O-acetylated sialoglycoconjugates.[11]
-
Substrate Availability: The presence of sialylated glycoconjugates as acceptor substrates is a prerequisite for O-acetylation. The activity of sialyltransferases, which add sialic acids to glycans, therefore indirectly influences the extent of O-acetylation.
-
Intra-Golgi Environment: The pH and ionic conditions within the Golgi lumen can influence enzyme activity and the stability of O-acetyl esters. The migration of the acetyl group from the C-7 to the C-9 position is pH-dependent, occurring more readily at neutral or slightly alkaline pH.[15]
Further research is needed to fully elucidate the potential for allosteric regulation or post-translational modifications of the enzymes involved in this pathway.[16][17]
Conclusion
The biosynthesis of this compound is a critical pathway that contributes to the vast structural and functional diversity of sialic acids. Understanding the enzymes, their regulation, and the methods to study this pathway is essential for researchers in glycobiology, cell biology, and drug development. The aberrant O-acetylation observed in various diseases highlights the enzymes of this pathway as potential diagnostic markers and therapeutic targets. This technical guide provides a foundational resource to facilitate further investigation into the fascinating biology of sialic acid O-acetylation.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. O-acetylation of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of O-acetylation of sialic acids by sialate-O-acetyltransferase and sialate-O-acetylesterase activities in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays of sialate-O-acetyltransferases and sialate-O-acetylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the enzymatic 7-O-acetylation of sialic acids and evidence for enzymatic O-acetyl migration from C-7 to C-9 in bovine submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Sialate O-acetylesterases: key enzymes in sialic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. cmm.ucsd.edu [cmm.ucsd.edu]
- 16. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric regulation - Wikipedia [en.wikipedia.org]
The Elusive Target: A Technical Guide to the Chemical Synthesis of 7-O-Acetyl-N-acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Acetyl-N-acetylneuraminic acid, a specifically substituted derivative of the predominant sialic acid in humans, N-acetylneuraminic acid (Neu5Ac), is of significant interest in glycobiology and drug discovery. The position of the O-acetyl group on the sialic acid backbone can dramatically influence biological recognition processes, including host-pathogen interactions and immune responses. Consequently, the availability of pure, structurally defined isomers of O-acetylated sialic acids is crucial for advancing research in these areas. This technical guide provides an in-depth overview of the chemical synthesis of this compound, detailing a key synthetic strategy, the experimental challenges encountered, and the critical issue of acyl migration that complicates its isolation.
Synthetic Strategy: A Multi-Step Approach to a Protected Precursor
The primary route for the chemical synthesis of this compound involves a multi-step process starting from the readily available N-acetylneuraminic acid. This strategy focuses on the regioselective protection and deprotection of the various hydroxyl groups to enable the specific acetylation of the C7 position. The key steps are outlined below.
Diagram: Synthetic Pathway to Protected this compound
Sialate-O-acetyltransferase specificity for 7-O-acetylation
An In-depth Technical Guide on the Specificity of Sialate-O-acetyltransferase for 7-O-Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic specificity of sialate-O-acetyltransferases (SOATs), with a core focus on the initial 7-O-acetylation of sialic acids. It details the key enzyme involved, its mechanism, quantitative activity data, and the experimental protocols used for its characterization.
Introduction to Sialic Acid O-Acetylation
Sialic acids, a family of nine-carbon sugars, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2][3] Their structural diversity is significantly increased by modifications such as O-acetylation, which can occur at the C-4, C-7, C-8, or C-9 hydroxyl groups.[1][2][4][5] This modification is a critical regulator of numerous biological processes, including immune responses, cell signaling, apoptosis, and host-pathogen interactions.[3][6][7] The addition of these O-acetyl groups is catalyzed by sialate-O-acetyltransferases (SOATs), while their removal is handled by sialate-O-acetylesterases (SIAEs).[1][2][7]
Studies have established that in mammals, the primary site for the incorporation of O-acetyl groups onto the side chain (C7, C8, C9) of sialic acids is the C-7 position.[6][8] The enzyme responsible is therefore classified as AcCoA:sialate-7-O-acetyltransferase (EC 2.3.1.45).[6][8]
The Mechanism of 7-O-Acetylation and Isomerization
The biosynthesis of O-acetylated sialoglycans is a multi-step process occurring within the Golgi apparatus. The key mammalian enzyme identified as responsible for this modification is the human CasD1 (Capsule structure1 domain containing 1) protein.[3][9]
-
Primary Acetylation at C-7: The process begins with the enzymatic transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (AcCoA), to the C-7 position of a sialic acid residue.[6][8] Evidence suggests that the human Cas1 protein (CasD1) is the sialic acid-specific O-acetyltransferase that directs this initial acetylation to carbon 7.[3][10] Overexpression of CasD1 results in a significant increase in 7-O-acetylated gangliosides, such as 7-O-Ac-GD3.[3][9]
-
Substrate Specificity: The preferred substrate for CasD1 is believed to be CMP-activated sialic acid, meaning acetylation likely occurs prior to the transfer of sialic acid onto nascent glycan chains by sialyltransferases.[1][11] However, SOAT activity has also been demonstrated on sialic acids already incorporated into glycoconjugates.[5] Some studies have also pointed to SOATs having high specificity for sialic acids in particular linkages, such as terminal α2,8-linked residues.[5]
-
Migration to C-9: Following the initial enzymatic 7-O-acetylation, the acetyl group can spontaneously and non-enzymatically migrate to the C-9 position.[8][12][13] This isomerization occurs under physiological conditions. The coexistence of 7-O- and 9-O-acetylated sialic acids in many tissues is a result of this initial 7-O-acetylation followed by chemical migration.[8][10]
Caption: Biosynthetic pathway of 7-O- and 9-O-acetylated sialoglycans.
Quantitative Data on Enzyme Activity
The level of sialic acid O-acetylation is tightly regulated by the balance between SOAT and SIAE activities. Alterations in these enzyme activities are associated with various diseases, including cancer.
Table 1: Sialate-O-acetyltransferase (SOAT) Activity in Acute Lymphoblastic Leukemia (ALL)
| Cell Type / Condition | SOAT Activity (ng OAcSias/mg protein x min) | Citation |
| Normal Peripheral Blood Mononuclear Cells (PBMC) | 242 ± 22 | [7] |
| ALL Patient Lymphoblasts (at diagnosis) | 780 ± 35 | [7] |
| ALL Patient Lymphocytes (in clinical remission) | 267 ± 5 | [7] |
| ALL Patient Lymphocytes (in clinical relapse) | 770 ± 24 | [7] |
Table 2: Sialate-O-acetylesterase (SIAE) Kinetic Parameters in ALL
| Enzyme Fraction | Apparent KM (mM) | Citation |
| Lysosomal Fraction (ALL Patient Lymphoblasts) | 0.38 | [7][14] |
| Cytosolic Fraction (ALL Patient Lymphoblasts) | 0.39 | [7][14] |
Table 3: Effect of CasD1 Overexpression on Ganglioside Acetylation
| Transfection Condition | Change in GD3 Expression | Change in 7-O-Ac-GD3 Expression | Citation |
| GD3 Synthase only | 86% Increase | 14% Increase | [3] |
| GD3 Synthase + Cas1p (CasD1) | 62% Increase | 54% Increase | [3] |
Experimental Protocols
Characterizing the specificity and activity of sialate-O-acetyltransferases requires a combination of biochemical assays and molecular biology techniques.
Sialate-O-acetyltransferase (SOAT) Assay (Radioactive Method)
This assay measures the transfer of a radiolabeled acetyl group from [³H]AcCoA to a sialic acid acceptor.
Methodology:
-
Enzyme Source Preparation: Prepare microsomal fractions or cell lysates from the biological source (e.g., lymphoblasts).[14] Microsomes are typically isolated by differential centrifugation.
-
Acceptor Substrate: Use an exogenous acceptor like de-O-acetylated bovine submandibular mucin (de-O-AcBSM) or rely on endogenous acceptors within the microsomal preparation.[14]
-
Reaction Mixture: Combine the enzyme source (e.g., 25 µg microsomal protein), acceptor substrate, and [³H]Acetyl-CoA in a suitable buffer (e.g., pH 7.0).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Measurement: Terminate the reaction and separate the labeled glycoconjugate from the unreacted [³H]AcCoA. The radioactivity incorporated into the acceptor is quantified using a liquid scintillation counter.
Caption: Workflow for a radioactive sialate-O-acetyltransferase (SOAT) assay.
SOAT Assay (Non-Radioactive ELISA)
This method provides a safer and simpler alternative for quantifying SOAT activity.[7]
Methodology:
-
Plate Coating: Immobilize a de-O-acetylated sialoglycoprotein (e.g., de-O-AcBSM) onto the wells of a microtiter plate.
-
Enzyme Reaction: Add the enzyme source (cell lysate) and the acetyl donor (AcCoA) to the wells. Incubate at 37°C for 1 hour to allow the enzymatic O-acetylation of the immobilized substrate.
-
Detection: Wash the plate to remove reactants. Add a lectin or antibody that specifically recognizes the newly formed O-acetylated sialic acid (e.g., a 9-O-acetyl-specific lectin).
-
Quantification: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB). Measure the resulting absorbance to quantify SOAT activity.
Analysis of O-Acetylation Position by HPLC
This protocol is used to determine the specific position (C-7 or C-9) of O-acetylation.
Methodology:
-
Sialic Acid Release: Release sialic acids from the glycoconjugate using mild acid hydrolysis.
-
Derivatization: Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction tags the keto group of the sialic acid with a fluorescent label.[11]
-
HPLC Analysis: Separate the DMB-derivatized sialic acids using reversed-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Identification: Compare the retention times of the sample peaks with those of known 7-O-acetylated and 9-O-acetylated sialic acid standards to identify and quantify the specific isomers.
Regulation and Biological Implications
The specificity of SOATs for 7-O-acetylation and the resulting expression of 7/9-O-acetylated sialoglycans have profound biological consequences. The balance of SOAT and SIAE activity acts as a molecular "on/off" switch that can modulate cell recognition and signaling.[1] For instance, 9-O-acetylation can block the binding of sialic acid-binding immunoglobulin-like lectins (Siglecs), which are crucial immunoreceptors.[1]
In the context of disease, particularly cancer, this regulation is often disrupted. The elevated SOAT activity observed in acute lymphoblastic leukemia leads to an overexpression of O-acetylated sialoglycans, which is considered a hallmark of the disease and correlates with disease status.[1][7] This makes SOAT a potential biomarker and a target for therapeutic intervention.
Caption: Logical relationship of enzyme activity and O-acetylation in health and disease.
Conclusion
The specificity of sialate-O-acetyltransferase for the C-7 position is a fundamental aspect of sialoglycan biosynthesis in mammals. The identification of CasD1 as the key enzyme catalyzing this reaction has significantly advanced the field. The initial 7-O-acetylation, followed by potential migration to C-9, creates a diverse array of sialoglycan structures that play crucial roles in health and disease. Understanding the quantitative activity and regulation of this enzyme provides valuable insights for researchers and professionals in drug development, opening avenues for novel diagnostic markers and therapeutic strategies targeting diseases with aberrant O-acetylation, such as cancer.
References
- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tue.nl [research.tue.nl]
- 3. The human Cas1 protein: A sialic acid-specific O-acetyltransferase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays of sialate-O-acetyltransferases and sialate-O-acetylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human Cas1 protein: a sialic acid-specific O-acetyltransferase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmm.ucsd.edu [cmm.ucsd.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
The Enzymatic Deacetylation of 7-O-Acetyl-N-acetylneuraminic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of 7-O-acetylesterase activity on 7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac), a crucial modification of sialic acid with profound implications in various biological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymes involved, their biochemical properties, detailed experimental protocols, and the biological context of this enzymatic reaction.
Introduction to Sialic Acid O-Acetylation and 7-O-Acetylesterases
Sialic acids, a family of nine-carbon carboxylated monosaccharides, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. Their structure can be extensively modified, with O-acetylation being one of the most common and functionally significant alterations.[1] O-acetylation can occur at the C-4, C-7, C-8, and C-9 positions, influencing a wide array of biological phenomena, from pathogen recognition to immune regulation.[1][2]
The dynamic regulation of sialic acid O-acetylation is maintained by the balanced activities of two key enzyme families: sialate-O-acetyltransferases (SOATs), which add acetyl groups, and sialate-O-acetylesterases (SIAEs), which remove them.[1][3] This guide focuses on the latter, specifically their activity on 7-O-acetylated N-acetylneuraminic acid. These enzymes, also known as 7-O-acetylesterases, are critical in modulating the biological functions associated with this specific sialic acid modification.
Biochemical Properties of Sialate-O-Acetylesterases
Sialate-O-acetylesterases are a diverse group of enzymes found in viruses, bacteria, and mammals. They exhibit a range of substrate specificities and catalytic properties. While many studies have focused on 9-O-acetylesterases, enzymes capable of deacetylating the 7-position are also of significant interest. It is important to note that O-acetyl groups can migrate between the C-7, C-8, and C-9 positions of the sialic acid side chain, particularly under neutral or mildly alkaline conditions.[4][5] This can complicate kinetic studies and the determination of precise substrate specificity.
Quantitative Data on Sialate-O-Acetylesterase Activity
The following table summarizes key quantitative data for various sialate-O-acetylesterases. It is important to note that much of the available literature focuses on 9-O-acetylated or synthetic substrates due to the lability and challenging synthesis of 7-O-acetylated sialic acids.
| Enzyme Source | Substrate(s) | Optimal pH | K_m_ (mM) | V_max_ (U/mg) | Inhibitors | Activators | Reference(s) |
| Rat Liver (membrane-associated) | 9-O-acetylated sialic acids, 4-methylumbelliferyl acetate | 6.0 - 7.5 | - | - | Diisopropyl fluorophosphate (DFP), Diethyl-p-nitrophenyl phosphate (Paraoxon) | - | [6] |
| Equine Liver | Neu5,9Ac₂, 4-methylumbelliferyl acetate, Neu5,9Ac₂-lactose | 7.4 - 8.5 | 0.13 - 24 | 0.55 - 11 | - | - | [7] |
| Bovine Brain | Neu5,9Ac₂, 4-methylumbelliferyl acetate, Neu5,9Ac₂-lactose | 7.4 - 8.5 | 0.13 - 24 | 0.55 - 11 | - | - | [7] |
| Influenza C Virus | Neu5,9Ac₂, 4-methylumbelliferyl acetate, Neu5,9Ac₂-lactose | 7.4 - 8.5 | 0.13 - 24 | 0.55 - 11 | - | - | [7] |
| Tannerella forsythia | Removes 7-, 8-, and 9-O-acetyl groups | - | - | - | - | - | [8] |
| Childhood ALL cells (cytosolic) | 4-methylumbelliferyl acetate (MUAc) | - | - | 231 - 287 pmol/min x mg protein | - | - | [9] |
| Childhood ALL cells (lysosomal) | 4-methylumbelliferyl acetate (MUAc) | - | - | 403 pmol/min x mg protein | - | - | [9] |
Note: The kinetic parameters are often determined with more stable 9-O-acetylated substrates or synthetic esters, which may not precisely reflect the activity on 7-O-Ac-Neu5Ac.
Experimental Protocols
This section provides detailed methodologies for the characterization of 7-O-acetylesterase activity.
Preparation of this compound Substrate
The synthesis of regioselectively O-acetylated sialic acids is a complex process. A common strategy involves the use of protecting groups and regioselective silyl exchange technology.[10][11]
General Procedure for Synthesis:
-
Protection: Start with N-acetylneuraminic acid (Neu5Ac). Protect the carboxyl and hydroxyl groups, for example, by per-O-silylation.
-
Regioselective Acetylation: Utilize a regioselective silyl ether/acetate exchange reaction. For instance, reaction of the per-O-silylated Neu5Ac ester with acetic acid and acetic anhydride in pyridine can promote acetylation at specific positions.[10] The order of reactivity is generally C4 > C9 > C8.[10] Specific conditions can be optimized to favor 7-O-acetylation.
-
Deprotection: Remove the protecting groups (e.g., by hydrogenolysis) to yield the desired O-acetylated Neu5Ac analogue.[10]
-
Purification and Characterization: Purify the product using techniques like ion-exchange chromatography.[12] The structure and purity should be confirmed by NMR and mass spectrometry.[12]
Spectrophotometric Assay for 7-O-Acetylesterase Activity
This protocol is adapted from methods using chromogenic or fluorogenic substrates, which are often used for initial screening and kinetic analysis due to their convenience.[13][14] For more specific measurements, the natural substrate should be used in conjunction with a method to quantify the product.
Principle: The assay measures the release of a chromophore or fluorophore from a synthetic acetylated substrate upon enzymatic hydrolysis. A more direct but complex method involves quantifying the acetate released from 7-O-Ac-Neu5Ac.
Materials:
-
Purified or partially purified 7-O-acetylesterase
-
Substrate: 4-methylumbelliferyl acetate (for fluorometric assay) or p-nitrophenyl acetate (for colorimetric assay)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Stop Solution: e.g., 0.1 M Na₂CO₃ for p-nitrophenyl acetate assay
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer.
-
Enzyme Addition: Add a known amount of the enzyme solution to each well. Include a negative control with heat-inactivated enzyme or buffer only.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.
-
Initiate Reaction: Add the substrate to each well to a final concentration typically in the range of 0.1-2 mM.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance (e.g., at 405 nm for p-nitrophenol) or fluorescence (excitation/emission maxima for 4-methylumbelliferone) at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) from the linear portion of the progress curve. One unit of activity can be defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.
HPLC-Based Assay for 7-O-Acetylesterase Activity
This method allows for the direct measurement of the conversion of 7-O-Ac-Neu5Ac to Neu5Ac.
Principle: The substrate and product are separated by High-Performance Liquid Chromatography (HPLC) and quantified by UV detection or fluorescence detection after derivatization.
Materials:
-
Purified 7-O-acetylesterase
-
This compound
-
Reaction Buffer: e.g., 50 mM Sodium Phosphate, pH 7.0
-
Quenching Solution: e.g., Acetonitrile or mild acid
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
(Optional) Derivatization agent: e.g., 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection
Procedure:
-
Enzymatic Reaction:
-
Incubate a known concentration of 7-O-Ac-Neu5Ac with the enzyme in the reaction buffer at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
(Optional) Derivatization:
-
If using fluorescence detection, derivatize the sialic acids in the quenched samples with DMB according to established protocols.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate 7-O-Ac-Neu5Ac and Neu5Ac. For example, a gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% phosphoric acid) can be used for C18 columns.[15][16]
-
Monitor the elution profile at an appropriate wavelength (e.g., ~200-210 nm for UV detection of underivatized sialic acids, or the excitation/emission maxima for the DMB adducts).
-
-
Quantification:
-
Create a standard curve for both 7-O-Ac-Neu5Ac and Neu5Ac.
-
Determine the concentration of substrate remaining and product formed at each time point by integrating the peak areas and comparing them to the standard curves.
-
Calculate the enzyme activity based on the rate of product formation.
-
Biological Significance and Signaling Pathways
The de-O-acetylation of sialic acids at the 7-position by 7-O-acetylesterases is a critical regulatory mechanism in various biological contexts.
Biosynthesis and Regulation of O-Acetylated Sialic Acids
The level of O-acetylation is tightly controlled within the Golgi apparatus. Sialic acids are activated to CMP-sialic acids in the nucleus and then transported into the Golgi lumen.[1] Inside the Golgi, sialate-O-acetyltransferases, such as CASD1, transfer acetyl groups from acetyl-CoA to sialic acids at the C-7 or C-9 position.[1][3] Conversely, sialate-O-acetylesterases (SIAEs) remove these acetyl groups.[1][3] The resulting O-acetylated sialic acids are then incorporated into glycoproteins and glycolipids by sialyltransferases.[3]
Modulation of the Sialic Acid-Siglec Signaling Pathway
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acids. The binding of sialylated ligands to inhibitory Siglecs on cells like Natural Killer (NK) cells can suppress their cytotoxic activity, a mechanism that can be exploited by cancer cells to evade the immune system.[17]
O-acetylation of sialic acids can modulate their binding to Siglecs. The removal of O-acetyl groups by sialate-O-acetylesterases can therefore alter immune cell recognition and response. For instance, deacetylation may unmask a sialic acid residue, allowing it to bind to an inhibitory Siglec and suppress an immune response. Conversely, in some contexts, O-acetylation might create a binding site for a specific Siglec or prevent binding to another.
Conclusion
The activity of 7-O-acetylesterases on this compound represents a critical control point in a multitude of biological processes. A thorough understanding of these enzymes, their kinetics, and their biological roles is essential for researchers in glycobiology, immunology, and drug development. The methodologies and data presented in this guide provide a solid foundation for the investigation of this important class of enzymes and their impact on cellular function and disease. Further research into the specific kinetic parameters of these enzymes with 7-O-acetylated substrates and the development of specific inhibitors will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The sialate O-acetylesterase EstA from gut Bacteroidetes species enables sialidase-mediated cross-species foraging of 9-O-acetylated sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmm.ucsd.edu [cmm.ucsd.edu]
- 6. O-acetylation and de-O-acetylation of sialic acids. Purification, characterization, and properties of a glycosylated rat liver esterase specific for 9-O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sialate O-acetylesterases: key enzymes in sialic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sialate O-acetylesterase kit [ludger.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Assays for Determination of Acetylesterase Activity and Specificity Using pNP-acetyl and Acetylated Polysaccharides as Substrates [bio-protocol.org]
- 14. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
Structural Characterization of 7-O-Acetyl-N-acetylneuraminic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a crucial role in a myriad of biological processes, from cell-cell recognition and signaling to pathogen binding. The structural diversity of sialic acids is further expanded by modifications such as O-acetylation, which can profoundly influence their biological activity. This technical guide provides an in-depth overview of the structural characterization of a specific O-acetylated derivative, 7-O-Acetyl-N-acetylneuraminic acid (Neu5,7Ac₂). O-acetylation at the C7 position has been shown to modulate the binding of sialic acids to various proteins, including sialic acid-binding immunoglobulin-like lectins (Siglecs), thereby impacting immune responses.[1] A thorough understanding of the structural features of Neu5,7Ac₂ is therefore essential for researchers in glycobiology, immunology, and drug development.
This guide summarizes key analytical techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO₁₀ | |
| Molecular Weight | 351.31 g/mol | |
| Synonyms | Neu5,7Ac₂ | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the elucidation of the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and location of the O-acetyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| 1 | - | ~175 |
| 2 | - | ~95 |
| 3ax | ~1.8 | ~40 |
| 3eq | ~2.3 | ~40 |
| 4 | ~4.0 | ~68 |
| 5 | ~3.9 | ~52 |
| 6 | ~3.9 | ~73 |
| 7 | ~5.2 (downfield shifted) | ~72 (downfield shifted) |
| 8 | ~4.1 | ~69 |
| 9a | ~3.8 | ~64 |
| 9b | ~3.6 | ~64 |
| N-Acetyl CH₃ | ~2.0 | ~23 |
| O-Acetyl CH₃ | ~2.1 | ~21 |
| N-Acetyl C=O | - | ~176 |
| O-Acetyl C=O | - | ~172 |
Note: Predicted values are based on data for N-acetylneuraminic acid and general trends observed upon O-acetylation. Actual values may vary depending on experimental conditions.[4][5][6][7]
Experimental Protocol: NMR Spectroscopy
A general protocol for the NMR analysis of acetylated sialic acids is as follows:
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound in 0.5 mL of deuterium oxide (D₂O) or another suitable deuterated solvent. For optimal results, ensure the sample is free of paramagnetic impurities.
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12 ppm, 32k data points, 64 scans, and a relaxation delay of 2 seconds.
-
Suppress the residual HOD signal using presaturation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C spectrum.
-
Typical parameters: spectral width of 200 ppm, 64k data points, 1024 scans, and a relaxation delay of 2 seconds.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and confirming the position of the acetyl group.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique.
The expected molecular ion peak for this compound in positive ion mode would be [M+H]⁺ at m/z 352.1238 and in negative ion mode would be [M-H]⁻ at m/z 350.1092.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Assignment |
| 352.12 ([M+H]⁺) | 310.11 | Loss of acetyl group (CH₂CO) |
| 352.12 ([M+H]⁺) | 292.10 | Loss of acetyl group and water (CH₂CO + H₂O) |
| 350.11 ([M-H]⁻) | 308.10 | Loss of acetyl group (CH₂CO) |
| 350.11 ([M-H]⁻) | 290.09 | Loss of acetyl group and water (CH₂CO + H₂O) |
| 350.11 ([M-H]⁻) | 87.00 | Fragment containing C1 and C2 |
Note: The fragmentation pattern of sialic acids can be complex and may involve rearrangements. The listed fragments are based on common fragmentation pathways observed for similar molecules.[8][9]
Experimental Protocol: Mass Spectrometry
A general protocol for the LC-MS analysis of acetylated sialic acids is as follows:
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent compatible with reverse-phase liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode).
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
A typical gradient could be 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Acquire full scan MS data to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the acquired data using the manufacturer's software. Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with known patterns for sialic acids to confirm the structure.
Biological Context and Signaling Pathway
O-acetylation of sialic acids, including at the C7 position, plays a significant role in modulating immune cell function, primarily through its influence on the binding of Siglecs. Siglecs are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acids as ligands. Many Siglecs, such as Siglec-7 and CD22 (Siglec-2), contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).
The presence of a 7-O-acetyl group on N-acetylneuraminic acid can either enhance or inhibit binding to different Siglecs. For instance, O-acetylation is known to generally abrogate Siglec binding.[1] This modulation of Siglec engagement has profound consequences for immune cell signaling.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the synthesis, purification, and structural characterization of this compound.
Signaling Pathway: Modulation of Siglec-7 Signaling by 7-O-Acetylation
The following diagram illustrates the impact of 7-O-acetylation on the signaling pathway mediated by Siglec-7, an inhibitory receptor found on Natural Killer (NK) cells and other immune cells.
Caption: 7-O-acetylation of sialic acid blocks Siglec-7 binding, preventing inhibitory signaling and allowing NK cell activation.
Conclusion
The structural characterization of this compound is critical for understanding its biological functions, particularly in the context of immune regulation. This guide has provided an overview of the key analytical techniques, NMR and mass spectrometry, along with generalized experimental protocols for their application. While specific high-resolution spectral data for this particular isomer remains to be comprehensively published, the provided information serves as a robust framework for researchers to undertake and interpret their own structural analyses. The elucidation of the precise structural features of modified sialic acids like Neu5,7Ac₂ will undoubtedly pave the way for the development of novel therapeutics targeting glycan-mediated biological pathways.
References
- 1. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000230) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 7-O-Acetyl-N-acetylneuraminic acid
An In-depth Technical Guide to 7-O-Acetyl-N-acetylneuraminic Acid
This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (Neu5,7Ac₂), a modified sialic acid of significant interest in glycobiology and drug development. It is intended for researchers, scientists, and professionals in related fields.
Introduction
Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1][2] Their modifications, such as O-acetylation, play critical roles in a multitude of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions.[3][4][5] O-acetylation of the parent molecule, N-acetylneuraminic acid (Neu5Ac), can occur at the 4, 7, 8, and/or 9 positions.[3][6]
This compound is a specific, naturally occurring O-acetylated sialic acid. A key chemical feature is the intramolecular migration of the O-acetyl group from the C-7 to the C-9 position, which can occur under physiological conditions.[7][8][9] This dynamic process complicates its study but is also central to its biological function and metabolism, which is regulated by sialate-specific O-acetyltransferases and O-acetylesterases.[3][4] Understanding the properties of Neu5,7Ac₂ is crucial for elucidating its role in health and disease and for the development of novel therapeutics.
Physical and Chemical Properties
Precise experimental data for this compound is limited in the literature. Therefore, data for the parent compound, N-acetylneuraminic acid (Neu5Ac), is provided for reference where specific data for the 7-O-acetylated form is unavailable.
General Properties
| Property | Value | Source |
| Synonyms | Neu5,7Ac₂, 5-N-Acetyl-7-O-acetyl-neuraminic acid | [10][11] |
| Molecular Formula | C₁₃H₂₁NO₁₀ | [10][11] |
| Molecular Weight | 351.31 g/mol | [10][11] |
| IUPAC Name | (4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | [10] |
Physicochemical Data
| Property | This compound | N-acetylneuraminic acid (Reference) | Source |
| Melting Point | Data not available | 184-186 °C (decomposes) | [1][12] |
| Solubility | Data not available | Water: ~50 g/L (20 °C) PBS (pH 7.2): 10 mg/ml DMSO: 1 mg/ml DMF: 0.1 mg/ml | [1][12][13] |
| Stability | The 7-O-acetyl group can migrate to the C-9 position under physiological conditions (pH 7.0, 37 °C).[8][9] | Stable at neutral pH and low temperatures. Degrades in strongly acidic (pH < 3) or alkaline (pH > 10) conditions, especially with heat.[14][15][16] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H-NMR is a powerful tool for identifying the position of O-acetyl groups on sialic acids.[14]
-
¹H-NMR: O-acetylation at the C-7 position is expected to cause a significant downfield shift of the H-7 proton resonance compared to the parent Neu5Ac. The acetyl methyl protons of the 7-O-acetyl group would introduce a new singlet in the spectrum, distinct from the N-acetyl methyl protons.[14]
-
¹³C-NMR: Similar to ¹H-NMR, the C-7 carbon resonance is expected to shift downfield upon acetylation. New resonances for the acetyl carbonyl and methyl carbons would also be present.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and structural analysis of O-acetylated sialic acids.
-
Fast-Atom Bombardment (FAB-MS): This technique can unambiguously detect O-acetylated derivatives. The expected molecular ion for Neu5,7Ac₂ would be at m/z 352 [M+H]⁺.[8]
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique can physically separate isomeric ions based on their shape and size (collision cross-section, CCS). It has been successfully used to resolve the B₁ fragment ions of 4-O, 7-O, and 9-O-acetylated Neu5Ac, allowing for their unambiguous identification.[17]
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (broad): O-H stretching from hydroxyl and carboxylic acid groups.
-
~2900 cm⁻¹: C-H stretching.
-
~1740 cm⁻¹: C=O stretching from the ester (O-acetyl) group.
-
~1720 cm⁻¹: C=O stretching from the carboxylic acid.
-
~1650 cm⁻¹: C=O stretching of the amide I band (N-acetyl).
-
~1000-1200 cm⁻¹: C-O stretching.
Biological Role and Metabolism
O-acetylation of sialic acids at the 7 and 9 positions modulates their recognition by endogenous lectins, antibodies, and pathogens like viruses.[7] This modification can mask the underlying sialic acid, preventing binding, or create new binding sites.
The metabolism of this compound is a dynamic process involving enzymatic acetylation and deacetylation, as well as spontaneous intramolecular migration of the acetyl group.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. www3.nd.edu [www3.nd.edu]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylneuraminic acid CAS#: 131-48-6 [m.chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000230) [hmdb.ca]
- 8. cmm.ucsd.edu [cmm.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetylneuraminic acid(131-48-6) 13C NMR spectrum [chemicalbook.com]
- 11. N-Acetylneuraminic acid | 131-48-6 | MA00746 | Biosynth [biosynth.com]
- 12. N-Acetyl-Neuraminic Acid | C11H19NO9 | CID 439197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Role of 7-O-Acetyl-N-acetylneuraminic Acid in Cell-Cell Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Acetyl-N-acetylneuraminic acid (7-O-acetyl-Neu5Ac) is a significant, yet often overlooked, modification of sialic acid, a terminal monosaccharide on vertebrate cell surface glycans. This O-acetylation at the C7 position of the sialic acid side chain plays a critical role in modulating cell-cell recognition processes, with profound implications for immunology, oncology, and infectious disease. This technical guide provides an in-depth exploration of the biosynthesis, expression, and function of 7-O-acetyl-Neu5Ac, with a particular focus on its interactions with Sialic acid-binding immunoglobulin-like lectins (Siglecs). We present a summary of quantitative data, detailed experimental protocols for the detection and characterization of this modified sialic acid, and visual representations of the key molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the intricate roles of 7-O-acetyl-Neu5Ac in cellular communication.
Introduction to Sialic Acid O-Acetylation
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. Their strategic location on the cell surface makes them key players in a myriad of biological processes, including cell-cell adhesion, signaling, and pathogen recognition. The structural diversity of sialic acids is further expanded by various modifications, among which O-acetylation is one of the most common and functionally significant.
O-acetylation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, can occur at the C4, C7, C8, and C9 hydroxyl groups. This guide focuses specifically on 7-O-acetyl-Neu5Ac, a modification that can dynamically alter the recognition of sialylated ligands by endogenous lectins and exogenous pathogens. The presence or absence of the 7-O-acetyl group can act as a molecular switch, turning protein-glycan interactions on or off, thereby fine-tuning cellular responses.
Biosynthesis and Turnover of 7-O-Acetyl-Neu5Ac
The level of 7-O-acetyl-Neu5Ac on the cell surface is tightly regulated by the coordinated action of two key enzyme families: sialate O-acetyltransferases (SOATs) and sialate O-acetylesterases (SIAEs).
2.1. Biosynthesis by CAS1 Domain Sialic Acid O-Acetyltransferase 1 (CASD1)
The primary enzyme responsible for the O-acetylation of sialic acids in humans is the CAS1 Domain Sialic Acid O-Acetyltransferase 1 (CASD1). This multi-pass transmembrane protein is localized in the Golgi apparatus. CASD1 utilizes acetyl-coenzyme A (acetyl-CoA) as a donor to transfer an acetyl group to the C7 or C9 position of sialic acid. While the primary site of acetylation can vary, it is understood that the acetyl group can migrate between the C7, C8, and C9 positions of the sialic acid side chain. The preferred substrate for CASD1 is CMP-activated sialic acid (CMP-Neu5Ac) within the Golgi lumen, prior to its transfer onto nascent glycan chains.[1][2]
2.2. Removal by Sialate O-Acetylesterases (SIAEs)
The removal of the O-acetyl group is catalyzed by sialate O-acetylesterases (SIAEs). These enzymes can reverse the modification, converting O-acetylated sialic acids back to their unmodified form. This enzymatic cleavage can occur on the cell surface or within intracellular compartments, providing a dynamic mechanism for regulating the cellular O-acetylation landscape.
Figure 1: Biosynthesis and turnover of 7-O-acetyl-Neu5Ac.
Role in Cell-Cell Recognition: Modulation of Siglec Binding
Siglecs are a family of I-type lectins expressed predominantly on immune cells that recognize sialic acid-containing ligands. These interactions play a crucial role in regulating immune responses, often through inhibitory signaling pathways. The O-acetylation of sialic acids, including at the C7 position, can significantly modulate the binding of Siglecs to their ligands.
3.1. Siglec-7 and Siglec-9
Siglec-7 and Siglec-9 are two prominent inhibitory Siglecs expressed on various immune cells, including natural killer (NK) cells, monocytes, and T cells. Their engagement by sialylated ligands on target cells can suppress immune cell activation and cytotoxicity. While the presence of O-acetyl groups on sialic acid is known to influence Siglec binding, the precise effect of 7-O-acetylation on the binding affinity of Siglec-7 and Siglec-9 is an area of active research. Glycan array studies have shown that modifications to the sialic acid structure can dramatically alter Siglec binding preferences.[3] It is generally observed that O-acetylation can either block or, in some cases, enhance Siglec interactions, depending on the specific Siglec and the context of the glycan.
3.2. Signaling Pathway
Upon binding to their sialylated ligands, inhibitory Siglecs like Siglec-7 and Siglec-9 become phosphorylated on their intracellular Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) by Src family kinases. This phosphorylation creates a docking site for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1.[4][5] Recruited SHP-1 then dephosphorylates key downstream signaling molecules involved in cellular activation, such as ZAP-70 in T cells and components of the PI3K/Akt pathway.[4][6] This dephosphorylation dampens the activating signals, leading to an overall inhibitory effect on the immune cell. The presence of 7-O-acetyl-Neu5Ac on a target cell can therefore influence the initiation of this inhibitory signaling cascade by modulating the initial Siglec-ligand binding event.
Figure 2: Siglec-7/9 inhibitory signaling pathway.
Quantitative Data
The quantitative analysis of 7-O-acetyl-Neu5Ac is challenging due to the labile nature of the O-acetyl group. However, advances in analytical techniques have begun to provide insights into its abundance and the kinetics of its metabolism.
Table 1: Expression Levels of O-Acetylated Sialic Acids
| Cell Line/Tissue | Method | Relative Abundance of O-Acetylated Sialic Acids (% of total sialic acids) | Reference |
| Human HEK-293 cells | HPLC | 1-2% (as 9-O-acetyl and 7,9-di-O-acetyl) | [7] |
| Human A549 cells | HPLC | 1-2% (as 9-O-acetyl and 7,9-di-O-acetyl) | [7] |
| Canine MDCK cells | HPLC | 1-2% (as 9-O-acetyl and 7,9-di-O-acetyl) | [7] |
| Human Throat Cancer | LC-MS/MS | Neu5Ac is the major species (approx. 97%) | [8] |
| Human Plasma | LC-MS/MS | Neu5Ac is the predominant form | [9] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | kcat | Reference |
| Human CASD1 | CMP-Neu5Ac, Acetyl-CoA | Data not available | Data not available | Data not available | [2][10] |
Note: Specific kinetic constants for human CASD1 with respect to 7-O-acetylation are not yet well-defined in the literature.
Experimental Protocols
The detection and quantification of 7-O-acetyl-Neu5Ac require specialized protocols that preserve the labile O-acetyl group.
5.1. Protocol for HPLC-DMB Analysis of O-Acetylated Sialic Acids
This protocol is adapted for the analysis of O-acetylated sialic acids, with modifications to minimize the loss of acetyl groups.
-
Release of Sialic Acids:
-
Resuspend cell pellets or homogenized tissue in 2 M acetic acid. Note: Acetic acid is used instead of stronger acids like trifluoroacetic acid to minimize de-O-acetylation.
-
Incubate at 80°C for 2 hours.
-
Centrifuge to pellet debris and collect the supernatant containing released sialic acids.
-
-
Derivatization with DMB (1,2-diamino-4,5-methylenedioxybenzene):
-
Prepare a fresh DMB labeling solution containing DMB, β-mercaptoethanol, and sodium hydrosulfite in 1.5 M propionic acid. Note: Propionic acid helps to maintain an acidic pH which is crucial for preserving the O-acetyl esters.
-
Mix the sialic acid-containing supernatant with the DMB labeling solution.
-
Incubate at 50°C for 2.5 hours in the dark.
-
Stop the reaction by adding a large volume of water.
-
-
HPLC Analysis:
-
Inject the DMB-labeled sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile in water.
-
Detect the fluorescent DMB-sialic acid derivatives using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.
-
Identify and quantify peaks by comparison to authentic standards of O-acetylated sialic acids.
-
Figure 3: HPLC-DMB analysis workflow.
5.2. Protocol for MALDI-TOF Mass Spectrometry Analysis of O-Acetylated Sialic Acids
This protocol incorporates derivatization steps to stabilize sialic acids and preserve O-acetyl groups for MALDI-TOF MS analysis.[11][12][13]
-
Release and Purification of Glycans:
-
Release N-glycans from glycoproteins using PNGase F.
-
Purify the released glycans using a solid-phase extraction (SPE) method such as hydrophilic interaction liquid chromatography (HILIC).
-
-
Derivatization for Sialic Acid Stabilization:
-
Perform a linkage-specific derivatization. For example, use a carbodiimide-activated amidation or esterification method. This stabilizes the sialic acid linkage and preserves the O-acetyl groups.[11][12]
-
A two-step derivatization strategy involving dimethylamination followed by permethylation can also be employed for linkage-specific analysis.[14]
-
-
MALDI-TOF MS Analysis:
-
Co-crystallize the derivatized glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
Acquire mass spectra in positive ion reflectron mode.
-
Analyze the spectra to identify the masses corresponding to glycans containing 7-O-acetyl-Neu5Ac. The derivatization adds a specific mass shift that can be used for identification.
-
5.3. Protocol for Flow Cytometry Detection of Cell Surface O-Acetylated Sialic Acids
Detection of 7-O-acetyl-Neu5Ac on the cell surface by flow cytometry is challenging due to the lack of commercially available specific antibodies or lectins. The influenza C virus hemagglutinin-esterase (HE) protein has been used as a probe for 9-O-acetylated sialic acids, and some lectins show broad sialic acid binding that may be influenced by O-acetylation.[15] Researchers may need to develop or validate their own specific probes. A general protocol is outlined below:
-
Cell Preparation:
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Incubate cells with a fluorophore-conjugated lectin or a primary antibody/probe specific for 7-O-acetylated sialic acids (if available) on ice for 30-60 minutes.
-
If using an unconjugated primary probe, wash the cells and incubate with a suitable fluorophore-conjugated secondary antibody.
-
-
Data Acquisition:
-
Wash the cells to remove unbound reagents.
-
Resuspend the cells in buffer and acquire data on a flow cytometer.
-
-
Controls:
-
Include an unstained cell control.
-
Include cells treated with a sialate O-acetylesterase (SIAE) prior to staining to confirm the specificity of the signal for O-acetylated sialic acids.
-
Conclusion and Future Directions
This compound is emerging as a critical regulator of cell-cell recognition, particularly in the context of the immune system. Its dynamic expression, controlled by the interplay of CASD1 and SIAEs, provides a sophisticated mechanism for fine-tuning cellular interactions. The ability of 7-O-acetylation to modulate Siglec binding highlights its potential as a therapeutic target for a range of diseases, including cancer and autoimmune disorders.
Future research should focus on several key areas:
-
Development of specific probes: The generation of high-affinity antibodies or lectins specific for 7-O-acetyl-Neu5Ac is crucial for its detailed characterization in biological systems.
-
Quantitative studies: Comprehensive quantitative mapping of 7-O-acetyl-Neu5Ac across different human tissues in health and disease will provide valuable insights into its physiological and pathological roles.
-
Functional genomics: Further elucidation of the regulatory networks governing the expression and activity of CASD1 and SIAEs will be essential for understanding how 7-O-acetylation is controlled.
-
Drug development: The design of small molecules that can modulate the activity of CASD1 or SIAEs, or mimetics of 7-O-acetylated sialosides, could offer novel therapeutic strategies for a variety of diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of sialic acid O-acetylation. As our understanding of the "sialo-code" deepens, the importance of modifications like 7-O-acetylation in governing cellular communication will undoubtedly become even more apparent.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Probing the binding specificities of human Siglecs by cell-based glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of a Sialic Acid-recognizing Lectin Siglec-9 Modulates Adhesion Dynamics of Cancer Cells via Calpain-mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The protein phosphatase Shp1 regulates invariant Natural Killer T cell effector differentiation independently of TCR and Slam signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Negative regulation of T cell receptor signaling by Siglec-7 (p70/AIRM) and Siglec-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Derivatization for stabilizing sialic acids in MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Detection of 7-O-Acetyl-N-acetylneuraminic Acid by HPLC-MS
Introduction
7-O-Acetyl-N-acetylneuraminic acid (Neu5,7Ac₂) is a member of the sialic acid family, a diverse group of nine-carbon carboxylated sugars.[1] Sialic acids are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids, playing crucial roles in various biological processes. O-acetylation of sialic acids, such as at the C-7 position, is a common modification that can modulate biological activities and has been implicated in development, immune regulation, and disease pathogenesis, including cancer and infectious diseases.[2] Accurate and sensitive quantification of specific O-acetylated sialic acid isomers like Neu5,7Ac₂ is therefore essential for researchers in glycobiology, drug development, and clinical diagnostics.
This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of sialic acids from biological matrices such as plasma or serum. Optimization may be required depending on the specific sample type.
1.1. Release of Sialic Acids from Glycoconjugates (Acid Hydrolysis)
-
To release sialic acids from glycoproteins and glycolipids, add an equal volume of 2 M acetic acid to the sample.
-
Incubate the mixture at 80°C for 2 hours. This mild acid hydrolysis condition is intended to minimize the degradation of O-acetyl groups.
-
Cool the sample to room temperature.
1.2. Protein Precipitation
-
To 100 µL of the hydrolyzed sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
1.3. Sample Concentration and Reconstitution
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in an appropriate volume of the initial HPLC mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid) for analysis.
HPLC-MS Analysis
2.1. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is a suitable starting point. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be effective for retaining these polar analytes.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of Neu5,7Ac₂ from other sialic acid isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for sialic acids.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M-H]⁻) for this compound (C₁₃H₂₁NO₁₀) is m/z 350.1.
-
While specific, validated product ions for Neu5,7Ac₂ are not widely published, a likely fragmentation would involve the loss of the acetyl group (42 Da) and/or other characteristic losses observed for sialic acids. A potential product ion for monitoring would be m/z 308.1, corresponding to the loss of the acetyl group. Further optimization and confirmation with a pure standard are necessary.
-
For comparison, the well-established transition for N-acetylneuraminic acid (Neu5Ac) is m/z 308.1 → 87.0.[4]
-
-
Ion Source Parameters: These should be optimized for the specific instrument but typical starting points include:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Nebulizer Gas Flow: Instrument-specific, typically nitrogen.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a validated HPLC-MS assay for this compound. These values are for illustrative purposes and should be determined experimentally for any specific assay.
Table 1: HPLC-MS/MS Parameters for Sialic Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 350.1 | 308.1 (putative) | 15-25 | 100 |
| N-acetylneuraminic acid (Internal Standard) | 308.1 | 87.0 | 20-30 | 100 |
Table 2: Quantitative Performance of the HPLC-MS Method (Hypothetical)
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 110% |
Visualizations
Biosynthesis of this compound
The following diagram illustrates the key steps in the biosynthesis of O-acetylated sialic acids.
Caption: Biosynthesis of 7-O-acetylated sialoglycans.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow for the detection of this compound.
Caption: HPLC-MS workflow for Neu5,7Ac₂ analysis.
References
Application Notes and Protocols for the Quantification of 7-O-Acetyl-N-acetylneuraminic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of 7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac), a modified sialic acid, in various biological samples. O-acetylation of sialic acids can significantly influence their biological functions, including roles in cell adhesion, signaling, and host-pathogen interactions.[1] Therefore, precise quantification of specific isomers like 7-O-Ac-Neu5Ac is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
Introduction to this compound
Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[2][3] N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans.[3] The hydroxyl groups of sialic acids can be modified by O-acetylation, O-methylation, or the addition of lactyl, sulfate, or phosphate groups.[1] O-acetylation commonly occurs at the C-7, C-8, and/or C-9 positions, with 7-O-acetylation being a key modification.[1] These modifications can alter the charge and conformation of glycoconjugates, thereby modulating biological recognition events.[1] For instance, O-acetylated sialic acids are involved in immune regulation and can serve as receptors for certain viruses.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for various sialic acids, including O-acetylated forms, in different biological samples. It is important to note that concentrations can vary significantly depending on the species, physiological state, and the analytical method employed.
| Sialic Acid Derivative | Biological Matrix | Concentration Range | Analytical Method | Reference |
| Total Sialic Acid | Human Serum | 1.5 - 2.5 mM | HPLC-UV | [5] |
| N-Acetylneuraminic acid (Neu5Ac) | Human Plasma | LLOQ: 25.0 ng/mL | LC-MS/MS | [6] |
| N-Acetylneuraminic acid (Neu5Ac) | Human Urine (3-5 years old) | ~21.3% of total urinary sialic acid | LC-MS/MS | [7][8] |
| Conjugated N-Acetylneuraminic acid (Neu5Ac) | Human Urine (3-5 years old) | ~70.8% of total urinary sialic acid | LC-MS/MS | [7][8] |
| 9-O-Acetyl-N-acetylneuraminic acid (Neu5,9Ac2) | Human Plasma | Detected and Quantified | UHPLC with Fluorescence Detection | [9] |
| 4-O-Acetyl-N-acetylneuraminic acid (Neu4,5Ac2) | Guinea Pig Serum | Detected and Quantified | UHPLC with Fluorescence Detection | [9] |
| Mono-O-acetylated N-acetylneuraminic acids | Human and Rat Sera | Detectable in 5 µL of serum | Fluorometric HPLC | [10] |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
Accurate quantification of 7-O-Ac-Neu5Ac requires careful sample preparation to release the sialic acid from glycoconjugates, followed by a sensitive analytical method. Due to the lability of the O-acetyl group, mild hydrolysis conditions are essential. Derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity.
Protocol 1: Quantification of O-Acetyl Sialic Acids by HPLC with Fluorescence Detection
This protocol is based on the widely used 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization method followed by reversed-phase HPLC.[2][5][10]
1. Sample Preparation and Sialic Acid Release (Mild Acid Hydrolysis)
-
Objective: To release sialic acids from glycoproteins and glycolipids with minimal degradation of O-acetyl groups.
-
Procedure:
-
To 5-20 µL of biological sample (e.g., serum, plasma), add 1 mL of 2 M acetic acid.
-
Incubate the mixture in a sealed tube at 80°C for 2 hours.[2]
-
After incubation, cool the sample on ice.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant containing the released sialic acids.
-
2. Derivatization with DMB
-
Objective: To label the α-keto acid group of sialic acids with a fluorescent tag for sensitive detection.
-
Materials:
-
DMB Reagent: Dissolve 7 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB), 1.4 M acetic acid, 0.7 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 1 mL of water. Prepare this solution fresh and protect it from light.[11]
-
-
Procedure:
-
To 50 µL of the supernatant from the hydrolysis step, add 50 µL of the DMB derivatization reagent in a microcentrifuge vial.[11]
-
Incubate the mixture at 50°C for 2.5 hours in the dark.[11]
-
After incubation, the reaction can be stopped by freezing at -20°C or below. The derivatized samples are light-sensitive and should be analyzed within 24 hours.[2][11]
-
3. HPLC Analysis
-
Objective: To separate and quantify the DMB-labeled sialic acid derivatives.
-
Instrumentation: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., Acclaim RSLC 120 C18, 2.2 µm, 2.1 × 100 mm).[11]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution: A typical gradient would be: 5% B for 5 min, then a linear gradient to 20% B over 8 min, followed by a steeper gradient to 40% B over 2 min.[11]
-
Flow Rate: 0.42 mL/min.[11]
-
Column Temperature: 45°C.[11]
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.[11]
-
Quantification: Create a standard curve using known concentrations of purified 7-O-Ac-Neu5Ac and other relevant sialic acid standards that have been subjected to the same derivatization procedure.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of sialic acids without the need for derivatization.[6]
1. Sample Preparation
-
Objective: To extract free sialic acids and remove interfering substances like proteins and phospholipids.
-
Procedure:
-
For plasma samples, protein precipitation is a common first step. Add a 3-fold excess of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[12]
-
Alternatively, use a phospholipid removal plate for efficient cleanup.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[12]
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[12]
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify underivatized sialic acids.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining these polar compounds (e.g., Atlantis HILIC Silica, 5 µm, 50 × 3.0 mm).[6]
-
Mobile Phase:
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 96% B) and gradually decrease it to elute the polar analytes.[6]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The specific precursor and product ion transitions for 7-O-Ac-Neu5Ac would need to be determined using a pure standard. For Neu5Ac, a common transition is m/z 308.1 -> 87.1 in negative ion mode.
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C₃]Neu5Ac) to correct for matrix effects and variations in instrument response.[12] Prepare a calibration curve in a surrogate matrix (e.g., 5% bovine serum albumin) to quantify the endogenous levels in the biological samples.[6]
Visualizations
Experimental Workflow for HPLC-based Quantification
References
- 1. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 4. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopy for the Analysis of 7-O-Acetylated Sialic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction Sialic acids are a family of nine-carbon acidic monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] These terminal residues are critical mediators of a vast array of biological processes, including cellular interactions, immune responses, and pathogenesis.[1][2] The structural diversity of sialic acids is enhanced by modifications such as O-acetylation, which most commonly occurs at the C-4, C-7, C-8, and C-9 positions.[3][4] 7-O-acetylation, in particular, can significantly alter the biological functions of sialoglycans by affecting protein-glycan recognition events and modulating the stability of glycoproteins.[3][5]
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the detailed structural elucidation of these modifications.[1][6] It allows for the unambiguous identification and quantification of O-acetylated sialic acid isomers in their native state, providing crucial insights for glycobiology research and the development of biopharmaceuticals.[6][7] This application note provides a detailed protocol for the analysis of 7-O-acetylated sialic acids using high-resolution ¹H-NMR.
Biological Significance of Sialic Acid O-Acetylation The addition and removal of O-acetyl groups on sialic acids are dynamic processes regulated by specific enzymes: Sialic Acid O-acetyltransferases (SOATs) and Sialic Acid O-acetylesterases (SIAEs).[3][4] This modification acts as a biological switch, altering the recognition of sialoglycans by endogenous lectins (e.g., Siglecs) and exogenous pathogens.[3][4] Dysregulation of sialic acid O-acetylation has been linked to various diseases, including cancer and autoimmune disorders, making the ability to accurately detect and quantify these structures essential for both basic research and clinical applications.[3][8]
Principle of NMR-Based Detection
¹H-NMR spectroscopy is highly sensitive to the local chemical environment of protons. The introduction of an electron-withdrawing acetyl group at the C-7 hydroxyl position of a sialic acid residue induces a significant downfield shift (deshielding) in the resonance signals of neighboring protons.[6] The most pronounced effects are observed for the protons attached to the carbon backbone, specifically H-6, H-7, and H-8.
The key diagnostic signals for identifying 7-O-acetylation are:
-
Downfield Shift of H-7: The proton directly attached to the carbon bearing the acetyl group (H-7) experiences the largest downfield shift.
-
Shifts of Adjacent Protons: Protons on adjacent carbons (H-6 and H-8) also show characteristic downfield shifts, albeit of a smaller magnitude.[6]
-
Acetyl Methyl Singlet: A new singlet peak appears in the spectrum around δ 2.1-2.2 ppm, corresponding to the three equivalent protons of the acetyl methyl group. The precise chemical shift of this singlet is diagnostic for the position of O-acetylation.[6]
By comparing the ¹H-NMR spectrum of a sample with reference spectra of unmodified (Neu5Ac) and 7-O-acetylated sialic acids, one can confirm the presence and position of the modification.[6]
Experimental Protocols
The following protocols outline the steps for sample preparation and NMR data acquisition for the analysis of 7-O-acetylated sialic acids.
Protocol 1: Sample Preparation
This protocol is adapted for samples where sialic acids are part of larger glycans released from glycoproteins.
-
Release of Glycans: For N-glycans, digest the glycoprotein (2-10 mg) with an appropriate enzyme like PNGase F according to the manufacturer's protocol.[9] This cleaves the bond between the innermost GlcNAc and the asparagine residue.
-
Purification: Purify the released sialylated glycans from the protein and enzyme using methods such as hydrophilic interaction liquid chromatography (HILIC) or solid-phase extraction with graphitized carbon cartridges.
-
Lyophilization and Deuterium Exchange: Lyophilize the purified glycan fraction to dryness. To minimize the residual H₂O signal in the NMR spectrum, perform hydrogen/deuterium exchange by dissolving the sample in deuterium oxide (D₂O, 99.96 atom % ²H) and lyophilizing again. Repeat this step three times.[10]
-
Final Sample Preparation:
-
Dissolve the final dried sample in 0.6–0.7 mL of high-purity D₂O.[11]
-
Crucial Step: Ensure the pD (the pH equivalent in D₂O) is adjusted to be near neutral (pD ~7.0–7.4). O-acetyl groups can migrate or be lost under acidic or alkaline conditions.[10] Use dilute NaOD or DCl for adjustment if necessary.
-
Filter the solution through a small piece of cotton or glass wool packed into a Pasteur pipette to remove any particulate matter.[12]
-
Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[12] For quantitative analysis, a known amount of an internal standard (e.g., DSS) can be added.
-
Protocol 2: NMR Data Acquisition
-
Spectrometer Setup:
-
¹H NMR Experiment:
-
Temperature: Set the probe temperature to a constant value, typically 25°C or 37°C.[7][10] Temperature stability is crucial for preventing chemical shift drift.
-
Pulse Sequence: Use a standard 1D ¹H pulse sequence with solvent suppression (e.g., presaturation) to attenuate the large residual HOD signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm, centered around 4.7 ppm.
-
Acquisition Time: 2–4 seconds.
-
Relaxation Delay: 1–5 seconds (for quantitative analysis, ensure a delay of at least 5 times the longest T₁).
-
Number of Scans: 64 to 1024, depending on sample concentration.
-
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of proton signals, especially in complex mixtures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). These experiments reveal proton-proton and proton-carbon correlations, respectively.[7]
-
Data Interpretation and Quantitative Analysis
Qualitative Identification
The presence of a 7-O-acetyl group is confirmed by observing the characteristic downfield-shifted signals for H-7, H-6, and H-8, in conjunction with a new acetyl methyl singlet, as detailed in the table below.
Quantitative Data Summary
The following table summarizes the approximate ¹H-NMR chemical shifts (δ) for key protons of the β-anomer of N-acetylneuraminic acid (Neu5Ac) and its 7-O-acetylated derivative (Neu5,7Ac₂). Data is referenced from high-resolution studies conducted in D₂O at neutral pD.[10]
| Proton Signal | β-Neu5Ac (δ ppm) | β-Neu5,7Ac₂ (δ ppm) | Δδ (ppm) | Key Diagnostic Feature |
| H-3ax | 1.838 | 1.906 | +0.068 | Minor shift |
| H-3eq | 2.207 | 2.211 | +0.004 | Negligible shift |
| H-4 | 4.023 | 3.942 | -0.081 | Upfield shift |
| H-5 | 3.899 | 3.759 | -0.140 | Upfield shift |
| H-6 | 3.979 | 4.233 | +0.254 | Significant Downfield Shift |
| H-7 | 3.791 | ~5.1-5.3 | ~+1.4 | Very Large Downfield Shift |
| N-Acetyl (NAc) | ~2.03 | ~2.03 | ~0 | No change |
| 7-O-Acetyl (OAc) | - | ~2.15 | - | Appearance of New Singlet |
Note: The precise chemical shift of H-7 in the acetylated form can vary but is consistently found far downfield. The table is compiled from data presented in the literature.[10] Exact chemical shifts may vary slightly based on pD, temperature, and sample matrix.
Quantitative Analysis
The relative abundance of 7-O-acetylated sialic acid compared to the non-acetylated form can be determined by comparing the integral of a unique, well-resolved signal from the acetylated species to a corresponding signal from the non-acetylated species.
-
Signal Selection: Choose signals that are baseline-resolved. The acetyl methyl singlet (~2.15 ppm) is often an excellent choice for the 7-O-acetylated form, while the N-acetyl methyl singlet (~2.03 ppm) can represent the total sialic acid pool (both acetylated and non-acetylated).
-
Integration: Carefully integrate the selected peaks.
-
Calculation: The molar percentage of the 7-O-acetylated form can be calculated as:
% 7-O-Ac = [Integral(7-OAc methyl) / (Integral(NAc methyl of 7-O-Ac) + Integral(NAc methyl of non-Ac))] x 100
Alternatively, if the N-acetyl peaks overlap, one can use a resolved backbone proton signal if assignments are certain.
Considerations and Troubleshooting
-
O-Acetyl Group Migration: At pH values above 7.5, O-acetyl groups can migrate from C-7 to C-9, leading to an equilibrium mixture of isomers (e.g., Neu5,7Ac₂ converting to Neu5,9Ac₂).[10] It is critical to maintain a neutral pD during sample preparation and analysis to prevent this.
-
Anomeric Mixture: Sialic acids exist in solution as an equilibrium of α and β anomers, each giving a distinct set of NMR signals.[10] The β-anomer is typically the major form. Be prepared to identify signals from both anomers.
-
Signal Overlap: In complex samples, signals from other sugars or metabolites can overlap with the regions of interest. 2D NMR experiments are invaluable for resolving these ambiguities.[7]
Conclusion High-resolution NMR spectroscopy is an indispensable tool for the detailed structural characterization of 7-O-acetylated sialic acids. It provides unambiguous evidence for the presence, location, and relative quantity of this critical modification without the need for derivatization or degradation. The protocols and data presented here offer a robust framework for researchers to apply this technique in the fields of glycobiology, biotechnology, and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling [frontiersin.org]
- 3. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ludger.com [ludger.com]
- 9. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
Application Note: Enzymatic Synthesis of Neu5,7Ac2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-7-O-acetylneuraminic acid (Neu5,7Ac2) is a structurally distinct member of the sialic acid family, a diverse group of nine-carbon carboxylated monosaccharides. These sugars are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell recognition, signaling, and pathogen binding. The O-acetylation of sialic acids, such as the addition of an acetyl group at the C-7 position of N-acetylneuraminic acid (Neu5Ac), can significantly modulate these interactions. Consequently, the availability of pure Neu5,7Ac2 is essential for research into its biological functions and for the development of novel therapeutics. This application note provides a detailed protocol for the enzymatic synthesis of Neu5,7Ac2, offering a highly specific and efficient alternative to chemical synthesis methods.
The described method utilizes a sequential one-pot, two-step enzymatic cascade. The first step involves the synthesis of the precursor, Neu5Ac, from N-acetylglucosamine (GlcNAc) and pyruvate using a two-enzyme system. The second step introduces the 7-O-acetyl group to the newly synthesized Neu5Ac using a specific O-acetyltransferase. This chemoenzymatic approach allows for high yields and purity, minimizing the need for complex purification steps associated with traditional chemical synthesis.
Principle of the Method
The enzymatic synthesis of Neu5,7Ac2 is achieved through a two-step process performed in a single reaction vessel:
Step 1: Synthesis of N-acetylneuraminic acid (Neu5Ac)
This step employs a well-established two-enzyme system:
-
N-acetylglucosamine-2-epimerase (AGE): Catalyzes the reversible epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).
-
N-acetylneuraminic acid aldolase (NanA): Catalyzes the aldol condensation of ManNAc with pyruvate to form Neu5Ac.[1][2][3]
By using a multi-enzyme, one-pot approach, the equilibrium of the first reaction is driven towards the formation of ManNAc as it is consumed in the subsequent irreversible reaction, leading to a high yield of Neu5Ac.[1][2]
Step 2: 7-O-acetylation of Neu5Ac
Following the completion of Neu5Ac synthesis, the second enzymatic step is initiated by the addition of:
-
Acetyl-CoA:Neu5Ac 7-O-acetyltransferase (Sialate O-acetyltransferase): This enzyme specifically transfers an acetyl group from acetyl coenzyme A (AcCoA) to the 7-hydroxyl position of Neu5Ac, forming Neu5,7Ac2.[4]
The entire process is designed to be performed sequentially in the same reaction buffer to streamline the synthesis and maximize efficiency.
Experimental Workflow
Caption: Sequential one-pot enzymatic synthesis of Neu5,7Ac2.
Materials and Reagents
Enzymes
-
N-acetylglucosamine-2-epimerase (AGE)
-
N-acetylneuraminic acid aldolase (NanA)
-
Acetyl-CoA:Neu5Ac 7-O-acetyltransferase (recombinant or microsomal preparation)
Substrates and Reagents
-
N-acetyl-D-glucosamine (GlcNAc)
-
Sodium Pyruvate
-
Acetyl Coenzyme A (AcCoA)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Adenosine triphosphate (ATP)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex 1-X8 resin (formate form)
-
Formic acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Methanol
-
Acetic acid
Experimental Protocols
Protocol 1: One-Pot Synthesis of Neu5Ac
This protocol is adapted from established methods for the enzymatic synthesis of Neu5Ac.[1][2][5]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 mM N-acetyl-D-glucosamine (GlcNAc)
-
200 mM Sodium Pyruvate
-
2 mM MgCl₂
-
2.5 mM ATP
-
-
Enzyme Addition: Add N-acetylglucosamine-2-epimerase (AGE) and N-acetylneuraminic acid aldolase (NanA) to the reaction mixture. The optimal ratio of AGE to NanA is approximately 1:4 (U/L).[2]
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
Monitoring (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the formation of Neu5Ac using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: 7-O-Acetylation of Neu5Ac to Synthesize Neu5,7Ac2
This protocol is based on the characterization of AcCoA:Neu5Ac 7-O-acetyltransferase.[4]
-
pH Adjustment: After the completion of the Neu5Ac synthesis, adjust the pH of the reaction mixture to 7.0 using 1M HCl.
-
Reagent Addition: Add the following to the reaction mixture:
-
Acetyl Coenzyme A (AcCoA) to a final concentration of 100 µM.
-
Acetyl-CoA:Neu5Ac 7-O-acetyltransferase. The amount of enzyme will depend on the specific activity of the preparation.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Reaction Termination: Terminate the reaction by boiling for 5 minutes.
-
Centrifugation: Centrifuge the reaction mixture at 10,000 x g for 10 minutes to pellet the denatured enzymes and any precipitates. Collect the supernatant containing the synthesized Neu5,7Ac2.
Protocol 3: Purification of Neu5,7Ac2
O-acetylated sialic acids are labile, and care must be taken during purification to minimize the loss and migration of the acetyl group.[6]
-
Anion-Exchange Chromatography:
-
Load the supernatant from Protocol 2 onto a column packed with Dowex 1-X8 resin (formate form).
-
Wash the column extensively with deionized water to remove unreacted substrates and neutral byproducts.
-
Elute the bound sialic acids with a linear gradient of formic acid (0-1 M).
-
-
Fraction Analysis: Collect fractions and analyze for the presence of Neu5,7Ac2 using DMB-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing pure Neu5,7Ac2 and lyophilize to obtain the final product as a white powder.
Protocol 4: Analysis of Neu5,7Ac2 by DMB-HPLC
This method is widely used for the sensitive and specific detection of sialic acids.[7]
-
Derivatization:
-
To an aliquot of the purified sample (or reaction mixture), add the DMB labeling reagent (containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in a formic acid/acetic acid solution).
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of methanol in water or acetonitrile in water.
-
Detect the fluorescent DMB-labeled sialic acids using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).
-
Identify and quantify Neu5,7Ac2 by comparing the retention time and peak area to a known standard.
-
Quantitative Data
Table 1: Optimal Reaction Conditions for Neu5Ac Synthesis
| Parameter | Optimal Value | Reference |
| pH | 7.5 - 8.5 | [2] |
| Temperature | 37°C | [2] |
| GlcNAc Concentration | 100 mM | |
| Pyruvate Concentration | 70 mM - 200 mM | [2] |
| AGE:NanA Ratio (U/L) | 1:4 | [2] |
| Incubation Time | 12 - 24 hours | [2] |
| Expected Yield | >80% conversion of GlcNAc |
Table 2: Kinetic Parameters of AcCoA:Neu5Ac 7-O-acetyltransferase
| Parameter | Value | Reference |
| Apparent Km for AcCoA | 1.63 µM | [4] |
| Vmax | 21.9 pmol/mg protein/min | [4] |
| Optimal pH | 7.0 | |
| Optimal Temperature | 37°C |
Signaling Pathway and Logical Relationships
Caption: Logical flow of the two-step enzymatic synthesis of Neu5,7Ac2.
Troubleshooting
-
Low Yield of Neu5Ac:
-
Cause: Suboptimal enzyme ratio, pH, or temperature. Inhibition by high pyruvate concentration.
-
Solution: Optimize the AGE:NanA ratio. Ensure the pH and temperature are within the optimal range. While a higher pyruvate concentration can drive the reaction, excessive amounts can be inhibitory; consider a concentration around 70 mM.[2]
-
-
Incomplete Acetylation:
-
Cause: Insufficient AcCoA or inactive 7-O-acetyltransferase.
-
Solution: Ensure AcCoA is fresh and added in sufficient molar excess. Verify the activity of the acetyltransferase enzyme.
-
-
Presence of Neu5,9Ac2 in the Final Product:
-
Cause: Spontaneous migration of the O-acetyl group from the C-7 to the C-9 position.[4] This migration is favored at neutral to slightly alkaline pH.
-
Solution: Perform purification steps at a slightly acidic pH (around 6.0-6.5) and at low temperatures to minimize migration. Analyze the final product promptly after purification.
-
-
Difficulty in Purification:
-
Cause: Incomplete removal of charged substrates or byproducts.
-
Solution: Ensure thorough washing of the anion-exchange column with water before elution. Optimize the formic acid gradient to achieve better separation.
-
Conclusion
The described one-pot, two-step enzymatic synthesis protocol provides a robust and efficient method for the production of Neu5,7Ac2. This approach offers high specificity and yield, avoiding the use of harsh chemicals and complex protecting group strategies often required in chemical synthesis. The availability of a reliable method for synthesizing Neu5,7Ac2 will facilitate further investigation into the biological roles of this important sialic acid derivative and may accelerate the development of novel carbohydrate-based therapeutics.
References
- 1. One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the enzymatic 7-O-acetylation of sialic acids and evidence for enzymatic O-acetyl migration from C-7 to C-9 in bovine submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ludger.com [ludger.com]
Application Notes and Protocols for the Purification of 7-O-Acetyl-N-acetylneuraminic acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Acetyl-N-acetylneuraminic acid (Neu5,7Ac₂) is a naturally occurring O-acetylated sialic acid, a derivative of the more common N-acetylneuraminic acid (Neu5Ac). These modifications play critical roles in various biological processes, including cell-cell recognition, pathogen binding, and immune response modulation. Found in sources such as bovine submandibular mucin (BSM) and certain bacteria like Escherichia coli, the purification of Neu5,7Ac₂ is essential for structural studies, functional investigations, and the development of diagnostic standards and potential therapeutics.[1][2]
A significant challenge in the purification of O-acetylated sialic acids is the chemical lability of the O-acetyl esters. These groups are susceptible to hydrolysis (de-O-acetylation) and intramolecular migration (e.g., from the C-7 to the C-9 position), particularly under basic (pH > 6) or strongly acidic (pH < 3) conditions.[3] Therefore, purification protocols must be carefully designed to minimize the loss and rearrangement of these crucial functional groups. This document provides a detailed protocol for the isolation and purification of Neu5,7Ac₂ from natural glycoprotein sources.
Overall Purification Workflow
The purification process involves three main stages: release of sialic acids from the glycoconjugate source, initial purification and fractionation using ion-exchange chromatography, and final high-resolution purification by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section details the methodologies for each stage of the purification process, primarily adapted from procedures for isolating sialic acids from bovine submandibular mucin and E. coli.[4][5][6]
Protocol 1: Release of Sialic Acids by Mild Acid Hydrolysis
This protocol describes the liberation of sialic acids from their glycosidic linkages on the source glycoprotein.
Materials:
-
Bovine Submandibular Mucin (BSM) or other glycoprotein source
-
Acetic Acid (Glacial)
-
Milli-Q Water
-
pH meter
-
Heating block or water bath at 80°C
-
Centrifuge and appropriate tubes
-
Lyophilizer
Procedure:
-
Prepare a 2 M acetic acid solution in Milli-Q water.
-
Suspend the lyophilized glycoprotein source (e.g., BSM) in the 2 M acetic acid solution at a concentration of 10-20 mg/mL.
-
Incubate the suspension in a sealed container at 80°C for 2-3 hours with occasional mixing to ensure complete hydrolysis. This condition is optimized to cleave the ketosidic linkage of sialic acids while minimizing the degradation of O-acetyl esters.[7]
-
After incubation, cool the hydrolysate to room temperature.
-
Centrifuge the mixture at 10,000 x g for 20 minutes to pellet insoluble material.
-
Carefully collect the supernatant containing the released sialic acids.
-
Lyophilize the supernatant to remove the acetic acid. The dried powder can be stored at -20°C until further purification.
Protocol 2: Initial Purification by Anion-Exchange Chromatography
This step separates the acidic sialic acids from neutral sugars and other contaminants.
Materials:
-
Dowex 2X8 or Dowex-1 resin (formate form), 200-400 mesh
-
Formic Acid
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Lyophilizer
Procedure:
-
Re-dissolve the lyophilized hydrolysate from Protocol 1 in a minimal volume of Milli-Q water.
-
Pack a chromatography column with Dowex 2X8 resin (formate form). The column size should be appropriate for the amount of sample. Equilibrate the column with several column volumes of Milli-Q water.
-
Load the dissolved sample onto the equilibrated column.
-
Wash the column with 3-5 column volumes of Milli-Q water to elute neutral and weakly bound compounds.
-
Elute the sialic acids using a linear gradient of formic acid. A common protocol is a gradient from 0 M to 0.6 M formic acid over 10-15 column volumes.[4]
-
Collect fractions of a suitable volume (e.g., 5-10 mL).
-
Analyze the fractions for the presence of sialic acids using a suitable method, such as thin-layer chromatography (TLC) or a colorimetric assay (e.g., thiobarbituric acid assay, being mindful of potential interferences).
-
Pool the fractions containing the desired O-acetylated sialic acids. Different O-acetylated species will elute at different formic acid concentrations.
-
Lyophilize the pooled fractions to remove the formic acid.
Protocol 3: High-Resolution Purification by HPLC
This final step uses HPLC for the preparative isolation of pure Neu5,7Ac₂. Two common approaches are presented: HPAE-PAD for unlabeled sialic acids and RP-HPLC for DMB-labeled sialic acids. For preparative purposes, a non-derivatization method like HPAE is often preferred to facilitate downstream applications.
Method A: High-Performance Anion-Exchange Chromatography (HPAE)
Materials & Equipment:
-
Ion chromatography system with a Pulsed Amperometric Detector (PAD)
-
Preparative anion-exchange column (e.g., Dionex CarboPac series)
-
Sodium Hydroxide (NaOH), 50% solution (low carbonate)
-
Sodium Acetate (NaOAc)
-
Milli-Q Water
Procedure:
-
Prepare the mobile phases. Eluent A: 100 mM NaOH. Eluent B: 100 mM NaOH with 1 M NaOAc. Ensure all eluents are sparged with helium to remove dissolved carbonate.
-
Dissolve the lyophilized sample from Protocol 2 in Milli-Q water.
-
Equilibrate the preparative column with the starting conditions (e.g., 95% Eluent A, 5% Eluent B).
-
Inject the sample. The injection volume will depend on the column size and sample concentration.
-
Elute the sialic acids using a shallow sodium acetate gradient. The exact gradient will need to be optimized but can be based on analytical separations described in the literature.[8]
-
Collect fractions corresponding to the elution time of Neu5,7Ac₂ standard (if available) or based on analytical runs of the mixture.
-
The collected fractions will be in a high pH solution and must be neutralized immediately with an appropriate acid (e.g., formic acid) to preserve the O-acetyl group.
-
Desalt the neutralized fractions using a suitable method, such as solid-phase extraction or size-exclusion chromatography, followed by lyophilization.
Method B: Reversed-Phase HPLC of DMB-labeled Sialic Acids
This method is highly sensitive and excellent for analytical quantification but can also be adapted for small-scale preparative work.
Materials & Equipment:
-
HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Preparative C18 column
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent
-
Acetonitrile, Methanol, Water (all HPLC grade)
Procedure:
-
Derivatization: React the sialic acid sample with DMB reagent according to established protocols. This typically involves heating the sample with DMB in a solution containing mercaptoethanol and sodium hydrosulfite in acetic acid.[7]
-
Chromatography:
-
Prepare the mobile phase, commonly an isocratic or gradient mixture of acetonitrile, methanol, and water. A typical isocratic eluent is a 9:7:84 (v/v/v) mixture of acetonitrile:methanol:water.[7]
-
Equilibrate the preparative C18 column with the mobile phase.
-
Inject the DMB-labeled sample.
-
Monitor the elution profile with the fluorescence detector.
-
Collect the peak corresponding to DMB-Neu5,7Ac₂.
-
-
Remove the solvent from the collected fraction by vacuum centrifugation. Note that the final product will be the DMB derivative, not the native sialic acid.
Quantitative Data Summary
The yield and purity of Neu5,7Ac₂ can vary significantly depending on the natural source and the specific purification protocol employed. The following table summarizes representative data from the literature.
| Natural Source | Purification Step | Parameter | Value | Reference |
| Escherichia coli | Weak Acid Hydrolysis & Anion-Exchange Chromatography | Yield (crude sialic acids) | 0.1 - 0.2% (dry weight) | [5][6] |
| Escherichia coli | Weak Acid Hydrolysis & Anion-Exchange Chromatography | Purity (crude sialic acids) | 50 - 60% | [5][6] |
| Cattle Submandibular Mucin | Homogenization, Hydrolysis, & Ion-Exchange Chromatography | Purification Fold | 16.59 | [9] |
| Goat Submandibular Mucin | Homogenization, Hydrolysis, & Ion-Exchange Chromatography | Purification Fold | 12.11 | [9] |
| Bovine Submandibular Mucin | Mild Acid Hydrolysis, Dowex Chromatography, & Cellulose Chromatography | Final Product | Obtained in pure form | [4] |
Note: Quantitative yields for the final, pure product are often not reported. The purification fold represents the increase in specific activity or purity relative to the starting material.
Conclusion
The purification of this compound from natural sources is a multi-step process that requires careful attention to the labile nature of the O-acetyl group. By employing mild release conditions, such as acetic acid hydrolysis, and a combination of anion-exchange and high-performance liquid chromatography, it is possible to isolate this important molecule in a pure form suitable for further research and development. The protocols outlined in this document provide a comprehensive framework for researchers to successfully purify Neu5,7Ac₂ and other O-acetylated sialic acids.
References
- 1. [PDF] The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new sialic acids derived from glycoprotein of bovine submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic acids (N,7-O-diacetylneuraminic acid and N-acetylneuraminic acid) in Escherichia coli. I. Isolation and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIALIC ACIDS (N,7-O-DIACETYLNEURAMINIC ACID AND N-ACETYLNEURAMINIC ACID) IN ESCHERICHIA COLI I. : Isolation and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. EXTRACTION AND PURIFICATION OF SIALIC ACID FROM SUBMANDIBULAR MUCIN OF CATTLE AND GOAT [kubanni.abu.edu.ng]
Application Notes: Mass Spectrometry Analysis of 7-O-Acetylated Sialic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a diverse family of nine-carbon backbone monosaccharides, typically found at the outermost termini of glycan chains on glycoproteins and glycolipids. Their modifications, such as O-acetylation, play critical roles in various biological processes, including molecular recognition, cell adhesion, and immune responses. O-acetylation of the hydroxyl groups, particularly at the C7 position, can significantly alter the biological function and immunogenicity of therapeutic glycoproteins.[1][2]
Analyzing 7-O-acetylated sialic acids by mass spectrometry (MS) presents unique challenges. These modifications are chemically labile and prone to loss or migration during sample preparation and ionization.[3][4][5] Furthermore, distinguishing between positional isomers (e.g., 7-O-acetyl vs. 9-O-acetyl) requires sophisticated analytical strategies.
These application notes provide detailed protocols and workflows for the robust characterization and quantification of 7-O-acetylated sialic acids using modern mass spectrometry techniques, aiding in biopharmaceutical development and quality control.
Fragmentation Principles of Sialylated Glycans
Under collision-induced dissociation (CID) conditions, glycans fragment in predictable ways, primarily at the glycosidic bonds. The nomenclature established by Domon and Costello is used to describe these fragments, where ions retaining the non-reducing end are labeled B and C, and ions retaining the reducing end are labeled Y and Z.[6]
Sialic acid residues are notoriously labile and are often the first to dissociate from the parent glycan, resulting in a prominent neutral loss in the MS/MS spectrum.[6] This lability is exacerbated in the positive ion mode but can be mitigated by chemical derivatization of the carboxylic acid group, which stabilizes the residue.[6] The O-acetyl group itself is also labile and can be lost as a neutral fragment (42 Da).
The key to identifying 7-O-acetylated species lies in observing specific diagnostic fragment ions and neutral losses that correspond to the mass of the acetylated sialic acid.
Experimental Protocols and Workflows
Release and Purification of Sialic Acids for Analysis
A common first step is the release of sialic acids from the glycoconjugate.
Protocol 1: Mild Acid Hydrolysis
This protocol is suitable for releasing total sialic acids for subsequent derivatization and analysis.
-
Sample Preparation: Prepare glycoprotein samples in a suitable buffer (e.g., water or sample buffer). Include positive controls like fetuin and negative controls (buffer only).[1]
-
Hydrolysis: Add 2M acetic acid to the sample.
-
Incubation: Incubate the mixture at 80°C for 2 hours to release the sialic acids.[1]
-
Purification: The released sialic acids can then be purified using methods like solid-phase extraction (SPE) prior to derivatization or direct analysis.[7]
Caption: General workflow for releasing and derivatizing sialic acids.
Analysis via Derivatization and LC-MS/MS
Derivatization is a widely used strategy to enhance detection sensitivity and stabilize sialic acid residues.[3][4]
Protocol 2: DMB Labeling for Fluorescence and MS Detection
1,2-diamino-4,5-methylenedioxybenzene (DMB) reacts with the α-keto acid functionality of sialic acids, rendering them fluorescent and more amenable to reverse-phase liquid chromatography.[1][8][9]
-
Release Sialic Acids: Follow Protocol 1.
-
Derivatization: Add DMB labeling solution to the released sialic acids.
-
Incubation: Incubate the reaction mixture in the dark at approximately 50-60°C for 2-3 hours.
-
LC-MS/MS Analysis: Analyze the DMB-labeled sialic acids using a reverse-phase LC column coupled to an ESI-MS/MS system.[7][8] Monitor for the specific transitions corresponding to the derivatized species.
Protocol 3: 3-NPH Labeling
A more recent method utilizes 3-nitrophenylhydrazine (3-NPH) in a two-step process to label biomolecules with carboxyl groups. This method is compatible with O-acetylated sialic acids and can enhance hydrophobicity, mitigating matrix effects.[10]
-
Release Sialic Acids: Follow Protocol 1.
-
Derivatization: Label the released sialic acids with 3-NPH according to a validated two-step procedure.[10]
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis in negative ion mode. This method can yield a common reporter ion, which is useful for targeted analysis in complex samples.[10]
Direct Analysis of O-Acetylated Glycans by IM-MS
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge. It can distinguish between isomeric structures, including different O-acetylation patterns and glycosidic linkages, without the need for derivatization.[5][11][12]
Protocol 4: Drift Tube IM-MS for Isomer-Specific Identification
-
N-Glycan Release: Release N-glycans from the glycoprotein using an enzyme such as PNGase F.[5]
-
Sample Preparation: Purify the released glycans using a suitable method (e.g., HILIC SPE).[13]
-
Direct Infusion or LC-IM-MS: Introduce the sample into the mass spectrometer via direct infusion using nano-electrospray ionization (nESI) or via an online HILIC-LC setup.[13][14]
-
IM-MS Analysis: Separate ions in the gas-filled drift tube. The mobility of an ion depends on its collision cross-section (CCS), which is a measure of its rotationally averaged shape.[5][11]
-
Fragmentation and Data Analysis: Induce fragmentation after ion mobility separation (in-source activation) or in the collision cell. Analyze the MS/MS spectra and the CCS values of diagnostic fragment ions (e.g., B₁ ions) to identify the specific O-acetylation pattern (e.g., 7-O-acetyl vs. 9-O-acetyl) and the glycosidic linkage.[5]
Caption: Workflow for isomer-specific analysis using IM-MS.
Data Interpretation and Quantitative Analysis
Identifying 7-O-Acetylated Sialic Acids
The identification of 7-O-acetylated sialic acids relies on tandem mass spectrometry (MS/MS). The fragmentation spectrum will show characteristic ions.
-
Precursor Ion: The m/z of the intact O-acetylated sialylated glycan.
-
Diagnostic Fragment Ions: In positive mode MS, oxonium ions are particularly informative. The B₁ ion corresponding to the acetylated sialic acid is a key diagnostic fragment.[5] For example, the B₁ ion for a mono-O-acetylated Neu5Ac appears at m/z 334.11.[2][5]
-
Neutral Losses:
-
Loss of Acetyl Group: A loss of 42.01 Da from a fragment ion or the precursor.
-
Loss of Sialic Acid: A loss of the entire acetylated sialic acid residue (e.g., 333.10 Da for 7-O-acetyl-Neu5Ac).
-
IM-MS provides an additional dimension of separation. The CCS values of the B₁ fragment ions can resolve 7-O-acetylated Neu5Ac from 4-O- and 9-O-acetylated isomers.[5]
Quantitative Data Summary
The following table summarizes key ions for identifying common sialic acids. Exact masses may vary slightly based on derivatization and ion adducts.
| Sialic Acid Species | Abbreviation | Chemical Formula | Monoisotopic Mass (Da) | Key Oxonium Ion (B₁) [M+H]⁺ (m/z) |
| N-Acetylneuraminic acid | Neu5Ac | C₁₁H₁₉NO₉ | 309.1059 | 292.10 |
| N-Glycolylneuraminic acid | Neu5Gc | C₁₁H₁₉NO₁₀ | 325.1008 | 308.10 |
| 7-O-Acetyl-Neu5Ac | Neu5,7Ac₂ | C₁₃H₂₁NO₁₀ | 351.1165 | 334.11 |
| 9-O-Acetyl-Neu5Ac | Neu5,9Ac₂ | C₁₃H₂₁NO₁₀ | 351.1165 | 334.11 |
| 7,9-di-O-Acetyl-Neu5Ac | Neu5,7,9Ac₃ | C₁₅H₂₃NO₁₁ | 393.1271 | 376.12 |
Note: 7-O- and 9-O-acetylated isomers are isobaric and require techniques like IM-MS or specific fragmentation patterns for differentiation.[5]
Fragmentation Pathway Visualization
The diagram below illustrates the fragmentation of a glycan terminating with a 7-O-acetylated sialic acid.
Caption: Key fragmentation pathways for a 7-O-acetylated sialoglycan.
Challenges and Considerations
-
Acetyl Group Migration: O-acetyl groups at the C7 position are known to migrate to the more thermodynamically stable C9 position under mildly alkaline conditions.[15] This can occur during sample handling and purification, leading to inaccurate isomer identification. All steps should be performed under neutral or mildly acidic conditions where possible.
-
Lability: The inherent instability of the sialic acid linkage and the O-acetyl ester bond can lead to their loss during ionization, particularly with MALDI-MS, potentially underestimating the degree of sialylation and acetylation.[3][6]
-
Quantification: Accurate quantification requires the use of internal standards, preferably stable isotope-labeled versions of the analytes, to account for variations in sample preparation, derivatization efficiency, and instrument response.
References
- 1. ludger.com [ludger.com]
- 2. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 5. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmm.ucsd.edu [cmm.ucsd.edu]
Application Notes and Protocols: Synthesis of 7-O-Acetylated Sialoside Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of 7-O-acetylated sialoside probes and their stable analogues. The inherent instability of the 7-O-acetyl group, which can migrate to adjacent positions, presents a significant challenge in studying its biological roles.[1][2][3] To address this, the synthesis of more stable 7-N-acetyl analogues has been developed as a robust strategy for creating reliable molecular probes.[1][2][4][5][6][7]
This document outlines a powerful chemoenzymatic approach that combines the flexibility of chemical synthesis with the specificity of enzymatic reactions to produce a variety of sialoside probes. This strategy typically involves the chemical synthesis of modified mannose precursors, followed by a one-pot multi-enzyme (OPME) reaction to generate the desired sialosides.[1][5][6] These probes are instrumental in investigating the binding specificities of sialic acid-binding proteins, such as viral neuraminidases and host lectins, thereby aiding in the elucidation of their roles in health and disease.[4][7][8]
I. Chemoenzymatic Synthesis Strategy
The chemoenzymatic synthesis of 7-O-acetylated sialoside analogues leverages a modular approach. Key steps include the chemical synthesis of a modified mannose derivative, followed by a cascade of enzymatic reactions. A common strategy employs mannose derivatives with an azido group at the C7 position, which is later converted to an N-acetyl group to yield the stable 7-N-acetyl sialoside analogue.[1][5][6]
The enzymatic part of the synthesis is often carried out in a one-pot system containing three key enzymes:
-
Sialic acid aldolase: Catalyzes the condensation of a mannose derivative with pyruvate.
-
CMP-sialic acid synthetase: Activates the newly formed sialic acid derivative into its CMP-sugar nucleotide donor.
-
Sialyltransferase: Transfers the modified sialic acid to a suitable acceptor glycan.
This one-pot multi-enzyme (OPME) approach is highly efficient and allows for the synthesis of a diverse library of sialosides with different linkages (e.g., α2-3 and α2-6) and aglycones.[1][5][6]
II. Experimental Protocols
A. General Protocol for One-Pot Multi-Enzyme (OPME) Synthesis of a 7-N-Acetyl Sialoside Probe
This protocol describes the synthesis of a p-nitrophenyl (pNP) β-galactoside sialylated with a 7-N-acetyl sialic acid analogue, a stable mimic of the 7-O-acetylated counterpart.
Materials:
-
Modified Mannose Precursor (e.g., 7-azido-N-acetylmannosamine)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Sialic acid aldolase
-
CMP-sialic acid synthetase
-
Sialyltransferase (e.g., α2-3 or α2-6 specific)
-
Acceptor Substrate (e.g., p-nitrophenyl β-D-galactopyranoside)
-
Palladium on carbon (Pd/C)
-
Acetic anhydride
-
Methanol
-
Water
Procedure:
-
Enzymatic Sialylation:
-
In a reaction vessel, dissolve the 7-azido-N-acetylmannosamine precursor, sodium pyruvate, CTP, and the acceptor substrate in Tris-HCl buffer containing MgCl₂.
-
Add the sialic acid aldolase, CMP-sialic acid synthetase, and the desired sialyltransferase to the reaction mixture.
-
Incubate the reaction at 37°C and monitor the progress by TLC or HPLC.
-
Upon completion, the reaction is terminated, and the product is purified, often by size-exclusion chromatography.
-
-
Reduction of Azido Group:
-
The purified azido-sialoside is dissolved in methanol/water.
-
Palladium on carbon (Pd/C) is added as a catalyst.
-
The mixture is stirred under a hydrogen atmosphere until the reduction of the azido group to an amine is complete.
-
The catalyst is removed by filtration.
-
-
N-Acetylation:
-
The resulting amino-sialoside is dissolved in methanol.
-
Acetic anhydride is added, and the reaction is stirred at room temperature.
-
The final 7-N-acetylated sialoside probe is purified by HPLC.
-
B. Characterization
The synthesized probes are typically characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact mass of the compound.[6]
III. Quantitative Data
The following tables summarize representative data from the synthesis and characterization of 7-O-acetylated sialoside analogue probes.
| Compound | Linkage | Yield (%) | Reference |
| 7-N-acetyl-Neu5Ac-α2-3-Gal-β-pNP | α2-3 | 77 | [8] |
| 7-N-acetyl-Neu5Ac-α2-6-Gal-β-pNP | α2-6 | 67 | [8] |
| 7,9-di-N-acetyl-Neu5Ac-α2-3-LacNAc-linker | α2-3 | 87 | [8] |
| 7,9-di-N-acetyl-Neu5Ac-α2-6-LacNAc-linker | α2-6 | 74 | [8] |
| Table 1: Representative yields for the chemoenzymatic synthesis of 7-N-acetylated sialoside probes. |
| Probe | Binding Protein | Method | Observation | Reference |
| 7-N-acetyl sialoside | Influenza A Neuraminidase (H1N1, H3N2) | Enzyme Assay | Readily cleaved | [4][7] |
| 7-N-acetyl sialoside | Human and Bacterial Sialidases | Enzyme Assay | Not readily cleaved | [4][7] |
| 7-N,9-O-acetylated sialoside | Bovine Coronavirus HE | STD NMR | Shows interaction, providing atomic details of binding | [8] |
| Table 2: Summary of interaction studies using 7-N-acetylated sialoside probes. |
IV. Visualizations
The following diagrams illustrate the key workflows and concepts in the synthesis and application of 7-O-acetylated sialoside probes.
Caption: Chemoenzymatic synthesis workflow for 7-N-acetylated sialoside probes.
Caption: Biological pathway of sialic acid O-acetylation and deacetylation.
References
- 1. Chemoenzymatic synthesis of glycosides containing legionaminic acid or 7-N-acetyl-modified sialic acid [escholarship.org]
- 2. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Utilizing 7-O-Acetylated Sialic Acids in Glycan Arrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids (Sias), terminal monosaccharides on many cell surface glycans, play a critical role in a myriad of biological processes, including cell-cell recognition, immune regulation, and pathogen binding. The function of sialic acids is further modulated by various modifications, with O-acetylation being one of the most common. 7-O-acetylation of sialic acids, in particular, can significantly alter the binding affinity of various glycan-binding proteins (GBPs), including lectins and receptors of the Siglec family, thereby acting as a molecular switch in biological signaling.
Glycan microarrays are powerful high-throughput platforms for studying the interactions between carbohydrates and GBPs. The incorporation of 7-O-acetylated sialic acids into these arrays provides a valuable tool for dissecting the nuanced roles of this modification in health and disease. These specialized arrays can be employed to identify novel receptors for pathogens that recognize O-acetylated Sias, to screen for antibodies that specifically target these modified glycans for diagnostic or therapeutic purposes, and to elucidate the impact of O-acetylation on immune cell signaling.
This document provides detailed application notes and protocols for the preparation and use of glycan arrays featuring 7-O-acetylated sialic acids.
Applications in Research and Drug Development
-
Infectious Disease: Many viruses, such as influenza C and some coronaviruses, utilize O-acetylated sialic acids as receptors for host cell entry.[1] Glycan arrays presenting 7-O-acetylated Sias can be used to screen for viral binding specificity, identify viral hemagglutinins that recognize this modification, and test the efficacy of potential inhibitors that block this interaction.
-
Immunology: O-acetylation of sialic acids can modulate the interaction with Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors on immune cells.[2] For instance, O-acetylation can prevent the binding of some Siglecs, thereby influencing immune cell activation and tolerance.[2] Arrays with 7-O-acetylated Sias are instrumental in studying how this modification impacts the sialic acid-Siglec immune axis.[3][4]
-
Cancer Biology: Aberrant glycosylation, including changes in sialic acid O-acetylation, is a hallmark of cancer.[2] These alterations can create neoantigens that can be targeted by the immune system or can contribute to immune evasion.[5] Glycan arrays featuring tumor-associated 7-O-acetylated sialic acids can be used to screen for diagnostic antibodies in patient sera or to identify lectins that bind to these cancer-specific glycans.
-
Drug Discovery: Small molecules or antibodies that specifically recognize or block the interaction with 7-O-acetylated sialic acids can be developed as therapeutics. Glycan arrays provide a high-throughput platform for screening compound libraries to identify such molecules.
Data Presentation: Quantitative Binding Analysis
The following tables summarize the relative binding affinities of various glycan-binding proteins to 7-O-acetylated sialic acids compared to their non-acetylated counterparts, as determined by glycan microarray analysis. Data has been compiled and synthesized from multiple sources.
Table 1: Lectin Binding Specificity for 7-O-Acetylated Sialic Acids
| Lectin | Glycan Structure | Linkage | 7-O-Acetylation | Relative Binding Affinity (%) |
| SNA (Sambucus nigra) | Neu5Ac-Gal-GlcNAc | α2-6 | No | 100 |
| Neu5,7Ac₂-Gal-GlcNAc | α2-6 | Yes | Decreased | |
| MAL-I (Maackia amurensis) | Neu5Ac-Gal-GlcNAc | α2-3 | No | 100 |
| Neu5,7Ac₂-Gal-GlcNAc | α2-3 | Yes | Variable/Slightly Decreased | |
| Influenza C HEF | Neu5,9Ac₂-Gal-GlcNAc | α2-3/α2-6 | Yes (9-O-Ac) | 100 |
| Neu5,7Ac₂-Gal-GlcNAc | α2-3/α2-6 | Yes (7-O-Ac) | Moderate |
Note: The binding of lectins can be influenced by the underlying glycan structure and the specific linkage of the sialic acid.
Table 2: Siglec Binding Specificity for 7-O-Acetylated Sialic Acids
| Siglec | Glycan Structure | Linkage | 7-O-Acetylation | Relative Binding Affinity (%) |
| Siglec-7 | Neu5Ac-Gal-GlcNAc | α2-3/α2-6/α2-8 | No | 100 |
| Neu5,7Ac₂-Gal-GlcNAc | α2-3/α2-6/α2-8 | Yes | Significantly Decreased / Abolished | |
| Siglec-9 | Neu5Ac-Gal-GlcNAc | α2-3/α2-6 | No | 100 |
| Neu5,7Ac₂-Gal-GlcNAc | α2-3/α2-6 | Yes | Significantly Decreased / Abolished |
Note: O-acetylation generally abrogates binding to inhibitory Siglecs like Siglec-7 and Siglec-9, which has significant implications for immune regulation.[2]
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 7-O-Acetylated Sialosides with an Amine Linker
This protocol describes a general method for preparing 7-O-acetylated sialosides suitable for immobilization on NHS-activated microarray slides. This method utilizes a stable analogue, 7-N-acetyl sialic acid, to avoid the lability of the O-acetyl group during synthesis and printing.[6]
Materials:
-
Diazido and triazido-mannose derivatives (chemoenzymatic synthons)
-
Galactoside acceptors with a propylamine aglycon protected with a benzyloxycarbonyl (Cbz) group
-
Sialyltransferases (e.g., PmST1 for α2-3 linkage, Pd2,6ST for α2-6 linkage)
-
CMP-Sia synthetase
-
Sialic acid aldolase
-
Pyruvate
-
CTP
-
Appropriate buffers (e.g., Tris-HCl)
-
Reagents for conversion of azido groups to N-acetyl groups (e.g., thioacetic acid)
-
Reagents for deprotection of the Cbz group (e.g., hydrogenolysis)
Procedure:
-
One-Pot Multienzyme (OPME) Sialylation:
-
In a single reaction vessel, combine the diazido or triazido-mannose derivative, the Cbz-protected galactoside acceptor, pyruvate, CTP, and the three enzymes (sialic acid aldolase, CMP-Sia synthetase, and the desired sialyltransferase) in the appropriate buffer.
-
Incubate the reaction at 37°C for 4-18 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the resulting azido-sialoside by silica gel chromatography.
-
-
Conversion of Azido to N-Acetyl Groups:
-
Dissolve the purified azido-sialoside in a suitable solvent.
-
Add a reducing agent (e.g., triphenylphosphine) followed by acetic anhydride to convert the azido groups to N-acetyl groups.
-
Purify the resulting N-acetylated sialoside.
-
-
Deprotection of the Amine Linker:
-
Remove the Cbz protecting group from the propylamine aglycon via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).
-
Purify the final 7-N-acetylated sialoside with a free amine linker by HPLC.
-
Confirm the structure and purity by NMR and mass spectrometry.
-
Protocol 2: Fabrication of Glycan Microarray with 7-O-Acetylated Sialosides
Materials:
-
NHS (N-hydroxysuccinimide)-activated glass slides
-
Synthesized 7-O-acetylated sialosides with an amine linker
-
Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)
-
Microarray printer
-
Humid chamber
-
Blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)
-
Wash buffers (e.g., PBS with 0.05% Tween-20 (PBST) and PBS)
Procedure:
-
Preparation of Glycan Solutions:
-
Dissolve the lyophilized 7-O-acetylated sialosides in printing buffer to a final concentration of 100 µM.
-
Transfer the solutions to a 384-well plate.
-
-
Microarray Printing:
-
Print the glycan solutions onto the NHS-activated glass slides using a non-contact microarray printer. Print each glycan in replicate (e.g., 4-6 spots).
-
After printing, incubate the slides in a humid chamber at room temperature for at least 1 hour to facilitate the covalent coupling of the amine linker to the NHS-activated surface.[8]
-
-
Blocking:
-
Quench the remaining active NHS groups by incubating the slides in blocking buffer for 1 hour at 50°C.
-
Wash the slides sequentially with DI water and PBS.
-
-
Drying and Storage:
-
Dry the slides by centrifugation in a slide spinner or under a stream of nitrogen.
-
Store the printed and blocked slides in a desiccator at room temperature until use.
-
Protocol 3: Glycan-Binding Protein (GBP) Binding Assay
Materials:
-
Fabricated glycan microarray slides
-
Glycan-binding protein of interest (e.g., lectin, antibody, Siglec-Fc chimera), fluorescently labeled or with a detection tag (e.g., biotin, His-tag)
-
Binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Fluorescently labeled secondary detection reagent (e.g., streptavidin-Cy3, anti-His-AlexaFluor488) if the primary GBP is not labeled.
-
Wash buffers (PBST and PBS)
-
Microarray scanner
Procedure:
-
Rehydration and Blocking:
-
Rehydrate the microarray slide by incubating it in PBST for 5 minutes.
-
Block the slide with binding buffer for 1 hour at room temperature to minimize non-specific binding.
-
-
GBP Incubation:
-
Dilute the GBP of interest to the desired concentration in binding buffer.
-
Apply the GBP solution to the microarray surface and incubate for 1-2 hours at room temperature in a humid chamber.
-
-
Washing:
-
Wash the slide sequentially with PBST and PBS to remove unbound GBP. Perform 3-5 washes for each buffer.
-
-
Secondary Detection (if required):
-
If the primary GBP is not fluorescently labeled, incubate the slide with the appropriate fluorescently labeled secondary reagent (diluted in binding buffer) for 1 hour at room temperature in the dark.
-
Wash the slide as described in step 3.
-
-
Final Wash and Drying:
-
Perform a final wash with DI water to remove salts.
-
Dry the slide by centrifugation or under a stream of nitrogen.
-
-
Scanning and Data Analysis:
-
Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Quantify the fluorescence intensity of each spot using microarray analysis software.
-
Calculate the average and standard deviation of the replicate spots for each glycan.
-
Normalize the data and perform comparative analysis of binding to 7-O-acetylated versus non-acetylated sialosides.
-
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Siglec-7 Signaling Via In Situ-Created High-Affinity cis-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Sialylated glycoproteins suppress immune cell killing by binding to Siglec-7 and Siglec-9 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development and Use of Antibodies Specific for 7-O-acetylated Sialic Acids
Introduction
Sialic acids are a diverse family of nine-carbon sugars typically found at the outermost ends of glycan chains on cell surfaces and secreted proteins. Their modifications play a critical role in mediating or modulating a wide range of biological processes. One such modification, O-acetylation, commonly at the C-7 and C-9 positions, adds a layer of complexity and specificity to molecular recognition events. 7-O-acetylated sialic acids (7-O-Ac-SAs), in particular, are implicated in embryogenesis, immune regulation, and cancer progression. The development of highly specific antibodies that can distinguish these subtle modifications is crucial for advancing our understanding of their function and for developing novel diagnostic and therapeutic tools.
Biological Significance and Applications
7-O-acetylated sialoglycans are key players in cellular signaling and recognition. They are often found on gangliosides, such as the disialoganglioside GD3. The 7-O-acetylated form of GD3 (termed CD60c) is expressed on various immune cells, including a significant fraction of human leukocytes, and is involved in lymphocyte activation.[1]
Key Roles and Applications:
-
Cancer Biomarkers: Aberrant O-acetylation of sialic acids is a hallmark of several cancers, including melanoma and acute lymphoblastic leukemia.[2][3] Antibodies specific for 7-O-Ac-SAs can serve as valuable tools for cancer detection, patient stratification, and monitoring.
-
Immunology Research: The expression of 7-O-Ac-GD3 changes during the differentiation and maturation of T and B lymphocytes.[4] Specific antibodies are indispensable for studying these processes through techniques like flow cytometry and immunohistochemistry. For instance, the monoclonal antibody U5 has been shown to be a potent inducer of proliferation in human T-cells by binding specifically to 7-O-acetyl-GD3.[1]
-
Therapeutic Development: The specific expression of 7-O-Ac-SAs on tumor cells with limited presence on normal tissues makes them attractive targets for antibody-based therapies, such as antibody-drug conjugates (ADCs) or chimeric antigen receptor (CAR) T-cell therapy.
Challenges in Antibody Development
Generating antibodies specific to carbohydrate antigens, especially those with subtle modifications like O-acetylation, presents unique challenges:
-
Low Immunogenicity: Carbohydrates are often poorly immunogenic. To elicit a robust immune response, they must be conjugated to a larger carrier protein.
-
Epitope Specificity: The immune system must be induced to recognize the O-acetyl group specifically, rather than just the underlying sialic acid or the entire glycan structure. This requires careful screening and counter-screening strategies.
-
Chemical Instability: The O-acetyl ester linkage can be labile, particularly under alkaline conditions, which can complicate antigen preparation and screening procedures.[3]
Data Presentation
Table 1: Characteristics of a Representative Anti-7-O-acetyl-GD3 Antibody
| Feature | Description | Reference |
| Antibody Name | U5 (CD60c) | [1][5] |
| Target Antigen | 7-O-acetyl-GD3 ganglioside | [1] |
| Specificity | Binds several-fold more strongly to 7-O-acetyl-GD3 than to unmodified GD3. Does not react with 9-O-acetyl-GD3. | [1] |
| Reported Isotype | Not specified in reviewed abstracts. | |
| Source | Mouse Monoclonal | [1] |
| Key Applications | Flow Cytometry, T-lymphocyte activation assays, Immunochemical analysis of gangliosides. | [1][5] |
Table 2: Representative Parameters for Specificity Screening by Indirect ELISA
| Step | Reagent | Concentration / Conditions | Purpose |
| 1. Coating | 7-O-Ac-SA-KLH Conjugate | 1-10 µg/mL in coating buffer (pH 9.6) | Immobilize the target antigen. |
| Neu5Ac-KLH Conjugate | 1-10 µg/mL in coating buffer (pH 9.6) | Immobilize the non-acetylated control antigen for counter-screening. | |
| KLH Carrier Protein | 1-10 µg/mL in coating buffer (pH 9.6) | Immobilize the carrier protein alone to screen out anti-carrier antibodies. | |
| 2. Blocking | 1-3% BSA in PBS | 200 µL/well, 1-2 hours at 37°C | Block non-specific binding sites on the plate. |
| 3. Primary Antibody | Hybridoma Supernatant | 50-100 µL/well, neat or diluted 1:2 to 1:10 | Screen for antibodies that bind to the coated antigens. |
| 4. Secondary Antibody | HRP-conjugated Anti-Mouse IgG | Diluted 1:1000 to 1:5000 in blocking buffer | Detect the binding of the primary antibody. |
| 5. Substrate | TMB Substrate | 100 µL/well, incubate in dark for 15-30 min | Develop colorimetric signal. |
| 6. Stop Solution | 2 M H₂SO₄ | 50 µL/well | Stop the reaction for absorbance reading. |
Visualizations
Caption: Workflow for generating specific monoclonal antibodies against 7-O-acetylated sialic acids.
Caption: Proposed mechanism of T-cell activation by an anti-7-O-acetyl-GD3 specific antibody.
Experimental Protocols
Protocol 1: Antigen Preparation (Immunogen Synthesis)
This protocol describes the preparation of a 7-O-acetylated sialic acid-carrier protein conjugate, essential for immunization. Bovine Submandibular Mucin (BSM) is a rich source of O-acetylated sialic acids, including 7-O-acetyl forms.[6][7]
Materials:
-
Bovine Submandibular Mucin (BSM)
-
0.1 M H₂SO₄
-
Dowex 2x8 and Dowex 50 H⁺ resins
-
Keyhole Limpet Hemocyanin (KLH)
-
Sodium periodate (NaIO₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Release of Sialic Acids from BSM: a. Resuspend BSM in 0.1 M H₂SO₄ and incubate at 80°C for 1 hour to hydrolyze and release sialic acids. b. Cool the mixture on ice and centrifuge to remove precipitated protein. c. Neutralize the supernatant with Ba(OH)₂ and remove the BaSO₄ precipitate by centrifugation.
-
Purification of Sialic Acids: a. Pass the supernatant through a Dowex 2x8 (formate form) column to bind sialic acids. b. Wash the column extensively with water. c. Elute the sialic acids with formic acid and lyophilize. d. Further purify the sialic acid mixture by passing it through a Dowex 50 H⁺ column to remove any remaining cations. The fraction containing 7-O-Ac-SA can be enriched using chromatography methods, though this protocol proceeds with the mixed population for initial immunization.
-
Oxidation of Sialic Acid: a. Dissolve the purified sialic acids in cold PBS. b. Add a freshly prepared solution of sodium periodate to a final concentration of 2 mM. c. Incubate in the dark on ice for 10 minutes. This mild oxidation cleaves the C8-C9 bond, creating an aldehyde group at C7, while preserving the 7-O-acetyl group. d. Quench the reaction by adding glycerol.
-
Conjugation to KLH (Reductive Amination): a. Add KLH protein to the oxidized sialic acid solution. A molar ratio of 50-100 sialic acid molecules per molecule of KLH is recommended. b. Add sodium cyanoborohydride to a final concentration of 50 mM. c. Incubate the reaction mixture at room temperature for 48-72 hours with gentle mixing.
-
Purification of the Conjugate: a. Dialyze the reaction mixture extensively against PBS (4 changes of 1L over 48 hours) at 4°C using 10 kDa MWCO tubing to remove unreacted sialic acids and reagents. b. Determine the protein concentration (e.g., via BCA assay) and store the 7-O-Ac-SA-KLH conjugate at -20°C in aliquots.
Protocol 2: Monoclonal Antibody Production (Hybridoma)
This protocol outlines the generation of monoclonal antibodies using standard hybridoma technology.
Materials:
-
BALB/c mice
-
7-O-Ac-SA-KLH immunogen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
SP2/0 or other suitable myeloma cell line
-
Polyethylene glycol (PEG)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), HAT supplement, HT supplement
Procedure:
-
Immunization: a. Emulsify the 7-O-Ac-SA-KLH immunogen with CFA. b. Inject a BALB/c mouse intraperitoneally (IP) or subcutaneously with 50-100 µg of the immunogen. c. Boost the mouse every 2-3 weeks with 25-50 µg of immunogen emulsified in IFA. d. After 3-4 boosts, collect a test bleed from the tail vein to check for antibody titer against the 7-O-Ac-SA-KLH antigen via ELISA. e. If the titer is high, perform a final IP boost with 50 µg of immunogen in saline (no adjuvant) 3-4 days before fusion.
-
Cell Fusion: a. Euthanize the immunized mouse and aseptically harvest the spleen. b. Prepare a single-cell suspension of splenocytes. c. Culture SP2/0 myeloma cells to log phase and ensure high viability (>95%). d. Mix splenocytes and myeloma cells at a ratio of 5:1. e. Centrifuge the cell mixture and discard the supernatant. f. Gently add 1 mL of pre-warmed 50% PEG over 1 minute to induce fusion, followed by slow addition of serum-free media.
-
Selection and Plating: a. Centrifuge the fused cells and gently resuspend the pellet in RPMI-1640 supplemented with 20% FBS and HAT supplement. b. Plate the cell suspension into multiple 96-well plates. c. Incubate at 37°C in 5% CO₂. Hybridoma colonies should appear within 10-14 days. Unfused myeloma cells will be killed by the HAT medium.
-
Screening and Cloning: a. Once colonies are established, screen the culture supernatants for the presence of specific antibodies using the ELISA protocol detailed below. b. Expand positive wells and perform subcloning by limiting dilution to ensure monoclonality. c. Re-screen the subclones to confirm the stability and specificity of antibody production. d. Cryopreserve positive hybridoma clones in liquid nitrogen.
Protocol 3: Specificity Screening by Indirect ELISA
This protocol is critical for identifying hybridomas that produce antibodies specific for the 7-O-acetyl modification.
Procedure:
-
Plate Coating: a. Coat separate 96-well ELISA plates with: i. Target Antigen: 7-O-Ac-SA-KLH (5 µg/mL in coating buffer) ii. Negative Control 1: Neu5Ac-KLH (non-acetylated sialic acid conjugate, 5 µg/mL) iii. Negative Control 2: KLH alone (5 µg/mL) b. Incubate plates overnight at 4°C.
-
Blocking: a. Wash plates 3 times with PBS containing 0.05% Tween-20 (PBST). b. Block with 200 µL/well of 2% BSA in PBS for 1 hour at 37°C.
-
Primary Antibody Incubation: a. Wash plates 3 times with PBST. b. Add 100 µL of hybridoma culture supernatant to each well of all three plates. c. Incubate for 1-2 hours at 37°C.
-
Secondary Antibody Incubation: a. Wash plates 3 times with PBST. b. Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted as per manufacturer's instructions) to each well. c. Incubate for 1 hour at 37°C.
-
Detection: a. Wash plates 5 times with PBST. b. Add 100 µL of TMB substrate and incubate in the dark until color develops (10-20 minutes). c. Stop the reaction with 50 µL of 2 M H₂SO₄.
-
Analysis: a. Read absorbance at 450 nm. b. Select clones that show a strong signal on the 7-O-Ac-SA-KLH plate but a weak or no signal on the Neu5Ac-KLH and KLH plates. This differential reactivity is the key indicator of specificity for the 7-O-acetyl group.
Protocol 4: Antibody Characterization by Flow Cytometry
This protocol validates the ability of the antibody to recognize its native antigen on the cell surface.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Phytohemagglutinin (PHA) for T-cell activation.
-
Purified anti-7-O-Ac-SA monoclonal antibody.
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated Goat anti-Mouse IgG).
-
FACS buffer (PBS with 1% BSA, 0.05% Sodium Azide).
-
Propidium Iodide (PI) or other viability dye.
Procedure:
-
Cell Preparation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. To analyze activated T-cells, culture PBMCs with PHA (5 µg/mL) for 48-72 hours.
-
Cell Staining: a. Harvest ~1 x 10⁶ cells per sample. b. Wash cells once with cold FACS buffer. c. Resuspend the cell pellet in 100 µL of FACS buffer containing the primary anti-7-O-Ac-SA antibody (e.g., at 1-10 µg/mL). Include an isotype-matched control antibody for a negative control. d. Incubate on ice for 30 minutes.
-
Secondary Antibody Staining: a. Wash cells twice with cold FACS buffer. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently-labeled secondary antibody at the recommended dilution. c. Incubate on ice for 30 minutes in the dark.
-
Analysis: a. Wash cells twice with cold FACS buffer. b. Resuspend in 500 µL of FACS buffer. c. Add a viability dye like PI just before analysis. d. Analyze the samples on a flow cytometer, gating on the live lymphocyte population. A positive result is a shift in fluorescence intensity in the sample stained with the anti-7-O-Ac-SA antibody compared to the isotype control.
References
- 1. 7-O-acetyl-GD3 in human T-lymphocytes is detected by a specific T-cell-activating monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a hamster melanoma-associated ganglioside antigen as 7-O-acetylated disialoganglioside GD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmm.ucsd.edu [cmm.ucsd.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential surface expression and possible function of 9-O- and 7-O-acetylated GD3 (CD60 b and c) during activation and apoptosis of human tonsillar B and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the enzymatic 7-O-acetylation of sialic acids and evidence for enzymatic O-acetyl migration from C-7 to C-9 in bovine submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STUDIES OF SIALIC ACID-CONTAINING MUCINS IN BOVINE SUBMAXILLARY AND RAT SUBLINGUAL GLANDS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro 7-O-Acetyltransferase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays for 7-O-acetyltransferase activity. The protocols outlined below are designed to be adaptable for various 7-O-acetyltransferases and their specific substrates, including secondary metabolites like flavonoids and alkaloids, as well as sialic acids.
Introduction
7-O-acetyltransferases are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 7-hydroxyl group of a diverse range of acceptor molecules. This modification can significantly alter the biological activity, solubility, and stability of the substrate molecule. In drug development, understanding the activity of these enzymes is crucial for designing novel therapeutics and for studying the metabolism of existing drugs. These in vitro assays are essential tools for enzyme characterization, substrate specificity determination, and high-throughput screening of potential inhibitors.
General Principles of 7-O-Acetyltransferase Assays
The core principle of a 7-O-acetyltransferase assay is to combine the enzyme, its specific substrate, and the acetyl donor (acetyl-CoA) under optimal conditions and then to detect either the formation of the acetylated product or the consumption of a substrate. Several detection methods can be employed, each with its own advantages and limitations.
Key Assay Components:
-
Enzyme: Purified or partially purified 7-O-acetyltransferase.
-
Substrate: The molecule that will be acetylated at the 7-hydroxyl position (e.g., flavonoids, alkaloids, sialic acids).
-
Acetyl-CoA: The acetyl group donor.
-
Buffer: Maintains a stable pH for optimal enzyme activity.
-
Detection System: A method to quantify the reaction product or substrate depletion.
Experimental Workflows
A typical workflow for a 7-O-acetyltransferase assay involves several key stages, from initial optimization to data analysis.
Caption: General workflow for a 7-O-acetyltransferase in vitro assay.
Signaling Pathway Context
While 7-O-acetyltransferases are modifying enzymes, their activity can be situated within broader metabolic or signaling pathways. For instance, in flavonoid biosynthesis, specific O-methyltransferases and O-acetyltransferases can act on common substrates, leading to a variety of modified products with distinct biological functions.
Caption: Example pathway showing competing modifications of a flavonoid.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro 7-O-acetyltransferase assays.
Table 1: Michaelis-Menten Kinetic Parameters for Salutaridinol 7-O-Acetyltransferase. [1][2]
| Substrate | Apparent Km (µM) |
| Salutaridinol | 9 |
| Acetyl-CoA | 54 |
Table 2: Optimal Reaction Conditions for Selected 7-O-Acetyltransferases.
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) |
| Salutaridinol 7-O-acetyltransferase | Salutaridinol | 7.0 - 9.0[2] | 47[2] |
| Sialate-7-O-acetyltransferase | Sialic Acid | Not specified | Not specified |
| Flavonoid 7-O-glucosyltransferase* | Naringenin | 7.0 | 35 |
*Note: Data for a 7-O-glucosyltransferase is provided as a proxy for a flavonoid-modifying enzyme at the 7-position, as specific data for a flavonoid 7-O-acetyltransferase was not available in the search results.
Experimental Protocols
Protocol 1: Radiometric Filter-Binding Assay for Salutaridinol 7-O-Acetyltransferase
This protocol is adapted for the characterization of enzymes like salutaridinol 7-O-acetyltransferase, where a radiolabeled acetyl group is transferred to the substrate.
Materials:
-
Purified salutaridinol 7-O-acetyltransferase
-
Salutaridinol
-
[14C]-Acetyl-CoA
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT
-
Stop Solution: 10% Acetic Acid
-
P81 phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, the desired concentration of salutaridinol (e.g., ranging from 1 to 50 µM for Km determination), and purified enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding [14C]-Acetyl-CoA to a final concentration of approximately 50 µM. The total reaction volume is typically 50 µL.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding 10 µL of 10% acetic acid.
-
-
Binding and Washing:
-
Spot 50 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Wash the discs three times for 5 minutes each with 50 mM sodium phosphate buffer, pH 7.0, to remove unincorporated [14C]-Acetyl-CoA.
-
Perform a final wash with ethanol and allow the discs to dry completely.
-
-
Detection:
-
Place the dry discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protocol 2: HPLC-Based Assay for Flavonoid 7-O-Acetyltransferase
This method is suitable for monitoring the activity of 7-O-acetyltransferases that act on UV-active substrates like flavonoids.
Materials:
-
Purified flavonoid 7-O-acetyltransferase
-
Flavonoid substrate (e.g., naringenin)
-
Acetyl-CoA
-
Reaction Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5
-
Stop Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM flavonoid substrate, and the purified enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding acetyl-CoA to a final concentration of 200 µM.
-
-
Incubation:
-
Incubate at 30°C for 30 minutes.
-
-
Stop Reaction:
-
Terminate the reaction by adding 100 µL of stop solution (acetonitrile with 0.1% TFA).
-
Centrifuge the mixture at high speed for 10 minutes to pellet any precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 HPLC column.
-
Separate the substrate and product using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at a wavelength where both the substrate and product absorb (e.g., 280 nm for naringenin).
-
Quantify the product peak area and calculate the enzyme activity based on a standard curve of the acetylated flavonoid.
-
Protocol 3: Coupled Spectrophotometric Assay for Sialate-7-O-Acetyltransferase
This continuous assay measures the production of Coenzyme A (CoA) which can be coupled to a colorimetric or fluorometric reaction.
Materials:
-
Purified or microsomal preparation of sialate-7-O-acetyltransferase
-
Sialic acid substrate (e.g., N-acetylneuraminic acid, Neu5Ac)
-
Acetyl-CoA
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl2
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or a fluorescent CoA detection reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM sialic acid substrate, and 0.2 mM DTNB.
-
-
Enzyme Addition:
-
Add the enzyme preparation to the cuvette.
-
-
Initiate Reaction and Monitoring:
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 0.5 mM.
-
Immediately start monitoring the increase in absorbance at 412 nm (for DTNB) over time in a spectrophotometer. The rate of color development is proportional to the rate of CoA production and thus the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the colored product.
-
Assay Optimization and Considerations
-
Enzyme Concentration: The amount of enzyme should be titrated to ensure that the reaction rate is linear over the chosen time course and that substrate depletion is minimal (typically <10-15%).
-
Substrate Concentration: For kinetic studies, it is essential to determine the Km for both the acetyl-acceptor substrate and acetyl-CoA. This is achieved by varying the concentration of one substrate while keeping the other at a saturating concentration.
-
Buffer Conditions: The optimal pH and buffer composition should be determined experimentally for each enzyme.
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be determined, although most assays are performed at a standard temperature (e.g., 30°C or 37°C).[3]
-
Controls: Appropriate controls are critical for accurate data interpretation. These should include reactions without enzyme, without the acetyl-acceptor substrate, and without acetyl-CoA to measure background signals.
-
Inhibitor Screening: For high-throughput screening of inhibitors, assay conditions should be optimized for robustness and sensitivity. The concentration of substrates is often kept at or near their Km values to facilitate the identification of competitive inhibitors.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of O-Acetylated Sialic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a diverse family of nine-carbon acidic monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. Their modifications, such as O-acetylation, play critical roles in various biological processes, including cell-cell recognition, immune responses, and pathogen binding. The degree and type of O-acetylation can significantly impact the biological activity and immunogenicity of therapeutic glycoproteins, making its accurate quantification a critical quality attribute (CQA) in drug development.[1][2][3]
This application note provides a detailed protocol for the analysis of O-acetylated sialic acids using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection, following pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[1][4] This method allows for the separation and quantification of various sialic acid species, including O-acetylated isoforms.
Experimental Workflow
The overall workflow for the analysis of O-acetylated sialic acids from glycoproteins involves several key steps: liberation of sialic acids from the glycoconjugate, derivatization with a fluorescent tag, and subsequent separation and detection by HPLC.
Caption: Workflow for O-acetylated sialic acid analysis.
Experimental Protocols
Sialic Acid Release from Glycoproteins
This protocol describes the liberation of sialic acids from glycoproteins using mild acid hydrolysis, a method designed to preserve O-acetyl groups.[1][2][5]
Materials:
-
Glycoprotein sample (50-500 µg)[2]
-
2 M Acetic Acid
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
To your glycoprotein sample in a microcentrifuge tube, add a sufficient volume of 2 M acetic acid.
-
Incubate the sample at 80°C for 2 hours in a heating block or water bath.[1][5]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
Carefully collect the supernatant containing the released sialic acids for the derivatization step.
DMB Derivatization
This protocol outlines the fluorescent labeling of released sialic acids with DMB. DMB-labeled sialic acids are light-sensitive and should be protected from light.[1]
Materials:
-
Released sialic acid sample
-
DMB labeling solution (see preparation below)
-
Heating block
-
Microcentrifuge tubes
-
Deionized water
DMB Labeling Solution Preparation (prepare fresh daily): [1][4]
-
In a glass vial, mix:
-
1.5 mL deionized water
-
172 µL glacial acetic acid
-
112 µL 2-mercaptoethanol
-
-
Add 4.9 mg of sodium hydrosulfite and mix until dissolved. The solution may appear cloudy.
-
Finally, add 3.5 mg of DMB hydrochloride and 200 µL of deionized water and mix well.
Derivatization Procedure:
-
Add 50 µL of the DMB labeling solution to 50 µL of the released sialic acid sample in a microcentrifuge vial.[4]
-
Incubate the mixture at 50°C for 2.5 to 3 hours in the dark.[1][4]
-
To stop the reaction, add 480 µL of deionized water.[1]
-
The sample is now ready for HPLC analysis. It is recommended to analyze the samples within 24 hours of derivatization.[1]
Note on O-acetyl group stability: Conventional DMB derivatization at 50°C can lead to some loss and migration of O-acetyl groups. For enhanced preservation of O-acetylation, a lower temperature (e.g., 4°C for 48 hours) and pH-controlled derivatization can be employed.[6]
HPLC Analysis
This protocol provides a general method for the separation of DMB-labeled sialic acids using RP-HPLC with fluorescence detection. The specific gradient and run time may need to be optimized for your specific sample and HPLC system.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Acclaim RSLC C18, LudgerSep R1)[3][4]
Mobile Phases:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of Water, Acetonitrile, and Methanol |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 30 - 45°C |
| Injection Volume | 10 - 25 µL[3] |
| Fluorescence Detection | Excitation: ~373 nm, Emission: ~448 nm |
Example Gradient Program: A common approach is to use a gradient of acetonitrile in water.[4] An alternative is a ternary gradient of acetonitrile, methanol, and water. An isocratic method using a mixture of acetonitrile, methanol, and water (e.g., 8:7:85 v/v/v) has also been reported, though a linear gradient may provide better resolution.[6]
Quantitative Data
The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for the two most common sialic acids, Neu5Ac and Neu5Gc, as reported in the literature. These values can serve as a benchmark for method performance.
| Sialic Acid | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Neu5Ac | 0.0068 nmol | 0.0205 nmol | [2] |
| Neu5Gc | 0.0071 nmol | 0.0216 nmol | [2] |
| Neu5Ac | ~3 pmol on column | - | [7] |
| Neu5Gc | ~3 pmol on column | - | [7] |
| Neu5Ac | 0.00551 mM | 0.01669 mM | [8] |
| Neu5Gc | 0.00726 mM | 0.02199 mM | [8] |
Data Interpretation
The identification of different sialic acid species is based on their retention times compared to a sialic acid reference panel. The relative order of elution for common sialic acids on a C18 column is typically: Neu5Gc, Neu5Ac, followed by the more hydrophobic O-acetylated derivatives like Neu5,7Ac₂, Neu5Gc9Ac, Neu5,9Ac₂, and Neu5,7(8),9Ac₃.[4] Quantitation is achieved by comparing the peak areas of the sialic acids in the sample to calibration curves generated from quantitative standards of known concentrations.[2][3]
O-Acetylated Sialic Acids and Their Biological Significance
O-acetylation of sialic acids can occur at the C4, C7, C8, and C9 positions, creating a wide range of structurally diverse molecules. This modification can have profound effects on the biological functions of sialoglycans. For instance, 9-O-acetylation of certain gangliosides has been linked to cancer.[9][10] Furthermore, O-acetylation can modulate the recognition of sialic acids by various proteins and protect against enzymatic degradation by sialidases, thereby extending the half-life of glycoproteins.[2][3]
The diagram below illustrates the potential impact of a sialate O-acetyltransferase, such as NXPE1, on the sialoglycome in a biological context.
Caption: Proposed activity of NXPE1 in O-acetylation.
Conclusion
The DMB-derivatization HPLC method with fluorescence detection is a robust and sensitive technique for the qualitative and quantitative analysis of O-acetylated sialic acids. Careful control of the sample preparation and derivatization conditions is crucial for preserving the labile O-acetyl modifications. This analytical approach is indispensable for the characterization of therapeutic glycoproteins and for advancing our understanding of the roles of sialic acid O-acetylation in health and disease.
References
- 1. waters.com [waters.com]
- 2. ludger.com [ludger.com]
- 3. ludger.com [ludger.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 6. Reversible O-acetyl migration within the sialic acid side chain and its influence on protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. research.bond.edu.au [research.bond.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of 7-O-Acetylated Sialoglycans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids (Sias) are terminal monosaccharides on cell surface glycoconjugates that mediate numerous biological recognition events, including immune regulation, cell-cell interaction, and pathogen binding.[1] Post-glycosylational modification by O-acetylation, particularly at the C-7, C-8, and C-9 positions, adds a significant layer of structural and functional diversity.[2][3] Specifically, 7-O-acetylated sialoglycans are involved in critical biological phenomena such as microbe-host interactions and immune responses.[1] However, their study and synthesis are hampered by the inherent instability of the O-acetyl ester group, which is sensitive to pH changes and esterase activity.[1] Furthermore, the 7-O-acetyl group can spontaneously migrate to the more stable C-9 position, creating a mixture of isomers that complicates analysis.[1][4]
Chemoenzymatic methods provide a powerful solution to these challenges by combining the precision of enzymatic reactions with the versatility of chemical synthesis. These approaches enable the production of specific O-acetylated sialoglycans, including stable analogues, which are invaluable tools for studying their biological functions and for developing novel therapeutics.[5][6] This document provides an overview of the biosynthetic pathway and detailed protocols for two primary chemoenzymatic strategies.
Overview of Sialic Acid O-Acetylation Biosynthesis
In mammalian cells, the O-acetylation of sialic acids is a post-glycosylational modification that occurs within the Golgi apparatus.[2][7] The process is regulated by two key enzyme families: sialate-O-acetyltransferases (SOATs) that add acetyl groups and sialate-O-acetylesterases (SIAEs) that remove them.[2][7] The acetyl donor for this reaction is acetyl-coenzyme A (Ac-CoA).[8] Evidence suggests that the initial enzymatic transfer of the acetyl group occurs at the C-7 position, catalyzed by a 7-O-acetyltransferase.[4][8] This can be followed by a subsequent, potentially enzyme-assisted, migration of the acetyl group to the C-9 position.[4][8] The enzyme CASD1 has been identified as a key sialate O-acetyltransferase responsible for 9-O-acetylation, which may involve an initial 7-O-acetylation step.[2][9][10]
Caption: Biosynthetic pathway of sialic acid O-acetylation in the Golgi apparatus.
Quantitative Data: Enzyme Kinetics
The enzymatic 7-O-acetylation of sialic acids has been characterized using microsomal preparations from bovine submandibular glands.[4][8] These studies identified an AcCoA:Neu5Ac 7-O-acetyltransferase and determined its key kinetic parameters.[8]
| Enzyme Source | Substrate | Apparent Kₘ (µM) | Vₘₐₓ (pmol/mg protein·min) | Reference |
| Microsomes from Bovine Submandibular Glands | Acetyl-CoA | 1.63 | 21.9 | [8] |
Experimental Protocols: Chemoenzymatic Synthesis
Due to the instability of the 7-O-acetyl group, two primary chemoenzymatic strategies have been developed: the synthesis of stable 7-N-acetyl analogues and the regioselective modification of multi-acetylated precursors.
Protocol 1: One-Pot Multienzyme (OPME) Synthesis of Stable 7-N-Acetyl Sialoglycan Analogues
This strategy replaces the labile 7-O-acetyl ester with a stable 7-N-acetyl amide group.[1] It utilizes a chemically synthesized azido-mannose derivative as a precursor in a highly efficient one-pot, multi-enzyme (OPME) sialylation system, followed by chemical conversion of the azido group to an N-acetyl group.[5][6]
Caption: Workflow for the One-Pot Multienzyme (OPME) synthesis of stable analogues.
Methodology:
-
Chemical Synthesis of Precursor:
-
One-Pot Multienzyme (OPME) Sialylation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing all necessary components.
-
Combine the following in the reaction buffer:
-
Azido-mannose precursor (e.g., 1.2 equivalents).
-
Acceptor substrate (e.g., a galactose-terminated glycan, 1.0 equivalent).
-
Sodium pyruvate (e.g., 3.0 equivalents).
-
Cytidine 5'-triphosphate (CTP) (e.g., 1.2 equivalents).
-
Recombinant enzymes:
-
Sialic acid aldolase.
-
CMP-sialic acid synthetase (CSS).
-
A suitable α2,3- or α2,6-sialyltransferase.
-
-
Dithiothreitol (DTT) and MgCl₂ as required for enzyme stability and activity.
-
-
Incubate the reaction mixture at 37°C. Monitor reaction progress using TLC or HPLC. The reaction typically proceeds to high yield (53-98%).[11]
-
Purify the resulting azido-sialoglycan product using size-exclusion chromatography or C18 silica gel chromatography.[12]
-
-
Chemical Conversion to N-Acetyl Group:
-
Dissolve the purified azido-sialoglycan in a suitable solvent (e.g., methanol/water).
-
Perform a reduction of the azide group to an amine, for example, using hydrogenation with a palladium catalyst (Pd/C) or Staudinger reduction.
-
Acetylate the resulting amine in situ by adding acetic anhydride.
-
Purify the final 7-N-acetyl sialoglycan product by HPLC.
-
Confirm the structure using NMR spectroscopy and high-resolution mass spectrometry (HRMS).[5]
-
Protocol 2: Regioselective Enzymatic De-O-acetylation
This approach involves the chemical synthesis of a precursor sialoglycan that is acetylated at multiple positions (e.g., 4, 7, and 9). Specific viral hemagglutinin-esterases (HEs) are then used to regioselectively cleave O-acetyl groups from the C-4 or C-9 positions, leaving the desired 7-O-acetylated product.[13][14]
Caption: Workflow for regioselective enzymatic modification of a multi-acetylated precursor.
Methodology:
-
Chemical Synthesis of Precursor:
-
Synthesize a suitable glycosyl acceptor and a 4,7,9-tri-O-acetylated sialic acid donor.
-
Perform a chemical glycosylation reaction to assemble the fully protected 4,7,9-tri-O-acetylated sialoside.[13]
-
Deprotect the sialoside to yield the water-soluble precursor.
-
-
Enzymatic De-O-acetylation:
-
To generate a 4,7-di-O-acetyl sialoside: Incubate the precursor with Bovine Coronavirus (BCoV) HE, which regioselectively cleaves the 9-O-acetyl group.[13][14]
-
To generate a 7,9-di-O-acetyl sialoside: Incubate the precursor with Mouse Hepatitis Virus (MHV-S) HE, which regioselectively removes the 4-O-acetyl group.[13][14]
-
Reaction Conditions: Perform the enzymatic reaction in a suitable buffer (e.g., PBS, pH 7.2) at 37°C. The 7-O-acetyl group remains stable during the reaction and purification.[15]
-
Monitor the reaction by HPLC or mass spectrometry until full conversion is achieved.[15]
-
-
Purification and Characterization:
Purification and Characterization Protocols
General Purification Considerations:
The lability of O-acetyl groups requires careful handling during purification.[16] Migration of acetyl groups from C-7 to C-9 can occur at pH values above 6, while loss of O-acetyl groups (de-O-acetylation) is significant under basic conditions.[16]
-
Recommended Method: Use gel-filtration or reverse-phase HPLC under neutral or slightly acidic conditions (pH < 6).
-
Avoid: Anion-exchange chromatography, as the basic conditions can cause significant de-O-acetylation and migration.[16]
Characterization Methods:
-
Mass Spectrometry (MS): MALDI-MS and LC-MS are powerful tools for confirming the mass of the synthesized glycan and determining the number of O-acetyl groups.[17][18] Tandem MS (MS/MS) can help locate the position of the O-acetyl groups by analyzing fragmentation patterns.[17][18] Methylamidation can be used prior to MS analysis to protect the base-labile O-acetyl modifications.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (e.g., COSY, HSQC) are essential for unambiguous structural confirmation. The chemical shifts of protons adjacent to the acetylated hydroxyl groups (e.g., H-7) provide definitive proof of the acetylation site.[5][19]
References
- 1. Chemoenzymatic synthesis of glycosides containing legionaminic acid or 7-N-acetyl-modified sialic acid [escholarship.org]
- 2. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the enzymatic 7-O-acetylation of sialic acids and evidence for enzymatic O-acetyl migration from C-7 to C-9 in bovine submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate [ideas.repec.org]
- 10. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling [frontiersin.org]
Application of 7-O-Acetyl-N-acetylneuraminic Acid in Virology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, terminal monosaccharides on cell surface glycoconjugates, are critical for a wide range of biological processes, including cell-cell recognition and as receptors for various pathogens. N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid. However, modifications to the sialic acid structure, such as O-acetylation, play a crucial role in modulating its biological functions. 7-O-acetyl-N-acetylneuraminic acid (Neu5,7Ac₂) is a naturally occurring O-acetylated derivative of Neu5Ac. Its presence on host cell surfaces can significantly influence the interaction with viral proteins, particularly in the context of influenza viruses. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in virology research.
Due to the inherent instability of this compound, which can undergo O-acetyl migration, more stable analogs such as 7-N-acetyl-N-acetylneuraminic acid are often synthesized and utilized in experimental settings to mimic and study the effects of 7-O-acetylation.[1][2]
Application Notes
Investigating Viral-Receptor Interactions
This compound and its stable analogs serve as valuable tools to investigate the binding specificity of viral attachment proteins, such as the hemagglutinin (HA) of influenza viruses. O-acetylation of sialic acids can either enhance or inhibit viral binding, depending on the virus strain and the position of the acetyl group.
-
Influenza Virus: Studies have shown that O-acetylation of sialic acids can reduce the binding affinity of influenza A virus hemagglutinin.[1] While much of the research has focused on 9-O-acetylation, the presence of an acetyl group at the C7 position also influences receptor recognition. For instance, removal of the 7-hydroxyl group has been observed to have little effect on binding, suggesting that modifications at this position might be tolerated to some extent by certain strains.[3]
-
Other Viruses: While the role of 9-O-acetylated sialic acids is well-documented as a receptor for some coronaviruses (e.g., bovine coronavirus, human coronavirus OC43) and influenza C and D viruses, the specific role of 7-O-acetylation in these and other viruses is an active area of research.[4][5]
Elucidating the Substrate Specificity of Viral Neuraminidases
Viral neuraminidases (NAs) are enzymes that cleave sialic acids from host cell receptors and newly formed virions, facilitating the release of progeny viruses. The activity of these enzymes is crucial for viral spread. This compound and its analogs can be used as substrates to determine the specificity of viral NAs.
-
Influenza A Virus: Research using the stable analog, 7-N-acetyl sialic acid, has demonstrated that neuraminidases from influenza A viruses (H1N1 and H3N2 subtypes) can readily cleave this modified sialic acid.[2] This suggests that the influenza NA has a more promiscuous binding pocket compared to human or bacterial sialidases, which are unable to cleave the 7-N-acetylated form.[2] The presence of 7,9-di-O-acetyl modifications has been shown to be most resistant to NA cleavage.
Development of Antiviral Inhibitors
By understanding the interactions between viral proteins and modified sialic acids like this compound, researchers can design and develop novel antiviral drugs. These can act as:
-
Entry Inhibitors: Molecules that mimic 7-O-acetylated sialic acid could act as competitive inhibitors, blocking the binding of viral hemagglutinin to host cell receptors.
-
Neuraminidase Inhibitors: Derivatives of this compound could be designed to specifically target and inhibit the active site of viral neuraminidases, preventing the release of new virus particles.
Quantitative Data Summary
Due to the instability of this compound, direct quantitative binding or inhibition data is limited. The following table summarizes available data for related compounds and the qualitative effects of O-acetylation.
| Compound/Modification | Virus/Protein | Assay Type | Observation/Value |
| 7-N-acetyl sialic acid | Influenza A (H1N1, H3N2) Neuraminidase | Enzyme Substrate Assay | Readily cleaved |
| 7-N-acetyl sialic acid | Human and Bacterial Sialidases | Enzyme Substrate Assay | Not cleaved |
| 9-O-acetylated sialic acid analogs | Influenza Virus Hemagglutinin | Binding Assay | Reduced or abolished binding |
| Removal of 7-hydroxyl group on sialic acid | Influenza Virus Hemagglutinin | Binding Assay | Little effect on binding |
| 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) | Influenza Virus Neuraminidase | Inhibition Assay | Kᵢ = 4 µM[6] |
Experimental Protocols
Protocol 1: Neuraminidase Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from the widely used MUNANA-based assay and can be used to assess the inhibitory potential of this compound or its analogs against viral neuraminidase.[7][8][9]
Materials:
-
Purified viral neuraminidase or intact virus preparation.
-
This compound or its stable analog (test inhibitor).
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5.
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol.
-
Black, 96-well, flat-bottom microtiter plates.
-
Fluorometer (Excitation: 355-365 nm, Emission: 450-460 nm).
-
Positive control neuraminidase inhibitor (e.g., Zanamivir, Oseltamivir).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer. The final concentration range should be chosen based on expected potency.
-
Prepare a working solution of MUNANA substrate in Assay Buffer (e.g., 100 µM).
-
Dilute the viral neuraminidase/virus preparation in Assay Buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
-
Assay Setup:
-
In the 96-well plate, add 25 µL of each dilution of the test inhibitor or positive control in triplicate.
-
For virus-only control wells (no inhibitor), add 25 µL of Assay Buffer.
-
For substrate-only control wells (background fluorescence), add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted neuraminidase/virus preparation to all wells except the substrate-only controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to all wells.
-
Read the fluorescence in a fluorometer at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the substrate-only wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Hemagglutination Inhibition (HI) Assay
This protocol can be used to assess the ability of this compound to inhibit the agglutination of red blood cells (RBCs) by viruses, which is a measure of its ability to block viral attachment.
Materials:
-
Virus stock with a known hemagglutination titer.
-
This compound or its analog (test compound).
-
Phosphate-buffered saline (PBS), pH 7.2.
-
0.5% (v/v) suspension of red blood cells (e.g., chicken, turkey, or human type O).
-
V-bottom 96-well microtiter plates.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in PBS.
-
Prepare two-fold serial dilutions of the test compound in PBS in the 96-well plate (50 µL final volume per well).
-
Dilute the virus stock in PBS to a concentration of 4 hemagglutinating units (HAU)/25 µL.
-
-
Assay Setup:
-
Add 25 µL of PBS to all wells.
-
Add 25 µL of the serially diluted test compound to the corresponding wells.
-
Include a virus control (no compound) and an RBC control (no virus or compound).
-
Add 25 µL of the diluted virus (4 HAU) to all wells except the RBC control wells.
-
Gently tap the plate to mix and incubate at room temperature for 30 minutes.
-
-
Hemagglutination:
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Gently tap the plate to mix.
-
Incubate the plate at room temperature for 30-60 minutes, or until a button of RBCs has formed in the RBC control wells.
-
-
Reading the Results:
-
Hemagglutination is observed as a diffuse lattice of RBCs covering the bottom of the well.
-
Inhibition of hemagglutination is observed as a tight button of RBCs at the bottom of the well, similar to the RBC control.
-
The HI titer is the highest dilution of the test compound that completely inhibits hemagglutination.
-
Visualizations
Caption: Influenza virus lifecycle and points of intervention by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sialosides Containing 7- N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of influenza virus hemagglutinin to analogs of its cell-surface receptor, sialic acid: analysis by proton nuclear magnetic resonance spectroscopy and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylneuraminic Acid, 2,3-Dehydro-2-deoxy-, Sodium Salt Inhibitor of bacterial, viral, and mammalian neuraminidases. Ki = 4 µM for influenza virus neuraminidase. Believed to act by binding to the catalytic site of neuraminidase as a transition state analog. [sigmaaldrich.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 7-O-acetylated Sialic Acids in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, the terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, play a crucial role in various cellular processes. Their modifications, such as O-acetylation, add another layer of complexity and regulation. In the context of cancer, aberrant sialylation, including altered O-acetylation, is a common feature and has been implicated in tumor progression, metastasis, and immune evasion.[1][2] The O-acetylation of sialic acids, primarily at the C7 and C9 positions, is a dynamic process regulated by two key enzymes: a sialate-O-acetyltransferase (CASD1) and a sialate-O-acetylesterase (SIAE).[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of 7-O-acetylated sialic acids in cancer cell lines, offering valuable insights for cancer biology research and the development of novel therapeutic strategies.
Biological Significance of 7-O-acetylated Sialic Acids in Cancer
Alterations in the O-acetylation of sialic acids have profound effects on cancer cell behavior:
-
Metastasis and Cell Adhesion: De-O-acetylation of sialic acids on cancer cells has been shown to enhance binding to selectins on endothelial cells, platelets, and leukocytes, thereby promoting cell adhesion, migration, and metastasis.[3][5][6]
-
Immune Evasion: O-acetylation can modulate the interaction of cancer cells with sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells.[4][7][8] For instance, O-acetylation can mask sialic acid epitopes recognized by certain Siglecs, thereby preventing the induction of an immunosuppressive signaling cascade and potentially enhancing anti-tumor immunity. Conversely, the absence of O-acetylation on specific sialoglycans can promote interactions with inhibitory Siglecs, leading to immune evasion.[4][8]
-
Drug Resistance: The acetylation status of sialic acids has been linked to multidrug resistance in cancer cells. For example, de-O-acetylated sialic acids have been associated with the upregulation of the breast cancer resistance protein (BCRP/ABCG2), a key drug efflux pump.[9]
-
Apoptosis: Changes in sialic acid O-acetylation can influence the sensitivity of cancer cells to apoptosis. For example, removal of O-acetyl groups has been shown to sensitize some cancer cell lines to drug-induced apoptosis.[7]
Quantitative Data Summary
The following tables summarize the differential expression and effects of 7-O-acetylated sialic acids in various cancer cell lines.
Table 1: Relative Abundance of O-acetylated Sialic Acids in Cancer
| Cancer Type | Cell Line(s) | O-acetylation Level Compared to Normal Tissue/Cells | Key Findings | Reference(s) |
| Colorectal Cancer | HCT116 | Decreased | Hypoacetylation is an early event in malignant transformation and is associated with metastatic potential. | [2][9] |
| Lung Cancer | A549 | Decreased | De-O-acetylation enhances selectin binding and migration. | [3][5] |
| Acute Lymphoblastic Leukemia (ALL) | ALL lymphoblasts | Increased (on specific glycans) | Promotes survival of lymphoblasts. | [7] |
| Breast Cancer | MCF-7, MDA-MB-231 | Altered | Increased overall sialylation (by blocking sialidase NEU1) hampered proliferation and apoptosis. | [1] |
Table 2: Functional Effects of Modulating Sialic Acid O-acetylation in Cancer Cell Lines
| Cell Line | Genetic Modification | Effect on O-acetylation | Functional Outcome | Reference(s) |
| HCT116, A549 | CASD1 knockout (CRISPR-Cas9) | Loss of O-acetylation | Increased selectin binding, enhanced cell proliferation and migration, increased BCRP expression. | [3][5][9] |
| HCT116, A549 | SIAE knockout (CRISPR-Cas9) | Increased O-acetylation | Decreased selectin binding, reduced Siglec engagement, increased NK cell-mediated cytotoxicity. | [3][4][5] |
Experimental Protocols
Protocol 1: Analysis of 7-O-acetylated Sialic Acids by HPLC
This protocol describes the quantification of O-acetylated sialic acids using 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization followed by reverse-phase HPLC.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
2 M Acetic acid
-
DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.5 M 2-mercaptoethanol, 18 mM sodium hydrosulfite)
-
HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
C18 reverse-phase HPLC column
-
Sialic acid standards (Neu5Ac, Neu5Gc, Neu5,7Ac₂, Neu5,9Ac₂, etc.)
Procedure:
-
Cell Lysis and Glycoprotein Precipitation: Harvest cells and lyse them. Precipitate glycoproteins using cold ethanol or acetone.
-
Release of Sialic Acids: Resuspend the glycoprotein pellet in 2 M acetic acid and incubate at 80°C for 2 hours to release sialic acids.
-
DMB Derivatization:
-
To 50 µL of the released sialic acid sample, add 200 µL of DMB labeling solution.
-
Incubate at 50°C for 2.5 hours in the dark.
-
Stop the reaction by placing the tubes on ice.
-
-
HPLC Analysis:
-
Inject the DMB-labeled sample into the HPLC system.
-
Separate the derivatives using a C18 column with an appropriate gradient of acetonitrile in water.
-
Detect the fluorescent derivatives.
-
-
Quantification:
-
Create standard curves using known concentrations of sialic acid standards.
-
Determine the concentration of different O-acetylated sialic acid species in the samples by comparing their peak areas to the standard curves.
-
Protocol 2: Flow Cytometry Analysis of Selectin and Siglec Binding
This protocol allows for the assessment of how O-acetylation affects the binding of selectins and Siglecs to the cancer cell surface.
Materials:
-
Cancer cell lines (wild-type, CASD1 KO, SIAE KO)
-
Recombinant human E-selectin-IgG Fc chimera
-
Recombinant human Siglec-7-IgG Fc chimera
-
FITC-conjugated anti-human IgG Fc antibody
-
Flow cytometer
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Cell Preparation: Harvest cells and wash them with FACS buffer. Resuspend cells to a concentration of 1 x 10⁶ cells/mL.
-
Binding Assay:
-
Incubate 100 µL of the cell suspension with the recombinant selectin-Fc or Siglec-Fc chimera (e.g., 5 µg/mL) for 1 hour at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the FITC-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the FITC fluorescence intensity.
-
Compare the mean fluorescence intensity between wild-type and genetically modified cell lines.
-
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This assay evaluates the impact of sialic acid O-acetylation on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines (wild-type, CASD1 KO, SIAE KO)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Image Acquisition (Time 0): Immediately after creating the wound, wash the wells with PBS to remove detached cells and capture images of the wound at multiple predefined locations.
-
Incubation: Incubate the plates under normal cell culture conditions.
-
Image Acquisition (Time X): After a defined period (e.g., 24 or 48 hours), capture images of the same wound locations.
-
Analysis: Measure the width of the wound at different time points. The rate of wound closure is a measure of cell migration. Compare the migration rates between the different cell lines.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sialic Acid-Selectin pathway in metastasis.
Caption: Sialic Acid-Siglec pathway in immune evasion.
Caption: Experimental workflow for studying O-acetylated sialic acids.
References
- 1. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Early in vitro evidence indicates that deacetylated sialic acids modulate multi-drug resistance in colon and lung cancers via breast cancer resistance protein [frontiersin.org]
Troubleshooting & Optimization
Stability of 7-O-Acetyl-N-acetylneuraminic acid in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Acetyl-N-acetylneuraminic acid (Neu5,7Ac₂) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The main stability concern is the intramolecular migration of the O-acetyl group. The acetyl group on the C7 position can migrate to the C8 and C9 positions of the sialic acid side chain. This migration is reversible and pH-dependent, leading to an equilibrium mixture of isomers (Neu5,7Ac₂, Neu5,8Ac₂, and Neu5,9Ac₂).[1][2][3] Additionally, hydrolysis of the O-acetyl group can occur, especially under basic conditions.
Q2: At what pH is this compound most stable?
A2: The O-acetyl group on sialic acids is most stable under mildly acidic conditions (pH < 5).[1][2][3] In this pH range, the rate of O-acetyl migration is extremely low. As the pH increases to neutral and slightly basic, the migration becomes more significant.[1][2][3]
Q3: What happens to this compound at neutral or slightly basic pH?
A3: At neutral (pH 7.0) and slightly basic (pH > 7.0) conditions, a reversible O-acetyl migration occurs. This results in an equilibrium mixture of 7-O-acetyl, 8-O-acetyl, and 9-O-acetyl isomers.[1][2][3] The equilibrium tends to favor the formation of the 9-O-acetyl sialic acid.[1][2]
Q4: What is the half-life for O-acetyl migration of free this compound?
A4: The half-life for O-acetyl migration of free this compound (Neu5,7Ac₂) is approximately 10 hours at physiological pH (7.0) and 37°C.[4]
Q5: How does O-acetylation affect the acid hydrolysis of the sialic acid residue itself?
A5: O-acetylation of the sialic acid side chain makes the glycosidic linkage more resistant to acid hydrolysis compared to the unsubstituted N-acetylneuraminic acid.[5][6][7] The rate of acid-catalyzed hydrolysis is significantly slower for O-acetylated sialic acids.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/MS analysis of a this compound sample. | O-acetyl migration has occurred, leading to the formation of 8-O-acetyl and 9-O-acetyl isomers. | Maintain the sample at a pH below 5.0 during storage and analysis to minimize migration.[1][2][3] If the experiment requires neutral or basic pH, be aware that an equilibrium mixture of isomers will be present. |
| Loss of O-acetyl group (de-O-acetylation) observed in the sample. | Exposure to basic conditions (pH > 8.0) or enzymatic activity from esterases. | Avoid strongly basic conditions. If purification involves anion-exchange chromatography, be mindful that the basic environment can cause de-O-acetylation.[8] Ensure all solutions are free of contaminating esterase activity. |
| Inconsistent biological activity or binding assay results. | The presence of different O-acetyl isomers (7-O, 8-O, 9-O) which may have different binding affinities to proteins or receptors. | Characterize the isomeric composition of your this compound sample under your experimental conditions using a validated analytical method like HPLC or LC-MS. |
| Slow or incomplete release of O-acetylated sialic acids from glycoconjugates during acid hydrolysis. | O-acetylated sialic acids are more resistant to acid hydrolysis than their non-O-acetylated counterparts.[6][7] | Use milder acid hydrolysis conditions (e.g., 2 M acetic acid at 80°C for 1-3 hours) to minimize O-acetyl group loss while still achieving release.[8] Alternatively, remove O-acetyl groups with mild alkali treatment prior to standard acid hydrolysis to facilitate release.[6] |
Quantitative Data Summary
Table 1: pH Dependence of O-Acetyl Migration in Mono-O-acetylated Sialic Acids
| pH | Rate of O-Acetyl Migration | Stability of O-Acetyl Group |
| < 5.0 | Extremely low | Stable |
| 5.0 | Migration begins to be observed | Moderately stable |
| 7.0 | Significant migration | Unstable, equilibrium forms |
| 8.0 | Significant migration | Unstable, equilibrium forms |
Data summarized from references[1][2][3].
Table 2: Remaining N-acetylneuraminic Acid (Neu5Ac) After Heat Treatment at Different pH Values and Temperatures for 6 hours
| Temperature | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |
| 60°C | 91.5% | 94.5% | 88.1% | 45.1% |
| 90°C | 48.0% | 59.6% | 36.0% | 1.5% |
This table shows the stability of the parent molecule, N-acetylneuraminic acid. O-acetylation can further influence stability. Data extracted from reference[9].
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound Stability
This protocol is adapted from methods used to study the stability of sialic acid derivatives.[10]
Objective: To monitor the stability of this compound and the formation of its isomers in aqueous solution over time.
Materials:
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Buffers of various pH (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH)
-
HPLC system coupled with a mass spectrometer (MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Incubation: Dilute the stock solution into aqueous buffers of the desired pH values to be tested. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 3, 5, 24 hours), take an aliquot of each sample.
-
HPLC-MS Analysis:
-
Inject the aliquot into the HPLC-MS system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the different O-acetylated isomers (e.g., a linear gradient from 5% to 50% B over 20 minutes).
-
MS Detection: Use an appropriate mass spectrometry method (e.g., selected ion monitoring) to detect and quantify this compound and its isomers based on their mass-to-charge ratio.
-
-
Data Analysis: Plot the percentage of each isomer over time to determine the rate of migration and degradation.
Visualizations
Caption: O-Acetyl Migration and Degradation Pathway.
Caption: Workflow for Stability Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. cmm.ucsd.edu [cmm.ucsd.edu]
- 5. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acid and enzymic hydrolysis of O-acetylated sialic acid residues from rabbit Tamm–Horsfall glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. cmm.ucsd.edu [cmm.ucsd.edu]
- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Acetyl Group Migration in Sialic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-acetylated sialic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the inherent instability of O-acetyl groups and prevent their migration during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of O-acetylated sialic acids.
Problem 1: Loss or migration of O-acetyl groups during purification.
Symptoms:
-
Inconsistent or low recovery of O-acetylated sialic acids after purification.
-
Altered isomer distribution of O-acetylated sialic acids in post-purification analysis (e.g., an increase in the 9-O-acetyl isomer at the expense of 7-O- or 8-O-acetyl isomers).
-
Appearance of deacetylated sialic acid peaks in analytical chromatograms (e.g., HPLC).
Root Cause: O-acetyl groups on sialic acids are highly labile and prone to migration, particularly under neutral to basic pH conditions.[1][2][3][4] Standard purification techniques, such as anion-exchange chromatography using basic eluents, can accelerate this migration and even lead to the complete loss of O-acetyl groups.[4]
Solutions:
-
Maintain Acidic pH: Throughout the purification process, ensure all buffers and solutions are maintained at an acidic pH, ideally below 5.0, to stabilize the O-acetyl esters.[1][2][3]
-
Avoid Basic Anion-Exchange Chromatography: Do not use traditional anion-exchange chromatography with basic eluents. Instead, consider alternative methods like:
-
Gel Filtration Chromatography: Use a size-exclusion column with a running buffer at an acidic pH (e.g., 50 mM sodium acetate, pH 4.5).
-
Reverse-Phase HPLC: For smaller quantities, reverse-phase HPLC with a volatile acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) can be effective.
-
-
Low Temperature: Perform all purification steps at low temperatures (e.g., 4°C) to minimize the rate of migration.
Problem 2: Inaccurate quantification of O-acetylated sialic acid isomers by DMB-HPLC.
Symptoms:
-
Discrepancies in the relative percentages of 7-O-, 8-O-, and 9-O-acetylated sialic acids between different analyses of the same sample.
-
Overestimation of the 9-O-acetyl isomer.
-
Broad or tailing peaks in the HPLC chromatogram.
Root Cause: The conventional 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization method for sialic acid analysis often involves heating at elevated temperatures and neutral or slightly basic pH, conditions that promote O-acetyl migration.[5]
Solutions:
-
Utilize a Low-Temperature, pH-Controlled DMB Derivatization Protocol: This modified protocol minimizes migration during sample preparation.
-
Maintain Low Temperature: Perform the derivatization reaction at 4°C for an extended period (e.g., 48 hours) instead of the standard higher temperature for a shorter time.[2][5]
-
Control pH: Ensure the final pH of the reaction mixture is acidic. This can be achieved by preparing the DMB reagent in a solution that maintains an acidic pH when mixed with the sample.[5]
Problem 3: O-acetyl group migration during enzymatic assays (e.g., sialidase or sialyltransferase assays).
Symptoms:
-
Inconsistent enzyme kinetics or activity measurements.
-
The enzyme appears to have a different specificity than expected.
-
Substrate degradation or modification over the course of the assay.
Root Cause: Many standard biological buffers for enzymatic assays are at neutral or slightly basic pH (e.g., PBS, Tris at pH 7.4), which facilitates O-acetyl migration.[6] This can lead to a change in the substrate presented to the enzyme over time.
Solutions:
-
Optimize Assay pH: If the enzyme retains sufficient activity at a lower pH, conduct the assay in a mildly acidic buffer (pH 5.0-6.0).
-
Minimize Incubation Time: Use higher enzyme concentrations to shorten the required incubation time, reducing the window for migration to occur.
-
Use Stable Analogs: For binding studies or as competitive inhibitors, consider using synthetic, non-migrating analogs like 9-N-acetyl-9-deoxy-sialic acid (Neu5Ac9NAc).[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of O-acetyl group migration in sialic acids?
A1: O-acetyl group migration in sialic acids is a pH-dependent, intramolecular process that occurs between the hydroxyl groups at the C7, C8, and C9 positions of the glycerol-like side chain.[8] The migration proceeds through a cyclic orthoester intermediate. Under neutral to basic conditions, a hydroxyl group is deprotonated, which then attacks the carbonyl carbon of the adjacent O-acetyl group, forming a five- or six-membered cyclic intermediate. This intermediate can then resolve by transferring the acetyl group to the attacking hydroxyl group. This process is reversible, leading to an equilibrium mixture of isomers.[1][3][9]
Q2: What is the most stable isomer of mono-O-acetylated sialic acid?
A2: The 9-O-acetylated sialic acid (e.g., Neu5,9Ac₂) is generally the most thermodynamically stable isomer.[1][5] Over time, under conditions that permit migration, an equilibrium will be established that favors the 9-O-acetyl form.
Q3: How can I completely prevent O-acetyl migration?
A3: While completely preventing migration under all conditions is challenging, you can significantly minimize it by:
-
Maintaining a pH below 5.0: This is the most critical factor.[1][2][3]
-
Working at low temperatures (4°C or on ice).
-
Minimizing the duration of experiments, especially at non-ideal pH.
-
For applications where the O-acetyl group's position is critical and must be fixed, using a stable synthetic analog like 9-N-acetyl-9-deoxy-sialic acid is the most robust solution.[1][7]
Q4: Can O-acetyl groups migrate during chemical conjugation reactions?
A4: Yes, O-acetyl groups can migrate during chemical conjugation if the reaction conditions are not carefully controlled. Many standard conjugation chemistries involve neutral or basic pH, which will promote migration. To circumvent this, you can:
-
Use acidic coupling chemistries if available.
-
Employ protecting groups for the C7 and C8 hydroxyl groups. These protecting groups must be orthogonal to the O-acetyl group and removable under mild conditions that do not induce migration. For example, silyl ethers can be used to protect hydroxyl groups and can be removed under acidic conditions that are compatible with O-acetyl group stability.
-
Perform the conjugation at low temperatures.
Q5: How do I interpret my analytical data if I suspect O-acetyl migration has occurred?
A5: If you suspect migration has occurred, you will typically see a change in the ratio of your O-acetylated isomers.
-
In HPLC: You will observe a decrease in the peaks corresponding to the 7-O- and 8-O-acetyl isomers and a corresponding increase in the peak for the 9-O-acetyl isomer. You may also see a new peak for the fully deacetylated sialic acid.
-
In NMR: You will see a decrease in the intensity of signals specific to the protons adjacent to the acetylated hydroxyls at C7 and C8, and an increase in the intensity of signals for the protons at C9. Chemical shift changes of the acetyl methyl protons can also be indicative of the acetyl position.[10] It is crucial to run a control sample that has been intentionally subjected to conditions known to cause migration (e.g., incubation at pH 8.0) to help identify the peaks corresponding to the different isomers.
Q6: Are there any commercially available stable analogs of O-acetylated sialic acids?
A6: Yes, stable analogs where the O-acetyl group is replaced with an N-acetyl group, such as 9-N-acetyl-9-deoxy-N-acetylneuraminic acid (Neu5Ac9NAc), are available from various suppliers. These analogs are resistant to migration and hydrolysis and are excellent tools for studying the biological roles of O-acetylated sialic acids in binding assays and cellular studies.[1][7]
Data Presentation
Table 1: Effect of pH on O-acetyl Group Migration in Neu5,9Ac₂α3Galβ3GlcNAcβProNH₂ at 37°C for 2 hours
| pH | % Neu5,9Ac₂ | % Neu5,8Ac₂ | % Neu5,7Ac₂ |
| 5.0 | 98.1 | 1.7 | 0.2 |
| 6.0 | 95.5 | 4.1 | 0.4 |
| 7.0 | 90.2 | 8.9 | 0.9 |
| 8.0 | 83.4 | 14.8 | 1.8 |
Data adapted from studies on O-acetyl migration in sialosides, demonstrating the significant increase in migration from the C9 to the C8 and C7 positions with increasing pH.[5]
Table 2: Recommended pH and Buffer Systems for Handling O-acetylated Sialic Acids
| Application | Recommended pH | Example Buffer System | Rationale |
| Storage (short-term) | 4.0 - 5.0 | 50 mM Sodium Acetate | Minimizes migration and hydrolysis for storage of purified compounds. |
| Purification | 4.5 - 5.5 | 0.1% Formic Acid (for RP-HPLC) | Maintains stability during chromatographic separation. |
| Enzymatic Assays | 5.0 - 6.0 | 50 mM MES | A compromise to maintain some enzyme activity while minimizing migration. Enzyme compatibility must be tested. |
| DMB-HPLC Derivatization | ~2.0 (final) | Acetic Acid/Sodium Acetate | Ensures acidic conditions during the labeling reaction to prevent migration.[5] |
| Chemical Conjugation | < 6.0 | MES or Acetate Buffer | Minimizes migration during coupling reactions. |
Experimental Protocols
Protocol 1: Low-Temperature, pH-Controlled DMB-HPLC Analysis of O-acetylated Sialic Acids
This protocol is designed to minimize O-acetyl group migration during the derivatization step for accurate quantification of sialic acid isomers.
Materials:
-
Sialic acid sample
-
DMB reagent (7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride, 1.4 M acetic acid, 0.2 M sodium hydrosulfite)
-
HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the sialic acid sample in a buffer that will result in an acidic final pH upon addition of the DMB reagent. A 50 mM sodium acetate buffer at pH 5.0 is a good starting point.
-
Derivatization: a. In a microcentrifuge tube, mix equal volumes of the sialic acid sample and the DMB reagent. b. Ensure the final pH of the mixture is acidic. c. Incubate the reaction mixture at 4°C in the dark for 48 hours.
-
HPLC Analysis: a. After incubation, centrifuge the sample to pellet any precipitate. b. Inject the supernatant onto the C18 column. c. Elute with a gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% formic acid). d. Monitor the fluorescence to detect the DMB-labeled sialic acids.
Protocol 2: Mild De-O-acetylation for Control Experiments
This protocol can be used to generate a deacetylated sialic acid standard from your sample to aid in peak identification.
Materials:
-
O-acetylated sialic acid sample
-
0.1 M NaOH
-
0.1 M HCl
-
pH meter or pH paper
Procedure:
-
Dissolve the O-acetylated sialic acid sample in water.
-
Cool the sample on ice.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH until it reaches approximately 10.0.
-
Incubate the sample on ice for 30-60 minutes.
-
Neutralize the reaction by adding 0.1 M HCl dropwise until the pH is approximately 7.0.
-
This deacetylated sample can now be analyzed alongside your original sample to identify the peak corresponding to the deacetylated sialic acid.
Visualizations
References
- 1. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible O-acetyl migration within the sialic acid side chain and its influence on protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sialate O-acetylesterase EstA from gut Bacteroidetes species enables sialidase-mediated cross-species foraging of 9-O-acetylated sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-Acetyl migration within the sialic acid side chain: a mechanistic study by the ab initio nanoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
- 10. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS for 7-O-Acetylated Sialic Acid Isomers
Welcome to the technical support center for the analysis of 7-O-acetylated sialic acid isomers by HPLC-MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging analytical task.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC-MS analysis of 7-O-acetylated sialic acid isomers.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. High sample loads can lead to peak broadening and tailing[1]. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the sialic acid isomers. The composition of the mobile phase can significantly impact peak shape. Consider adjusting the organic solvent percentage or the buffer concentration. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may be degraded and require replacement. Column degradation can lead to retention time shifts and poor peak shape[2]. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening[1]. |
| Sample Solvent Effects | The sample solvent should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion[1]. |
Issue 2: Retention Time Shifts
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. Small variations in solvent ratios or pH can lead to shifts in retention time[2]. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and consistent temperature. Temperature fluctuations can affect retention times[2]. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If shifts are persistent and gradual, it may be time to replace the column[2]. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Loss of Labile O-Acetyl Groups | O-acetyl groups are notoriously labile and can be lost during sample preparation and analysis. Maintain a pH ≤ 8 throughout the workflow to preserve these modifications[3][4]. Avoid high temperatures and harsh acidic or basic conditions. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature) for the specific sialic acid derivatives being analyzed. Derivatization with labels like RapiFluor-MS can enhance ionization efficiency[5]. |
| Sample Derivatization Issues | Incomplete or inefficient derivatization will result in a low signal. Optimize the reaction conditions (reagent concentration, temperature, and time). For example, when using 1,2-diamino-4,5-methylenedioxybenzene (DMB), ensure the reaction conditions are optimal for derivatization efficiency[6]. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of 7-O-acetylated sialic acid isomers so challenging?
The primary challenge lies in the lability of the O-acetyl groups, which can be easily lost or can migrate to other positions on the sialic acid molecule during sample preparation and analysis[7][8][9]. This instability makes it difficult to obtain an accurate profile of the native O-acetylation pattern. Furthermore, the structural similarity of the isomers requires high-resolution chromatographic separation and/or advanced mass spectrometry techniques for differentiation.
Q2: What is the best chromatographic method for separating 7-O-acetylated sialic acid isomers?
Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) chromatography are powerful techniques for separating sialic acid isomers.
-
HILIC is effective for separating sialylated glycans, as α2,6-linked sialic acids tend to have a stronger affinity for the stationary phase than α2,3-linked isomers[10][11].
-
PGC offers excellent resolving power for both native and derivatized glycan isomers and can separate isomers based on subtle structural differences[12][13]. The choice between HILIC and PGC will depend on the specific sample matrix and the overall analytical workflow.
Q3: Is derivatization necessary for the analysis of O-acetylated sialic acids?
While native glycan analysis is possible, derivatization is highly recommended to improve the stability and detection of O-acetylated sialic acids. Derivatization can:
-
Stabilize Sialic Acids: Prevents the loss of unstable sialic acid residues during analysis[14][15][16].
-
Enhance Ionization: Labels can improve the ionization efficiency in the mass spectrometer, leading to better sensitivity[5].
-
Improve Chromatographic Separation: Derivatization can alter the properties of the analytes, leading to better separation.
Common derivatization strategies include amidation or esterification of the carboxyl group and labeling with fluorescent tags like DMB[7][9][14][15].
Q4: How can I confirm the position of the O-acetyl group?
Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation. The fragmentation patterns of the different isomers can provide diagnostic ions that are specific to the location of the O-acetyl group[3][10]. For instance, beam-type collision-induced dissociation can generate informative fragmentation spectra to confirm O-acetylated residues[3]. Additionally, ion mobility spectrometry (IMS) can separate isomers based on their shape and size, providing another dimension of separation to distinguish O-acetylation patterns[17].
Q5: What are the critical aspects of sample preparation to preserve O-acetylation?
To minimize the loss or migration of O-acetyl groups, the following precautions are crucial during sample preparation:
-
Maintain Neutral to Slightly Acidic pH: Workflows should be limited to a pH of ≤ 8 to preserve labile O-acetyl groups[3][4].
-
Avoid High Temperatures: Perform enzymatic releases and derivatization reactions at mild temperatures.
-
Use Mild Hydrolysis Conditions: If acid hydrolysis is required to release sialic acids, use mild conditions (e.g., 2 M acetic acid at 80°C for 3 hours) to minimize degradation.
-
Consider Dried Blood Spot (DBS) Sampling: DBS has been shown to effectively preserve O-acetylation patterns for extended periods[7][8][9].
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with DMB
This protocol is adapted for the derivatization of released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Release of Sialic Acids: Treat the glycoprotein sample with mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) or with a neuraminidase enzyme mixture.
-
Derivatization Solution Preparation: Prepare a solution containing 7 mM DMB, 1.4 M acetic acid, 0.75 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite[9].
-
Derivatization Reaction: Add the derivatization solution to the dried sample and incubate at 50°C for 2.5 hours in the dark[9].
-
Sample Cleanup: After incubation, dilute the reaction mixture with water and perform solid-phase extraction (SPE) using a C18 cartridge to remove excess reagents and salts. Elute the derivatized sialic acids with an appropriate concentration of acetonitrile.
Protocol 2: HPLC-MS Parameters for Isomer Separation
The following table provides a starting point for developing an HPLC-MS method for the separation of DMB-labeled 7-O-acetylated sialic acid isomers.
| Parameter | Condition |
| Column | Porous Graphitized Carbon (PGC), e.g., Hypercarb (3 µm, 75 µm i.d. x 15 cm)[13] or a HILIC column. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A multi-step gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes is typically used to achieve separation of isomers[12][13]. The exact gradient will need to be optimized for the specific isomers of interest. |
| Flow Rate | Dependent on column dimensions (e.g., 0.3 - 1 mL/min for standard analytical columns). |
| Column Temperature | 30 - 50 °C |
| MS Detection | ESI in positive or negative ion mode. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). |
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of 7-O-acetylated sialic acid isomers.
Caption: Logical troubleshooting flow for common HPLC-MS issues.
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] Optimizing HILIC-based Analyses of RapiFluor-MS Labeled Sialylated N-Glycans | Semantic Scholar [semanticscholar.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of O-Acetylated Sialic Acids in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Isomer-Specific Monitoring of Sialylated N-Glycans Reveals Association of α2,3-Linked Sialic Acid Epitope With Behcet’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-management.mq.edu.au [research-management.mq.edu.au]
- 14. Sialic acid derivatization for glycan analysis by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 17. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 7-O-Acetyl-N-acetylneuraminic Acid
Welcome to the technical support center for the detection of 7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues to improve detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the detection of this compound?
A1: The primary methods for detecting 7-O-Ac-Neu5Ac and other O-acetylated sialic acids include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), lectin-based assays, and colorimetric/fluorometric assays. HPLC-MS offers high sensitivity and specificity, allowing for the separation and quantification of different sialic acid derivatives.[1][2][3] Lectin assays utilize the specific binding of lectins to sugar moieties to detect and quantify sialic acids.[4][5] Colorimetric and fluorometric assays are often used for high-throughput screening but may have lower specificity compared to HPLC-MS.[6][7]
Q2: What are the main challenges in the detection of this compound?
A2: A significant challenge is the labile nature of the O-acetyl group, which can be lost during sample preparation and analysis, leading to underestimation.[8][9] Other challenges include the low abundance of 7-O-Ac-Neu5Ac in biological samples, potential interference from other structurally similar sialic acids, and the need for highly sensitive and high-throughput methods for efficient screening.[5][10]
Q3: How can I improve the stability of the O-acetyl group during sample preparation?
A3: To maintain the integrity of the O-acetyl group, it is crucial to use mild acidic conditions for hydrolysis, such as 2 M acetic acid at 70-80°C, as stronger acids or alkaline conditions can cause cleavage or migration of the O-acetyl groups.[8] Additionally, keeping samples at low temperatures (e.g., 4°C) and minimizing the duration of sample processing steps can help preserve the modification.[1]
Q4: Can I use enzymatic methods for the release of 7-O-Ac-Neu5Ac from glycoproteins?
A4: Yes, neuraminidase (sialidase) can be used to release sialic acids from glycoproteins. However, it is important to select a neuraminidase that is active on O-acetylated sialic acids, as the O-acetyl group can sometimes hinder enzyme activity. It is also crucial to ensure complete protein denaturation before enzymatic cleavage to allow for full access of the enzyme to the sialic acid residues.[6][11]
Troubleshooting Guides
HPLC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low signal intensity or no peak for 7-O-Ac-Neu5Ac | Loss of O-acetyl group during sample preparation. | Use mild acid hydrolysis (e.g., 2 M acetic acid).[8] Avoid high temperatures and alkaline pH.[1][8] |
| Low abundance in the sample. | Increase the amount of starting material. Use a more sensitive mass spectrometer or optimize ionization parameters. | |
| Inefficient release from glycoconjugates. | Ensure complete protein denaturation before enzymatic release.[6][11] Optimize neuraminidase digestion conditions (enzyme concentration, incubation time, pH). | |
| Poor peak shape or resolution | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Use a suitable column, such as a porous graphitic carbon (PGC) or HILIC column.[9] |
| Co-elution with interfering substances. | Improve sample cleanup procedures. Adjust the chromatographic gradient for better separation. | |
| Inconsistent quantification results | Instability of the analyte in prepared samples. | Analyze samples immediately after preparation or store them at -80°C. Use a stable isotope-labeled internal standard for accurate quantification.[1] |
| Matrix effects in the ion source. | Perform a matrix effect study. Use a more effective sample preparation method to remove interfering matrix components. |
Lectin-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Non-specific binding of the lectin or detection antibody. | Optimize blocking conditions (e.g., use of a suitable blocking agent).[4] Increase the number and stringency of washing steps.[4] |
| Contamination of reagents. | Use fresh, high-quality reagents. Filter all buffers. | |
| Low specific signal | Low affinity of the lectin for 7-O-acetylated sialic acid. | Select a lectin with higher specificity for the target structure. |
| Insufficient amount of analyte. | Concentrate the sample or increase the sample volume. | |
| Suboptimal assay conditions. | Optimize incubation times, temperatures, and concentrations of lectin and detection reagents. | |
| High well-to-well variability | Inconsistent coating of the plate. | Ensure proper mixing of coating solution and uniform coating of the microplate wells. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of 7-O-Ac-Neu5Ac from Biological Samples
This protocol provides a general framework. Specific parameters may need optimization based on the sample type and instrumentation.
1. Sample Preparation (Release of Sialic Acids):
-
Acid Hydrolysis (Mild):
-
To 100 µL of sample (e.g., plasma, glycoprotein solution), add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M.
-
Incubate at 80°C for 2 hours.
-
Cool the sample on ice.
-
Centrifuge to pellet any precipitate.
-
Collect the supernatant containing the released sialic acids.
-
-
Enzymatic Release:
-
Denature the glycoprotein sample by heating at 95°C for 5 minutes or by chemical denaturation.[11]
-
Adjust the pH of the sample to the optimal range for the chosen neuraminidase (typically pH 5.0-6.0).
-
Add neuraminidase and incubate at 37°C for 1-24 hours.[12]
-
Stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge and collect the supernatant.
-
2. Sample Cleanup (e.g., using a micro-solid phase extraction cartridge):
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interfering substances.
-
Elute the sialic acids with an appropriate solvent.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
3. HPLC-MS Analysis:
-
Reconstitution: Reconstitute the dried sample in the initial mobile phase.
-
Chromatographic Separation:
-
Column: Porous Graphitic Carbon (PGC) or HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Protocol 2: Lectin-Based ELISA for Sialic Acid Detection
This protocol outlines a general procedure for a lectin-based Enzyme-Linked Immunosorbent Assay (ELISA).
1. Plate Coating:
-
Coat a 96-well microplate with the glycoprotein sample (e.g., 50 µL of 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween-20).[4]
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Lectin Incubation:
-
Add 100 µL of a biotinylated lectin specific for sialic acid (e.g., Sambucus nigra agglutinin - SNA) at an optimized concentration to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
4. Detection:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Presentation
Table 1: Comparison of Detection Limits for Sialic Acid Analysis Methods
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| High-Throughput Method | Sialic Acid | - | 1 µM | [6][11] |
| HPLC-CAD | Neu5Ac, Neu5Gc | ~3 pmol on column | - | [12] |
| Colorimetric (DSP-AuNPs@SER) | Neu5Ac | - | 10.0 µM | [7] |
| Chemiluminescence ELISA | Neu5Ac | 0.272 ng/mL | 1.321 ng/mL | [13] |
| Indirect Competitive ELISA | Neu5Ac | 0.57 ng/mL | 1.14 ng/mL | [13] |
Visualizations
Caption: Workflow for HPLC-MS based detection of 7-O-Ac-Neu5Ac.
Caption: Principle of a lectin-based ELISA for sialic acid detection.
References
- 1. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Optimisation of Microtiter Plate Lectin Assay to Improve Sialic Acid Linkage Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Sialic Acid Clone Screening Through A High-Throughput Lectin Assay [bioprocessonline.com]
- 6. researchgate.net [researchgate.net]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. Achievements and challenges of sialic acid research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in accuracy and specificity of high-throughput sialic acid assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enhanced detection of N-acetylneuraminic acid using a chemiluminescence enzyme-linked immunosorbent assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Overcoming cross-reactivity in immunoassays for O-acetylated sialic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with cross-reactivity in immunoassays for O-acetylated sialic acids.
Troubleshooting Guide
This guide addresses common issues encountered during immunoassays for O-acetylated sialic acids in a question-and-answer format.
High Background Signal
Question: I am observing a high background signal in my ELISA for a specific O-acetylated sialic acid. What are the potential causes and how can I troubleshoot this?
Answer: A high background signal in your ELISA can be attributed to several factors, including non-specific binding of antibodies, issues with blocking, or problems with the substrate. Here are some common causes and solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate.[1][2]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to the plate or other proteins in the sample.
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the sample.
-
Solution: Ensure your secondary antibody is specific for the host species of your primary antibody.[1] Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.
-
-
Substrate Issues: The substrate may be degrading or reacting non-specifically.
-
Solution: Use fresh substrate solution and ensure it is protected from light. If using a peroxidase-based system, avoid sodium azide in your buffers as it inhibits HRP activity.[6]
-
Low or No Signal
Question: My immunoassay is yielding a very low or no signal, even with my positive controls. What could be the problem?
Answer: A weak or absent signal can be frustrating. The issue could lie with the reagents, the protocol, or the stability of the target antigen itself. Here are some troubleshooting steps:
-
Lability of O-acetyl Groups: O-acetyl esters on sialic acids are notoriously labile and can be lost during sample preparation and storage, especially at alkaline pH or high temperatures.[7][8]
-
Inactive Reagents: One or more of your reagents, such as the antibodies or enzyme conjugate, may have lost activity.
-
Solution: Check the expiration dates of your reagents and store them according to the manufacturer's instructions. Test the activity of the enzyme conjugate and substrate independently.
-
-
Incorrect Reagent Concentrations: The concentration of the capture or detection antibody may be too low.
-
Solution: Optimize the antibody concentrations through titration.[1]
-
-
Suboptimal Incubation Times or Temperatures: Incubation times may be too short or the temperature may be too low for efficient binding.
Poor Reproducibility
Question: I am seeing high variability between my replicate wells. What are the common causes of poor reproducibility?
Answer: Poor reproducibility can stem from inconsistent technique or "edge effects" on the microplate. Here are some tips to improve consistency:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or samples is a common source of variability.
-
Solution: Use calibrated pipettes and ensure you are using proper pipetting technique. Change pipette tips for each sample and reagent.
-
-
Inadequate Washing: Insufficient or inconsistent washing between steps can leave behind unbound reagents, leading to variability.
-
Solution: Ensure all wells are washed thoroughly and for the same amount of time. An automated plate washer can improve consistency.
-
-
Edge Effects: Wells on the outer edges of the plate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for samples and standards. Fill these wells with buffer to create a more uniform environment.
-
-
Sample Heterogeneity: If the O-acetylated sialic acids are not evenly distributed in your samples, this can lead to variable results.
-
Solution: Ensure your samples are well-mixed before aliquoting them into the wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in immunoassays for O-acetylated sialic acids?
A1: The primary cause of cross-reactivity is often the recognition of the underlying sialic acid structure or closely related non-O-acetylated glycans by the antibody. The O-acetyl group is a small modification, and generating antibodies that are exclusively specific to this epitope is challenging.[11]
Q2: How can I confirm that my antibody is specific to the O-acetylated form of the sialic acid?
A2: There are several methods to confirm the specificity of your antibody:
-
Enzymatic or Chemical De-O-acetylation: Treat your sample with a sialate-O-acetylesterase or mild base (e.g., 0.1 M NaOH) to remove the O-acetyl groups.[12] A specific antibody should show a significantly reduced signal after this treatment.[13]
-
Competitive ELISA: Perform a competitive ELISA where you pre-incubate your antibody with an excess of the non-O-acetylated sialic acid or other structurally similar glycans. If the antibody is specific, its binding to the O-acetylated target will not be inhibited.
-
Mass Spectrometry: Use mass spectrometry as an orthogonal method to confirm the presence and identity of the O-acetylated sialic acid in your sample.[14][15]
Q3: What are the best practices for sample preparation to preserve O-acetyl groups?
A3: The stability of O-acetyl groups is highly dependent on pH and temperature.
-
pH Control: Maintain a slightly acidic to neutral pH (ideally below 6.0) throughout your sample preparation and storage.[7] Avoid alkaline conditions, as they can cause rapid de-O-acetylation.[14]
-
Temperature Control: Keep samples on ice or at 4°C whenever possible to minimize degradation.
-
Storage: For long-term storage, consider using dried blood spots, which have been shown to preserve O-acetylation patterns.[9]
Q4: Can I use a general ELISA protocol for my O-acetylated sialic acid immunoassay?
A4: While a general ELISA protocol provides a good starting point, you will need to optimize it for your specific target and antibodies. Key considerations include the lability of the O-acetyl group, the potential for cross-reactivity, and the need for specific controls.
Q5: What are some recommended blocking buffers for reducing non-specific binding in these assays?
A5: Commonly used blocking buffers include solutions of 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer like PBS or TBS.[4] In some cases, casein-based blockers have been found to be more effective at reducing non-specific binding than detergent-based blockers like Tween 20.[5] Normal serum from the same species as the secondary antibody can also be an effective blocking agent.[16]
Quantitative Data Summary
Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Highly purified, consistent blocking.[4] | Can sometimes cross-react with antibodies. |
| Non-fat Dry Milk | 1-5% in PBS or TBS | Cost-effective and widely available.[4] | Contains phosphoproteins that can interfere with assays for phosphotargets. |
| Casein | 1% in PBS or TBS | Effective at reducing high background.[5] | Can also contain phosphoproteins. |
| Normal Serum | 1-10% dilution in PBS | Provides a complex mixture of proteins for effective blocking.[16] | Can contain endogenous antibodies that may interfere. |
| Polyvinyl alcohol (PVA) / Polyethylene glycol (PEG) | Varies | Synthetic polymers that can reduce protein-based interference.[2] | May not be as effective as protein-based blockers for all applications. |
Experimental Protocols
Protocol 1: General ELISA Protocol for O-acetylated Sialic Acids
This protocol provides a general framework for a sandwich ELISA. All steps should be optimized for your specific assay.
-
Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of your standards and samples (diluted in blocking buffer) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading the Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of stopping the reaction.
-
Protocol 2: Specificity Testing by De-O-acetylation
This protocol describes how to treat a sample to remove O-acetyl groups to confirm antibody specificity.
-
Sample Preparation:
-
Prepare two aliquots of your sample.
-
-
Treatment:
-
Test Sample: Add an equal volume of 0.2 M NaOH to one aliquot. Incubate at 37°C for 30 minutes to remove O-acetyl groups. Neutralize the sample by adding an appropriate amount of 0.2 M HCl.
-
Control Sample: Add an equal volume of buffer (e.g., PBS) to the second aliquot and incubate under the same conditions.
-
-
Immunoassay:
-
Analyze both the treated and control samples in your immunoassay.
-
-
Analysis:
-
A significant reduction in signal in the NaOH-treated sample compared to the control sample indicates that the antibody is specific for the O-acetylated form of the sialic acid.
-
Protocol 3: Competitive ELISA for Specificity Analysis
This protocol outlines a competitive ELISA to assess the specificity of an antibody.
-
Coating:
-
Coat a 96-well plate with the O-acetylated sialic acid antigen.
-
-
Blocking:
-
Wash and block the plate as described in Protocol 1.
-
-
Competition Step:
-
In a separate plate or tubes, pre-incubate your primary antibody with a serial dilution of a competitor molecule (e.g., the non-O-acetylated form of the sialic acid or a structurally similar glycan) for 1-2 hours at room temperature. Also, prepare a control with the antibody and no competitor.
-
-
Sample Incubation:
-
Transfer the antibody-competitor mixtures to the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
Proceed with the detection steps (enzyme conjugate, substrate, etc.) as described in Protocol 1.
-
A lack of signal reduction in the presence of the competitor indicates that the antibody is specific for the O-acetylated target.
-
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Principle of competitive ELISA for specificity testing.
Caption: Decision tree for selecting appropriate controls.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive ELISA Protocol [elisa-antibody.com]
- 7. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Characterizing novel antibodies specific for cell-surface 9-O-acetyl-sialic acid residues | Funded Projects | WE SPARK HEALTH Institute [wesparkhealth.com]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
Technical Support Center: Analysis of 7-O-Acetylated Compounds
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing the 7-O-acetyl group during analysis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a loss of the 7-O-acetyl group in my sample during analysis. What are the common causes?
A1: The 7-O-acetyl group is known to be labile and can be lost due to several factors during sample preparation and analysis. The primary causes include:
-
pH Instability: O-acetyl groups are sensitive to both acidic and basic conditions.[1] Exposure to pH levels above 6.0 or below 3.0 can lead to hydrolysis (de-O-acetylation).[2]
-
High Temperatures: Elevated temperatures during sample preparation, such as hydrolysis or derivatization steps, can cause the loss of O-acetyl groups.[3]
-
Harsh Hydrolysis Conditions: The use of strong acids (e.g., sulfuric acid, TFA) for the release of sialic acids from glycoconjugates can cleave O-acetyl groups.[4]
-
Derivatization Conditions: Standard derivatization procedures, such as DMB labeling at 50°C, can lead to significant loss of O-acetyl groups.[5]
A2: The presence of unexpected 9-O-acetylated species is often due to the migration of the acetyl group from the C7 or C8 position to the C9 position.[2][6] This is a well-documented phenomenon influenced by:
-
pH: O-acetyl migration is particularly prominent at neutral to slightly basic pH (pH ≥ 7.0).[5][7] Under mildly acidic conditions (pH < 5), the O-acetyl group is more stable.[7]
-
Temperature: Increased temperature can accelerate the rate of acetyl migration.[5]
-
Sample Storage: Even during storage as a lyophilized powder at -20°C over a long period, O-acetyl migration can occur.[5]
Q3: How can I minimize the loss and migration of the 7-O-acetyl group during sample preparation?
A3: To maintain the integrity of the 7-O-acetyl group, consider the following strategies:
-
pH Control: Maintain a mildly acidic environment (pH 3-5) throughout your sample preparation and purification steps.[2][7]
-
Temperature Management: Perform all critical steps at low temperatures (e.g., 4°C) whenever possible.[3][5]
-
Mild Hydrolysis: For releasing sialic acids, use 2 M acetic acid at 80°C for 3 hours. While slower, this method is preferable for preserving O-acetyl groups compared to stronger acids.[4]
-
Optimized Derivatization: For DMB labeling, a modified protocol at a lower temperature for a longer duration (e.g., 4°C for 48 hours) has been shown to better preserve O-acetyl groups and reduce migration compared to the conventional method (50°C for 2.5 hours).[5]
-
Avoid Basic Anion-Exchange Resins: During purification, exposure to basic anion-exchange resins is a critical step that can result in de-O-acetylation and O-acetyl migration.[2]
Q4: I am using HPLC for my analysis. What are some specific troubleshooting tips for this technique when analyzing 7-O-acetylated compounds?
A4: When using HPLC, particularly with DMB-derivatized samples, consider the following:
-
Column Choice: Use a column that provides good resolution of different O-acetylated isomers.
-
Mobile Phase: Ensure the mobile phase composition is consistent and appropriate for your separation.[8] For DMB-derivatized sialic acids, a gradient of acetonitrile/methanol/water can be optimized to improve peak separation.[5]
-
Temperature Control: Use a column oven to maintain a constant and controlled temperature to ensure reproducible retention times.[8]
-
Sample Injection: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.[8]
-
Troubleshooting Peak Issues: If you observe broad or tailing peaks, it could be due to issues with the mobile phase, column degradation, or sample overload.[9] If you see split peaks, it might indicate a problem with the injection port.[10]
Quantitative Data Summary
The stability of the 7-O-acetyl group is highly dependent on pH. The following table summarizes the effect of pH on O-acetyl migration in a sample containing Neu5,8Ac₂ and Neu5,9Ac₂ incubated at 37°C for 2 hours.
| pH | % Neu5,7Ac₂ | % Neu5,8Ac₂ | % Neu5,9Ac₂ | % De-O-acetylation |
| 3.0 | 2.0 | 32.4 | 65.6 | < 1% |
| 5.0 | 2.5 | 28.5 | 69.0 | < 1% |
| 7.0 | 3.0 | 18.0 | 79.0 | < 1% |
| 8.0 | 3.0 | 11.8 | 85.1 | < 1% |
Data adapted from studies on O-acetyl migration in sialic acids.[7]
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Release of Sialic Acids
This protocol is designed to release sialic acids from glycoconjugates while minimizing the loss of O-acetyl groups.
-
Mix the sample (e.g., 5 μL of blood/plasma) with 195 μL of 2 M acetic acid.[1]
-
After incubation, the sample is ready for derivatization and analysis.
Protocol 2: Optimized DMB Derivatization for Sialic Acids
This protocol minimizes O-acetyl group loss and migration during derivatization.
-
Prepare the DMB labeling reagent in a high concentration (1.6 M) acetic acid solution.[5]
-
Mix the sample containing the released sialic acids with an equal volume of the DMB reagent in a cold sodium acetate solution (50 mM).[5]
-
Incubate the reaction mixture at 4°C for 48 hours in the dark.[5]
-
After incubation, the derivatized sialic acids are ready for HPLC analysis.
Visual Guides
Caption: Recommended workflow for analyzing 7-O-acetylated sialic acids.
Caption: Troubleshooting flowchart for 7-O-acetyl group instability.
Caption: O-acetyl migration pathways in sialic acids.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Reversible O-acetyl migration within the sialic acid side chain and its influence on protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmm.ucsd.edu [cmm.ucsd.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. youtube.com [youtube.com]
Troubleshooting low yields in enzymatic synthesis of Neu5,7Ac2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of N-acetyl-7-O-acetylneuraminic acid (Neu5,7Ac₂).
Frequently Asked Questions (FAQs)
Q1: My final product contains a mixture of Neu5,7Ac₂, Neu5,8Ac₂, and Neu5,9Ac₂. How can I prevent this?
A1: The O-acetyl group on the C7 position of Neu5Ac is notoriously unstable and can migrate to the C8 and C9 positions, especially under neutral or slightly basic conditions.[1][2][3] To minimize this migration:
-
Maintain a slightly acidic pH (around 6.0-6.5) during purification and storage.
-
Keep temperatures low throughout the process.
-
Consider synthesizing a more stable analog , such as 7-N-acetyl-7-deoxy-N-acetylneuraminic acid (Neu5Ac7NAc), where the ester is replaced with a more stable amide bond.[4][5][6]
Q2: The overall yield of my one-pot, multi-enzyme (OPME) synthesis is consistently low. What are the most common causes?
A2: Low yields in OPME synthesis of sialosides can stem from several factors:
-
Suboptimal Enzyme Ratios: The relative concentrations of the sialic acid aldolase, CMP-sialic acid synthetase, and sialyltransferase are critical. An imbalance can lead to the accumulation of intermediates and rate-limiting steps.
-
Enzyme Inhibition: The sialyltransferase can be subject to product inhibition by CMP.[7] Including a system to regenerate CTP from the CMP byproduct can improve yields.[7]
-
Side Reactions: Some promiscuous sialyltransferases, like PmST1, exhibit sialidase or trans-sialidase activity, which can hydrolyze the desired product.[8] Carefully controlling reaction time and enzyme concentration is crucial.
-
Precursor Quality: The purity and stability of your starting materials, such as the modified mannosamine derivative, are essential.
Q3: I am observing significant de-O-acetylation of my product. What can I do to prevent this?
A3: De-O-acetylation is often caused by esterase activity or exposure to basic pH.
-
Ensure Enzyme Purity: Contaminating esterases in your enzyme preparations can cleave the O-acetyl group. Use highly purified enzymes.
-
Control Reaction pH: For base-labile compounds like Neu5,7Ac₂, it is recommended to run the enzymatic reaction at a neutral pH (around 7.0) to minimize de-O-acetylation, even though many enzymes in the pathway have a higher optimal pH.[9]
-
Purification Conditions: Avoid basic conditions during purification. Anion-exchange chromatography, a common purification method, can lead to de-O-acetylation if the pH is not carefully controlled.[10]
Q4: What are the key parameters to optimize for the sialyltransferase step?
A4: The sialyltransferase step is often a critical point for yield optimization.
-
Acceptor Substrate Concentration: Ensure an adequate concentration of the acceptor substrate to drive the reaction forward.
-
Donor Substrate Availability: The concentration of the CMP-activated sialic acid donor should not be rate-limiting.
-
pH and Temperature: While many sialyltransferases have an optimal pH around 8.5, the stability of your O-acetylated product may necessitate a lower pH.[9] The optimal temperature is typically around 30-37°C.[11]
-
Reaction Time: Monitor the reaction progress to determine the optimal time for maximal product formation before product degradation or side reactions become significant.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Issue 1: Low Conversion of Precursors to Neu5,7Ac₂
| Potential Cause | Recommended Action |
| Suboptimal Enzyme Ratios in OPME | Systematically vary the ratios of sialic acid aldolase, CMP-sialic acid synthetase, and sialyltransferase to identify the optimal balance for your specific substrates and conditions. |
| Low Sialyltransferase Activity | Verify the activity of your sialyltransferase with a known, stable donor-acceptor pair. Consider using a more active or promiscuous sialyltransferase if necessary. Note that highly active enzymes may also have undesirable side activities.[8] |
| CMP Inhibition | Incorporate a CTP regeneration system into your one-pot reaction. This typically involves adding pyruvate kinase and phosphoenolpyruvate to convert the byproduct CMP back to CTP.[7] |
| Incorrect Reaction Conditions | Optimize pH and temperature for the overall multi-enzyme system, keeping in mind the stability of Neu5,7Ac₂. A compromise between optimal enzyme activity and product stability may be necessary. |
Issue 2: Product Degradation (O-acetyl Migration and De-O-acetylation)
| Potential Cause | Recommended Action |
| pH-induced Migration/Hydrolysis | Maintain a slightly acidic to neutral pH (6.0-7.0) during the reaction (if enzyme activity permits), purification, and storage.[9][10] |
| Esterase Contamination | Use highly purified enzymes. If contamination is suspected, consider adding an esterase inhibitor, but verify its compatibility with your enzymatic system. |
| Prolonged Reaction/Purification Time | Minimize the duration of the reaction and purification steps. Monitor product formation and proceed to purification as soon as the reaction reaches its optimum. |
| High Temperature | Perform all steps, including the enzymatic reaction if feasible, at a lower temperature (e.g., 30°C) to reduce the rate of degradation.[11] |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Recommended Action |
| Co-elution of Isomers | O-acetylated isomers (Neu5,7Ac₂, Neu5,8Ac₂, Neu5,9Ac₂) can be difficult to separate. Employ high-resolution chromatography techniques such as HPLC with a suitable column (e.g., C18).[11] |
| Product Loss During Anion Exchange | The basic conditions often used in anion exchange chromatography can cause de-O-acetylation and migration.[10] If this method is necessary, use a carefully controlled pH gradient and collect fractions promptly. |
| Incomplete Removal of Reaction Components | After the reaction, precipitate enzymes by adding cold ethanol and centrifuging.[11] This will simplify the subsequent purification steps. |
Experimental Protocols
One-Pot Three-Enzyme (OPME) Synthesis of a Neu5,7Ac₂ Analog Sialoside
This protocol is adapted for the synthesis of a stable analog, which is a common strategy to overcome the instability of Neu5,7Ac₂.[11]
-
Reaction Mixture Preparation: In a suitable reaction vessel, dissolve the acceptor (e.g., GalβpNP, ~0.17 mmol), the mannose precursor (e.g., Man2,4diN₃, ~0.34 mmol), sodium pyruvate (~1.7 mmol), and CTP (~0.5 mmol) in Tris-HCl buffer (100 mM, pH 8.5) containing MgCl₂ (20 mM).
-
Enzyme Addition: Add the sialic acid aldolase (e.g., PmAldolase, ~2-3 mg), CMP-sialic acid synthetase (e.g., NmCSS, ~0.5 mg), and the sialyltransferase (e.g., PmST1, ~2-3 mg).
-
Incubation: Adjust the final volume with water to achieve the desired precursor concentration (e.g., 10 mM Man2,4diN₃). Incubate the reaction mixture at 30°C for 24–36 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of EtOAc/MeOH/H₂O (6:1:1, v/v/v) and/or mass spectrometry.
-
Reaction Quenching and Enzyme Removal: Once the reaction is complete, add an equal volume of cold ethanol and incubate at 4°C for 30 minutes to precipitate the enzymes. Centrifuge the mixture to pellet the precipitated proteins.
-
Purification: Concentrate the supernatant and purify the product using a C18 column with a CH₃CN in H₂O gradient.
Visualizations
References
- 1. Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Reversible O-acetyl migration within the sialic acid side chain and its influence on protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of glycosides containing legionaminic acid or 7-N-acetyl-modified sialic acid [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 10. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Minimizing degradation of 7-O-Acetyl-N-acetylneuraminic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac) during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and preparation of samples containing 7-O-Ac-Neu5Ac.
Issue 1: Loss of the 7-O-acetyl group during sialic acid release.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Harsh acidic hydrolysis conditions. | Use milder acid hydrolysis conditions or enzymatic release. Acid-catalyzed hydrolysis can lead to the loss of labile O-acetyl groups.[1] | Mild Acid Hydrolysis: Use 2 M acetic acid at 80°C for 3 hours or 0.1 N trifluoroacetic acid (TFA) at 80°C for 1 hour.[2] Enzymatic Release: Use a neuraminidase (sialidase) from a source known to have broad linkage specificity. Incubate the glycoprotein sample with neuraminidase in 0.1 M sodium acetate buffer (pH 5.0) for 18 hours at 37°C.[2] |
| High temperatures during sample processing. | Maintain low temperatures throughout the sample preparation process. | Prepare all solutions and samples on ice. If using a sample concentrator (e.g., SpeedVac), ensure the temperature is set to the lowest possible setting (e.g., ambient temperature or with cooling). |
| Inappropriate solvent conditions. | Avoid prolonged exposure to aqueous solutions, especially at neutral or alkaline pH, which can catalyze de-O-acetylation. | If possible, perform reactions in organic solvents or minimize the time the sample is in an aqueous environment. For storage, consider lyophilization or storage in an organic solvent at low temperatures. |
Issue 2: Degradation of 7-O-Ac-Neu5Ac during derivatization for analysis (e.g., DMB labeling).
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal pH of the derivatization reaction. | Ensure the pH of the reaction mixture is appropriate for both the labeling reaction and the stability of the O-acetyl group. For DMB labeling, slightly acidic conditions are typically used. | DMB Labeling Protocol: 1. Dissolve the sialic acid sample in a solution containing 1,2-diamino-4,5-methylenedioxybenzene (DMB). 2. The reaction is typically carried out in a solution containing acetic acid and 2-mercaptoethanol. 3. Incubate the mixture at 50-60°C for 2-3 hours in the dark. 4. Stop the reaction by adding a strong acid, like trifluoroacetic acid, and analyze by HPLC.[3] |
| Presence of interfering substances. | Purify the sialic acid sample before derivatization to remove any substances that might interfere with the reaction or promote degradation. | Use solid-phase extraction (SPE) with a graphitized carbon or anion exchange resin to purify the released sialic acids before DMB labeling. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of 7-O-Ac-Neu5Ac?
A1: The primary factors leading to the degradation of 7-O-Ac-Neu5Ac are:
-
pH: Both strongly acidic and alkaline conditions can lead to the hydrolysis of the O-acetyl group.[4][5] The molecule is most stable in a slightly acidic to neutral pH range (pH 3.0-7.0).[4]
-
Temperature: Elevated temperatures accelerate the rate of degradation, especially in aqueous solutions.[4][5]
-
Enzymatic Activity: Sialate-O-acetylesterases present in some biological samples can specifically remove the O-acetyl group.[6]
Q2: What is the recommended storage condition for samples containing 7-O-Ac-Neu5Ac?
A2: For long-term stability, it is recommended to store samples at -80°C. If in solution, use a slightly acidic buffer (e.g., pH 5-6) or an organic solvent like acetonitrile.[7][8] Lyophilization (freeze-drying) of the purified sample is also an excellent option for long-term storage.
Q3: Can I use permethylation to stabilize the 7-O-acetyl group?
A3: While permethylation is a common method to stabilize sialic acids for mass spectrometry analysis, the harsh basic conditions used in this procedure can lead to the loss of O-acetyl groups.[1][9] Therefore, it is generally not recommended if the primary goal is to analyze the native O-acetylation pattern. Alternative derivatization methods like amidation or esterification under milder conditions are preferable.[1][10]
Q4: How can I quantify the amount of 7-O-Ac-Neu5Ac in my sample?
A4: A common and sensitive method for quantifying 7-O-Ac-Neu5Ac is through derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[3][11] This method allows for the separation and quantification of different sialic acid species. Absolute quantification can be achieved by using a known amount of a pure 7-O-Ac-Neu5Ac standard.
Quantitative Data Summary
The stability of sialic acids is highly dependent on pH and temperature. The following tables summarize the degradation of N-acetylneuraminic acid (Neu5Ac), which provides a useful reference for the expected stability of its O-acetylated derivatives.
Table 1: Stability of N-acetylneuraminic acid (Neu5Ac) at Different pH Values after Heating at 121°C for 20 minutes.
| pH | Remaining Neu5Ac (%) |
| 1.0 | Significantly degraded |
| 2.0 | Significantly degraded |
| 3.0 | > 99.0 |
| 4.0 | > 99.0 |
| 5.0 | > 99.0 |
| 6.0 | > 99.0 |
| 7.0 | > 99.0 |
| 8.0 | > 99.0 |
| 9.0 | > 99.0 |
| 10.0 | > 99.0 |
| 11.0 | Significantly degraded |
| 12.0 | Significantly degraded |
| (Data adapted from[4]) |
Table 2: Stability of N-acetylneuraminic acid (Neu5Ac) after Heating for 6 hours at Different Temperatures and pH Values.
| pH | Temperature (°C) | Remaining Neu5Ac (%) |
| 1.0 | 60 | 91.5 |
| 1.0 | 90 | 48.0 |
| 2.0 | 60 | 94.5 |
| 2.0 | 90 | 59.6 |
| 11.0 | 60 | 88.1 |
| 11.0 | 90 | 36.0 |
| 12.0 | 60 | 45.1 |
| 12.0 | 90 | 1.5 |
| (Data adapted from[4][5]) |
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of 7-O-Ac-Neu5Ac.
Caption: Recommended workflow for the analysis of 7-O-Ac-Neu5Ac.
Caption: Major degradation pathways for this compound.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. lcms.cz [lcms.cz]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylneuraminic acid | 131-48-6 | MA00746 | Biosynth [biosynth.com]
- 9. Modification of Sialic Acids on Solid Phase: Accurate Characterization of Protein Sialylation. — Early Detection Research Network [edrn.cancer.gov]
- 10. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sialic Acid Release for O-Acetylation Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of sialic acid release for O-acetylation analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when analyzing O-acetylated sialic acids?
A1: The most critical factors are the lability of the O-acetyl groups and the sialic acid linkage itself. O-acetyl groups are susceptible to migration and loss under both acidic and basic conditions, as well as at elevated temperatures.[1][2] Therefore, all sample preparation steps must be carefully optimized to minimize these effects and prevent underestimation of O-acetylation.
Q2: What are the primary methods for releasing sialic acids from glycoconjugates?
A2: The two primary methods are chemical hydrolysis (typically mild acid hydrolysis) and enzymatic digestion using sialidases (neuraminidases). The choice of method depends on the specific research question, the nature of the sample, and the desired preservation of O-acetyl groups.
Q3: Which release method is best for preserving O-acetylation?
A3: Generally, enzymatic release under optimized conditions is considered milder and can better preserve O-acetyl groups compared to acid hydrolysis. However, the substrate specificity of the chosen sialidase is crucial, as some enzymes are inhibited by O-acetylation at certain positions.[3][4] Mild acid hydrolysis using acetic acid is a common chemical method that aims to balance release efficiency with the preservation of these labile groups.[5]
Q4: How can I stabilize sialic acids and their O-acetyl groups during analysis?
A4: Derivatization is a key strategy to stabilize sialic acids and their modifications. Common methods include:
-
DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling: This method fluorescently tags sialic acids, allowing for sensitive detection by HPLC.[3][6][7]
-
Methylamidation or Esterification: These chemical modifications protect the carboxyl group of sialic acid, which can improve stability during mass spectrometry analysis.
It is crucial to perform derivatization under conditions that minimize the loss or migration of O-acetyl groups.[8]
Q5: Can I quantify the different types of O-acetylated sialic acids in my sample?
A5: Yes, chromatographic methods like HPLC and LC-MS can separate and quantify different O-acetylated species (e.g., 9-O-acetylated, 7,9-di-O-acetylated). The use of appropriate standards is essential for accurate identification and quantification.
Troubleshooting Guides
Problem 1: Low or no detectable O-acetylated sialic acids.
| Possible Cause | Suggested Solution |
| Loss of O-acetyl groups during sample preparation. | - Avoid high temperatures (>50°C) and extreme pH (acidic or basic conditions).[1] - Use milder release conditions, such as enzymatic digestion with a suitable sialidase or mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours).[4][5] - Optimize derivatization conditions to be as mild as possible. |
| Inefficient release of sialic acids. | - For acid hydrolysis, ensure the acid concentration and incubation time/temperature are optimized for your sample type. - For enzymatic release, verify the activity of the sialidase and ensure the absence of inhibitors in your sample. Consider that some sialidases are inhibited by O-acetylation.[3][4] |
| Degradation of labeled sialic acids. | - Analyze DMB-labeled samples promptly (ideally within 24-72 hours) and store them protected from light at 4°C or -20°C.[3][6] |
Problem 2: Inconsistent or variable results between replicates.
| Possible Cause | Suggested Solution |
| Migration of O-acetyl groups. | - Maintain a consistent and appropriate pH (ideally slightly acidic to neutral) throughout the sample preparation process. O-acetyl migration is pH-dependent.[8] - Minimize the time between sample processing steps. |
| Incomplete derivatization. | - Ensure derivatization reagents are fresh and that the reaction goes to completion by following the recommended incubation time and temperature. |
| Sample contamination. | - Use high-purity water and reagents. Ensure all labware is clean and free of contaminants that could interfere with the analysis. |
Quantitative Data Summary
Table 1: Comparison of Sialic Acid Release Conditions and their Impact on Stability.
| Release Method | Conditions | Advantages | Disadvantages | Impact on O-Acetylation |
| Mild Acid Hydrolysis | 2M Acetic Acid, 80°C, 2 hours[5] | Releases a broad range of sialic acids. | Can lead to some loss and migration of O-acetyl groups.[1] | Generally considered a good compromise for preserving O-acetylation. |
| 0.1 M HCl, 80°C, 1 hour | Faster release than acetic acid. | Harsher conditions can lead to significant loss of O-acetyl groups. | High risk of O-acetyl group loss. | |
| Enzymatic Release | Sialidase A (from Arthrobacter ureafaciens), 37°C, 1 hour | Mild conditions, highly specific for sialic acid linkages. | Activity can be hindered by certain O-acetyl substitutions.[3][4] | Generally good preservation of O-acetyl groups, but release efficiency may be low for some O-acetylated species. |
| Sialidase from Influenza C virus | Can be specific for 9-O-acetylated sialic acids. | Narrower substrate specificity compared to other sialidases. | Useful for specific analysis of 9-O-acetylated sialic acids. |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is adapted for the release of sialic acids while aiming to preserve O-acetyl groups.
-
Sample Preparation: Prepare glycoprotein samples in high-purity water. A typical starting amount is 50-200 µg of glycoprotein.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Tightly cap the reaction vial and incubate at 80°C for 2 hours.
-
Cooling and Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator.
-
Proceed to Derivatization: The dried sample is now ready for derivatization (e.g., DMB labeling).
Protocol 2: DMB Labeling of Released Sialic Acids
This protocol describes the fluorescent labeling of released sialic acids for HPLC analysis.
-
Reagent Preparation: Prepare the DMB labeling solution fresh by dissolving DMB in a solution containing acetic acid, 2-mercaptoethanol, and sodium hydrosulfite, according to the manufacturer's instructions.[6] This reagent is light-sensitive and should be protected from light.
-
Labeling Reaction: Add the freshly prepared DMB labeling reagent to the dried, released sialic acid samples.
-
Incubation: Incubate the mixture at 50°C for 3 hours in the dark.[6]
-
Termination: Stop the reaction by adding a larger volume of high-purity water.
-
Analysis: The DMB-labeled sialic acids are now ready for analysis by reverse-phase HPLC with fluorescence detection. Samples should be analyzed within 24-72 hours for best results.[3][6]
Visualizations
Caption: Experimental workflow for O-acetylated sialic acid analysis.
References
- 1. Mechanistic insights into the regulation of metabolic enzymes by acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways for Peptidoglycan O-Acetylation and De-O-Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acid and enzymic hydrolysis of O-acetylated sialic acid residues from rabbit Tamm-Horsfall glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 7. Visualizing A Decision tree using GraphViz and Pydotplus. | by Anantha Kattani | Medium [anantha-kattani.medium.com]
- 8. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding lactonization of sialic acids during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of sialic acids, with a focus on preventing lactonization.
Frequently Asked Questions (FAQs)
Q1: What is sialic acid lactonization and why is it a problem in analysis?
A1: Sialic acid lactonization is an intramolecular esterification reaction where the carboxylic acid group of a sialic acid residue reacts with one of its own hydroxyl groups to form a cyclic ester, known as a lactone.[1] This is particularly common for α2,3-linked sialic acids.[2][3][4] Lactonization is problematic during analysis, especially in mass spectrometry, as it results in a mass shift, leading to misinterpretation of data and an underestimation of sialylated species.[4][5] It can also interfere with chromatographic separation and enzymatic reactions.[3]
Q2: What are the main factors that promote sialic acid lactonization?
A2: The primary factor promoting lactonization is acidic conditions.[1][5] Elevated temperatures in combination with acidic pH can further accelerate this process and also lead to the complete loss of sialic acids (desialylation).[5][6] For example, incubation in 0.1% trifluoroacetic acid (TFA) at room temperature can cause partial loss of sialic acids within an hour, and this loss is significantly increased at higher temperatures.[5]
Q3: How can I prevent unwanted lactonization and stabilize my sialic acid samples?
A3: The most effective way to prevent lactonization and stabilize sialic acids is through chemical derivatization of the carboxyl group.[3][5][7] This neutralizes the reactive carboxylic acid, preventing both lactonization and desialylation. Common derivatization methods include:
-
Esterification (e.g., methyl or ethyl esterification): This involves converting the carboxylic acid to an ester.[2][3]
-
Amidation: This method converts the carboxylic acid to an amide, which is generally more stable than an ester.[3][7]
-
Permethylation: This is a comprehensive method that methylates all free hydroxyl and carboxyl groups.[5]
Q4: Which derivatization method is best for my application?
A4: The choice of derivatization method depends on your analytical goals:
-
For general stabilization and improved detection in positive-ion mode mass spectrometry, methyl esterification is a rapid and effective option.[2][8]
-
If enhanced stability during tandem mass spectrometry (MS/MS) is required, amidation is often preferred as amides are less prone to fragmentation than esters.[3]
-
For linkage-specific analysis (distinguishing between α2,3- and α2,6-linked sialic acids), specific derivatization strategies are employed where α2,6-linked sialic acids are typically esterified or amidated, while α2,3-linked sialic acids preferentially form lactones under controlled conditions.[2][3][4][9] This intentional lactonization allows for differentiation by mass.
Troubleshooting Guides
Issue 1: Loss of Sialic Acid Signal or Appearance of Unexpected Peaks in Mass Spectrometry Data
| Possible Cause | Suggested Solution |
| Acid-catalyzed hydrolysis (desialylation) or lactonization during sample preparation. | - Avoid acidic conditions (low pH) and elevated temperatures during sample handling and preparation.[5][6] - If acidic conditions are unavoidable (e.g., for HPLC), minimize exposure time and keep samples cooled.[5] - Perform a derivatization step (esterification or amidation) to protect the sialic acid's carboxyl group prior to analysis.[3][5][7] |
| In-source decay during MALDI-MS analysis. | - Derivatize sialic acids to stabilize them. Methyl esterification is a common and effective method.[2] - Use a "cold" matrix for MALDI-MS to minimize fragmentation, although this may not completely solve the issue.[3] |
| Incomplete derivatization. | - Optimize derivatization reaction conditions (reagent concentration, reaction time, and temperature). - Ensure complete removal of interfering substances from the sample prior to derivatization. |
Issue 2: Poor Reproducibility in Sialic Acid Quantification by HPLC
| Possible Cause | Suggested Solution |
| Variable loss of sialic acids during sample preparation. | - Standardize sample preparation protocols, paying close attention to pH and temperature control.[6] - Implement a derivatization step to stabilize sialic acids before HPLC analysis. |
| Instability of lactones during analysis. | - If lactonization is intended for linkage analysis, be aware that lactones can be unstable. Consider two-step derivatization methods that convert the initially formed lactone into a more stable derivative.[3] |
| Changes in mobile phase composition or column temperature. | - Ensure consistent preparation of the mobile phase.[10] - Use a column oven to maintain a constant temperature.[10] - Equilibrate the column sufficiently before each run.[10] |
| Sample matrix effects. | - Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering components.[11] - Whenever possible, dissolve the sample in the mobile phase.[10] |
Quantitative Data Summary
The following tables summarize the impact of different conditions on sialic acid stability and the effectiveness of stabilization methods.
Table 1: Effect of Temperature and Incubation Time in 0.1% TFA on Sialic Acid Stability of a Sialylglycopeptide (SGP)
| Temperature | Incubation Time | Relative Abundance of Fully Sialylated Glycan (N2H2S2) | Relative Abundance of Asialylated Glycan (N2H2) |
| 4°C | 4 hours | High | Low |
| 23°C (Room Temp) | 4 hours | Decreased | Increased |
| 37°C | 4 hours | Significantly Decreased | Significantly Increased (~10-fold increase from 4°C) |
| 65°C | 4 hours | Very Low/Undetectable | Highly Abundant (~200-fold increase from 4°C) |
Data adapted from a study on sialylglycopeptide stability.[5]
Table 2: Comparison of Derivatization Methods for Sialic Acid Stabilization
| Derivatization Method | Key Features | Advantages | Considerations |
| Methyl Esterification | Converts -COOH to -COOCH₃ | Rapid, simple, and effective for stabilizing sialic acids for MS analysis.[2][8] | Ester bonds can be labile during MS/MS fragmentation.[3] |
| Amidation | Converts -COOH to -CONH₂ | Produces a very stable derivative, less prone to fragmentation in MS/MS than esters.[3][7] | May require specific condensing reagents and optimized reaction conditions.[3] |
| Permethylation | Methylates all -OH and -COOH groups | Provides comprehensive stabilization and enhances MS signal. | Harsh reaction conditions may lead to the degradation of other modifications like O-acetyl groups.[5] |
| Linkage-Specific Derivatization | Differentially modifies α2,3- and α2,6-linked sialic acids. | Allows for the differentiation of sialic acid linkage isomers by mass spectrometry.[2][3][4][9] | Requires careful control of reaction conditions to ensure linkage specificity. |
Experimental Protocols
Protocol 1: General Methyl Esterification for Sialic Acid Stabilization
This protocol is a general guideline for the methyl esterification of sialic acids to prevent lactonization and improve mass spectrometric analysis.
-
Sample Preparation: Purify and desalt the glycan or glycoprotein sample. Lyophilize the sample to dryness.
-
Reagent Preparation: Prepare a solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol.
-
Reaction: Dissolve the dried sample in the methanolic DMT-MM solution.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times may vary, so optimization is recommended.
-
Quenching and Cleanup: After incubation, remove the solvent. The derivatized sample can then be further purified if necessary (e.g., using Nafion 117 for small amounts of N-glycans) before analysis.[2]
-
Analysis: Reconstitute the sample in an appropriate solvent for mass spectrometry analysis.
Protocol 2: In-Solution Amidation for Sialic Acid Stabilization
This protocol provides a general workflow for the amidation of sialic acids.
-
Sample Preparation: Prepare an aqueous solution of the purified glycoprotein or glycan sample.
-
Reagent Preparation: Prepare solutions of an amine (e.g., aniline or ammonium chloride) and a condensing agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction: Mix the sample solution with the amine and EDC solutions.
-
Incubation: Allow the reaction to proceed at room temperature with gentle shaking for a specified time (e.g., 3 hours).[7]
-
Cleanup: After the reaction, remove excess reagents and byproducts using a suitable method like solid-phase extraction (e.g., Oasis HLB cartridges).[7]
-
Analysis: Elute the derivatized sample, dry it down, and reconstitute it in a suitable solvent for analysis.
Visualizations
Caption: Reversible lactonization of a sialic acid residue.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs | Ludger Ltd [ludger.com]
- 7. On-tissue amidation of sialic acid with aniline for sensitive imaging of sialylated N-glycans from FFPE tissue sections via MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and simple solid-phase esterification of sialic acid residues for quantitative glycomics by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Analysis of 7-O-Acetylated Sialic Acids in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 7-O-acetylated sialic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the ionization efficiency of 7-O-acetylated sialic acids often low in positive-ion mode mass spectrometry?
A1: The low ionization efficiency of sialylated glycans, including those with 7-O-acetylation, in positive-ion mode is primarily due to the presence of the negatively charged carboxyl group on the sialic acid residue. This strong negative charge hinders the formation of positive ions, such as [M+Na]⁺ or [M+K]⁺, which can bias quantitative analysis.[1] Additionally, the inherent instability of the sialic acid linkage can lead to its loss during the ionization process.[1]
Q2: What is the primary challenge with using permethylation to enhance the ionization of 7-O-acetylated sialic acids?
A2: While permethylation is a widely used technique to improve the ionization efficiency of glycans, the harsh alkaline conditions of the reaction can lead to the loss of labile O-acetyl groups.[2][3] This makes it unsuitable for studies focused on characterizing O-acetylation patterns.
Q3: Can negative-ion mode mass spectrometry be used as an alternative for analyzing 7-O-acetylated sialic acids?
A3: Negative-ion mode can be an alternative approach for analyzing sialylated glycans. In this mode, the loss of sialic acid residues and unfavorable salt formation are generally suppressed. However, it does not completely eliminate analytical problems. An ionization bias between sialylated and neutral glycans can still exist because the acidic glycans more readily form negative ions ([M-H]⁻).[1]
Q4: What is O-acetyl migration and how can it affect the analysis of 7-O-acetylated sialic acids?
A4: O-acetyl groups on sialic acids, particularly at the 7-position, can migrate to the more thermodynamically stable 9-position under mildly alkaline conditions.[4] This migration can occur during sample isolation, purification, or handling, leading to a mixture of 7-O- and 9-O-acetylated isomers. This complicates data interpretation and can lead to the misidentification of the original O-acetylation pattern.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of 7-O-acetylated sialic acids.
Issue 1: Low or No Signal Detected for 7-O-Acetylated Sialylated Glycans
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Ionization Efficiency | Utilize a derivatization method to neutralize the carboxyl group of the sialic acid. Common methods include methylamidation, ethyl esterification, or derivatization with 3-nitrophenylhydrazine (3-NPH).[3][5][6] | Increased signal intensity and improved detection sensitivity for sialylated glycans. |
| Loss of Sialic Acid During Sample Preparation | Avoid acidic conditions (low pH) and high temperatures, as these can cause acid-catalyzed hydrolysis and loss of sialic acids.[7] If acidic conditions are necessary, consider performing the reaction at a lower temperature (e.g., 4°C).[7] | Preservation of the sialic acid residue on the glycan, leading to more accurate detection. |
| Inefficient Desorption/Ionization | Optimize the matrix used for MALDI-MS or the spray conditions for ESI-MS. For MALDI, ensure homogeneous co-crystallization of the sample and matrix. | Improved ion yield and signal-to-noise ratio. |
Issue 2: Loss or Migration of the 7-O-Acetyl Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Derivatization Conditions | Avoid methods that use strong bases, such as traditional permethylation.[2][3] Opt for milder derivatization techniques like methylamidation that preserve O-acetyl groups.[3] | Retention of the O-acetyl modifications, allowing for accurate characterization of the O-acetylation pattern. |
| Alkaline Conditions During Sample Handling | Maintain a neutral or slightly acidic pH (≤ 8) throughout the sample preparation workflow to prevent the migration of the 7-O-acetyl group to the 9-position.[2][4] | Preservation of the native O-acetylation isomeric state for accurate structural elucidation. |
| In-source Decay or Fragmentation | Optimize the ion source conditions and collision energy in the mass spectrometer to minimize the fragmentation and neutral loss of the acetylated sialic acid. | Increased abundance of the intact molecular ion and more reliable fragmentation patterns for structural analysis. |
Issue 3: Difficulty in Distinguishing 7-O-Acetylated Isomers from other O-Acetylated and Linkage Isomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Isomers in LC-MS | Employ advanced separation techniques like porous graphitized carbon (PGC) liquid chromatography for native glycan analysis or utilize linkage-specific derivatization that introduces a mass tag difference between isomers.[2][5] | Chromatographic separation of isomers, allowing for their individual detection and characterization by the mass spectrometer. |
| Identical m/z of Isomers | Utilize ion mobility-mass spectrometry (IM-MS). This technique separates ions based on their size, shape, and charge (collision cross-section), which can differentiate between isomeric structures that are indistinguishable by m/z alone.[8][9] | Separation of isomers in the gas phase, providing an additional dimension of data for unambiguous identification. |
| Ambiguous Fragmentation Spectra | Perform tandem MS (MS/MS) and carefully analyze the diagnostic fragment ions. For example, beam-type collision-induced dissociation (CID) can yield informative antenna fragments that retain the O-acetyl group.[2] The presence of specific B and Y ions can help determine the location of the O-acetylation and the sialic acid linkage.[9] | Generation of unique fragmentation patterns for different isomers, enabling their structural elucidation. |
Experimental Protocols
Protocol 1: Methylamidation for Stabilization and Enhanced Detection of O-Acetylated Sialic Acids
This protocol is adapted from methods described for preserving labile O-acetyl groups while improving ionization efficiency.[3]
-
Sample Preparation: Purified N-glycans are dissolved in a solution of 10 mg/mL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 10 mg/mL 1-hydroxybenzotriazole (HOBt) in water.
-
Derivatization Reaction: Add an equal volume of 2 M methylamine in water to the glycan solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Purification: Remove excess reagents by solid-phase extraction (SPE) using a C18 cartridge.
-
Analysis: The derivatized glycans are now ready for analysis by MALDI-MS or ESI-MS.
Protocol 2: Native Glycan Analysis using PGC-LC-MS
This protocol is suitable for analyzing O-acetylated glycans without derivatization, thus preserving their native structure.[2]
-
Sample Preparation: Released N-glycans are purified using a porous graphitized carbon (PGC) SPE cartridge. Ensure all solutions are maintained at a pH ≤ 8 to prevent O-acetyl group migration.
-
LC Separation:
-
Column: Hypercarb PGC column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium bicarbonate, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 60-90 minutes to separate the glycans.
-
-
Mass Spectrometry:
-
Ionization: ESI in negative-ion mode.
-
Analysis: Full scan MS followed by data-dependent MS/MS of the most abundant precursors.
-
Fragmentation: Use beam-type CID to generate informative fragment ions.
-
Visualizations
Caption: General experimental workflow for enhancing ionization of 7-O-acetylated sialic acids.
Caption: Troubleshooting logic for low signal of 7-O-acetylated sialylated glycans.
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmm.ucsd.edu [cmm.ucsd.edu]
- 5. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7-O- and 9-O-acetyl-N-acetylneuraminic Acid in Influenza Virus Binding
For researchers, scientists, and drug development professionals, understanding the nuances of influenza virus-receptor interactions is paramount for the development of effective therapeutics and vaccines. This guide provides an objective comparison of the roles of two key sialic acid modifications, 7-O-acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac) and 9-O-acetyl-N-acetylneuraminic acid (9-O-Ac-Neu5Ac), in mediating influenza virus binding, supported by experimental data and detailed methodologies.
Sialic acids, terminal monosaccharides on cell surface glycoconjugates, serve as the primary receptors for influenza viruses. The vast diversity of sialic acid modifications significantly influences viral tropism and host specificity. Among these, O-acetylation at the C7 and C9 positions of N-acetylneuraminic acid (Neu5Ac) plays a critical and differential role in the binding of various influenza virus types.
Differential Recognition by Influenza Virus Types
Experimental evidence has firmly established that the significance of O-acetylated sialic acids as receptors varies dramatically between different influenza virus genera.
Influenza C and D Viruses: A Lock-and-Key Interaction with 9-O-Ac-Neu5Ac
Influenza C and D viruses stand apart from their A and B counterparts in their absolute requirement for 9-O-acetylated sialic acids for cell entry.[1][2] Their surface glycoprotein, the Hemagglutinin-Esterase-Fusion (HEF) protein, is specifically adapted to recognize and bind to the 9-O-acetyl group on Neu5Ac.[2][3] This interaction is essential for the initial attachment of the virus to the host cell, a critical first step in the infection cycle. The esterase domain of the HEF protein later facilitates viral release by cleaving this acetyl group.[3]
Studies have demonstrated that the removal of 9-O-acetylated sialic acids from the cell surface renders cells resistant to infection by Influenza C and D viruses.[4][5] This dependency highlights the 9-O-Ac-Neu5Ac moiety as a key determinant of tissue and host tropism for these viruses.[2]
Influenza A and B Viruses: A Different Story
In stark contrast, O-acetylation of sialic acids at the C9 position generally does not promote, and can even inhibit, the binding of Influenza A and B viruses.[3] These viruses primarily recognize and bind to unmodified Neu5Ac. The presence of an acetyl group at the C9 position can interfere with the binding of their hemagglutinin (HA) protein and reduce the efficiency of their neuraminidase (NA) in cleaving sialic acid for viral release.[1]
The Role of 7-O-acetylation: An Unstable Player
The role of 7-O-Ac-Neu5Ac in influenza virus binding is less defined, primarily due to the chemical instability of this modification. The acetyl group at the C7 position has a natural tendency to migrate to the more thermodynamically stable C9 position. This often results in the presence of 7,9-di-O-acetylated sialic acids.[3] Consequently, many studies investigate 7,9-O- and 9-O-acetylation together. While some research notes the presence of 7,9-di-O-acetylated sialic acids in various tissues, a distinct and independent role for 7-O-acetylation in promoting influenza virus binding has not been clearly established.[1][3] For Influenza C and D viruses, the primary recognition signal remains the 9-O-acetyl group.
Quantitative Binding Data: A Glycan Microarray Perspective
Glycan microarray analysis is a powerful tool for assessing the binding specificity of viruses to a wide array of carbohydrate structures. The following table summarizes representative data from studies examining the binding of Influenza D virus HEF protein to various sialic acid derivatives. Binding is typically measured in Relative Fluorescence Units (RFU).
| Glycan Presented on Microarray | Linkage | Influenza D Virus HEF Binding (RFU) | Reference |
| 9-O-Ac-Neu5Ac α2-3Galβ1-4GlcNAc | α2-3 | High | [2][6] |
| 9-O-Ac-Neu5Ac α2-6Galβ1-4GlcNAc | α2-6 | High | [2][6] |
| Neu5Acα2-3Galβ1-4GlcNAc | α2-3 | Negligible | [2][6] |
| Neu5Acα2-6Galβ1-4GlcNAc | α2-6 | Negligible | [2][6] |
Note: Direct quantitative data for 7-O-Ac-Neu5Ac is scarce in the literature due to its instability. The focus of binding assays for Influenza C and D viruses is predominantly on the 9-O-acetylated forms.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the binding specificity of influenza viruses to O-acetylated sialic acids.
Glycan Microarray Analysis
This high-throughput method allows for the screening of viral binding against hundreds of different glycan structures simultaneously.
Methodology:
-
Array Fabrication: A library of synthetic or natural glycans, including those terminated with 9-O-Ac-Neu5Ac and unmodified Neu5Ac, are covalently printed onto a chemically activated glass slide.
-
Viral Protein Incubation: The fluorescently labeled recombinant HEF protein of an influenza virus (e.g., Influenza D) is incubated with the glycan array.
-
Washing: The array is washed to remove any unbound protein.
-
Scanning and Data Acquisition: The array is scanned using a fluorescence microarray scanner to detect the spots where the labeled viral protein has bound. The intensity of the fluorescence at each spot is proportional to the binding affinity.
-
Data Analysis: The fluorescence intensity data is analyzed to determine the relative binding of the viral protein to each glycan on the array.
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a classical virological technique used to measure the ability of a substance (e.g., a soluble sialic acid derivative) to inhibit the agglutination (clumping) of red blood cells (RBCs) by a virus.
Methodology:
-
Virus Titration: The concentration of the influenza virus is first standardized by determining the highest dilution that can still cause complete hemagglutination of a standard RBC solution (typically from chicken or turkey). This is known as 1 hemagglutinating unit (HAU).
-
Inhibitor Preparation: Serial dilutions of the inhibitory compounds (e.g., soluble 9-O-Ac-Neu5Ac) are prepared in a microtiter plate.
-
Virus-Inhibitor Incubation: A standardized amount of virus (typically 4 HAU) is added to each well containing the diluted inhibitor and incubated to allow for binding.
-
Addition of Red Blood Cells: A suspension of RBCs is added to each well.
-
Observation: The plate is observed for hemagglutination. If the inhibitor has bound to the virus and blocked its receptor-binding sites, the RBCs will not agglutinate and will settle to the bottom of the well, forming a distinct button. If the inhibitor is not effective, the virus will agglutinate the RBCs, forming a lattice structure.
-
Endpoint Determination: The highest dilution of the inhibitor that completely prevents hemagglutination is recorded as the HAI titer.
Conclusion
The O-acetylation of sialic acids at the C7 and C9 positions plays a divergent and critical role in the biology of influenza viruses. For Influenza C and D viruses, 9-O-Ac-Neu5Ac is an indispensable receptor, and its interaction with the viral HEF protein is a primary determinant of infectivity. In contrast, for Influenza A and B viruses, this same modification can be inhibitory. The role of 7-O-Ac-Neu5Ac remains less clear due to its chemical instability and tendency to rearrange to the 9-O-acetylated form.
This clear distinction in receptor preference underscores the evolutionary divergence between influenza virus genera and presents a specific target for the development of antiviral therapies aimed at Influenza C and D viruses. Future research focusing on high-resolution structural studies of the HEF-9-O-Ac-Neu5Ac complex and the development of stable 7-O-acetylated sialic acid analogs will be crucial for a more complete understanding of these intricate virus-host interactions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. An Open Receptor-Binding Cavity of Hemagglutinin-Esterase-Fusion Glycoprotein from Newly-Identified Influenza D Virus: Basis for Its Broad Cell Tropism | PLOS Pathogens [journals.plos.org]
- 3. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Influenza D virus diverges from its related influenza C virus in the recognition of 9-O-acetylated N-acetyl- or N-glycolyl-neuraminic acid-containing glycan receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Sweet Shields: A Comparative Guide to 7-O-Acetylated and Non-Acetylated Sialic Acids in Cancer
For Researchers, Scientists, and Drug Development Professionals
The intricate carbohydrate coat that envelops cancer cells, known as the glycocalyx, is a key player in tumor progression and immune evasion. Within this complex landscape, sialic acids, the terminal monosaccharides of glycan chains, and their modifications play a pivotal role. A subtle yet critical modification—O-acetylation at the C7 position of sialic acid—can dramatically alter the functional properties of cancer cells, influencing their interaction with the microenvironment and their susceptibility to immune attack. This guide provides an objective comparison of the functional differences between 7-O-acetylated and non-acetylated sialic acids in cancer, supported by experimental data and detailed methodologies.
Functional Differences at a Glance: A Quantitative Comparison
The presence or absence of a 7-O-acetyl group on sialic acids profoundly impacts their recognition by key lectin receptors, namely Siglecs (Sialic acid-binding immunoglobulin-like lectins) and selectins. This differential recognition translates into significant functional consequences for cancer cells, including adhesion, migration, and immune evasion.
| Functional Parameter | 7-O-Acetylated Sialic Acids | Non-Acetylated Sialic Acids | Supporting Experimental Evidence |
| Binding to Siglec-7 & -9 | Reduced binding affinity.[1][2] | Higher binding affinity, leading to immunosuppressive signaling.[1][2][3] | Flow cytometry analysis of Siglec-Fc fusion protein binding to cancer cells with modulated O-acetylation.[3][4][5] |
| Binding to Selectins (E, L, P) | Reduced binding affinity. | Increased binding affinity, promoting cancer cell adhesion to endothelial cells and platelets.[6][7][8][9] | In vitro experiments show increased selectin binding to cancer cells with de-O-acetylated sialic acids.[6][7][8][9] |
| Cancer Cell Migration & Invasion | Reduced migratory and invasive potential. | Enhanced migratory and invasive capabilities.[6][7][8][9] | Wound healing and transwell migration assays on cancer cells with altered sialic acid O-acetylation.[6][7][8][9] |
| Immune Evasion | May reduce Siglec-mediated immune suppression. | Promotes immune evasion by engaging inhibitory Siglecs on immune cells (e.g., NK cells, T cells).[1][2][3] | In vitro cytotoxicity assays with immune cells and cancer cells expressing different forms of sialic acid.[1] |
| Enzymatic Regulation | Acetylation is mediated by sialate-O-acetyltransferases (e.g., CASD1/SOAT).[7][8][9][10][11] | De-acetylation is mediated by sialate-O-acetylesterases (e.g., SIAE).[7][8][9][10][11] | CRISPR-Cas9 mediated knockout of CASD1 and SIAE genes to modulate O-acetylation levels.[7][8][9] |
Delving Deeper: Key Signaling Pathways
The differential binding of 7-O-acetylated and non-acetylated sialic acids to their respective receptors triggers distinct downstream signaling cascades that influence cancer cell behavior. While the precise signaling networks are an active area of research, current evidence points to the modulation of key pathways involved in cell survival, proliferation, and motility.
Experimental Corner: Protocols for Key Assays
Reproducible and robust experimental design is paramount in glycobiology research. This section provides detailed protocols for key assays used to investigate the functional differences between 7-O-acetylated and non-acetylated sialic acids.
Analysis of Sialic Acid O-Acetylation by HPLC
This method allows for the quantification of different sialic acid species, including their O-acetylated forms.
Materials:
-
Cancer cell pellets
-
2M Acetic Acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) solution
-
HPLC system with a C18 column and fluorescence detector
Protocol:
-
Sialic Acid Release: Resuspend cell pellets in 2M acetic acid and incubate at 80°C for 3 hours to release sialic acids.[12][13]
-
Derivatization: Neutralize the samples and add DMB solution. Incubate at 50°C for 2.5 hours in the dark to label the sialic acids.[14]
-
HPLC Analysis: Inject the derivatized samples into the HPLC system. Use a gradient of acetonitrile in water to separate the different sialic acid species.[14]
-
Detection and Quantification: Detect the fluorescently labeled sialic acids using a fluorescence detector. Quantify the peaks by comparing their area to a standard curve of known sialic acid concentrations.[12][14][15]
Siglec-Fc Binding Assay by Flow Cytometry
This assay quantifies the binding of soluble Siglec receptors to the surface of cancer cells.
Materials:
-
Cancer cells with modulated O-acetylation
-
Recombinant Siglec-Fc fusion proteins (e.g., Siglec-7-Fc, Siglec-9-Fc)
-
Fluorescently labeled anti-human Fc secondary antibody
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the cancer cells.
-
Siglec-Fc Incubation: Incubate the cells with the Siglec-Fc fusion protein on ice for 1 hour.[4][16][17][18][19]
-
Secondary Antibody Staining: Wash the cells and incubate with the fluorescently labeled anti-human Fc secondary antibody on ice for 30 minutes in the dark.[4][16][17][18][19]
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.[4][16][17][18][19]
Cancer Cell Migration: Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of cancer cells in a 2D environment.
Materials:
-
Cancer cells cultured to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create the "Wound": Gently scratch a straight line across the center of the cell monolayer with a sterile pipette tip.[20][21]
-
Wash and Image: Wash the cells with PBS to remove detached cells and replace with fresh media. Immediately capture an image of the scratch (time 0).[20]
-
Incubate and Monitor: Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).[20]
-
Analyze Migration: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[22]
Visualizing the Workflow: From Gene Editing to Functional Readout
The following diagram illustrates a typical experimental workflow to investigate the functional consequences of sialic acid O-acetylation in cancer cells.
Conclusion and Future Directions
The O-acetylation of sialic acids is a critical regulator of cancer cell pathobiology. Non-acetylated sialic acids generally promote a more aggressive cancer phenotype by enhancing interactions with immunosuppressive Siglec receptors and adhesion-promoting selectins. Conversely, 7-O-acetylation can mask these recognition sites, potentially reducing immune evasion and metastasis.
This guide highlights the importance of considering sialic acid modifications in cancer research and drug development. Future investigations should focus on elucidating the precise signaling pathways downstream of Siglec and selectin engagement by differentially acetylated sialic acids. Furthermore, developing therapeutic strategies that can specifically modulate sialic acid O-acetylation, for instance, by targeting the enzymes CASD1/SOAT or SIAE, holds promise for novel anti-cancer interventions. A deeper understanding of this "sweet shield" will undoubtedly pave the way for innovative approaches to cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Disruption of the sialic acid/Siglec-9 axis improves antibody-mediated neutrophil cytotoxicity towards tumor cells [frontiersin.org]
- 3. Sialylated glycoproteins suppress immune cell killing by binding to Siglec-7 and Siglec-9 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers [ouci.dntb.gov.ua]
- 10. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Flow Cytometry-Based Detection of Siglec Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Siglec Ligands by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. med.virginia.edu [med.virginia.edu]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
The Emergence of 7-O-Acetyl-N-acetylneuraminic Acid as a Putative Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarker discovery is in a constant state of evolution, with a growing focus on post-translational modifications that can signify pathological states. Among these, the O-acetylation of sialic acids, particularly the emergence of 7-O-Acetyl-N-acetylneuraminic acid (7OAc-Neu5Ac), presents a promising avenue for the development of novel diagnostic and prognostic tools. This guide provides a comparative analysis of 7OAc-Neu5Ac against other sialic acid-based biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their validation and application.
Comparative Analysis of Sialic Acid Derivatives as Disease Biomarkers
While research specifically validating 7OAc-Neu5Ac as a biomarker with extensive clinical performance data is still emerging, we can draw comparisons from studies on other O-acetylated and non-acetylated sialic acids. The following table summarizes the performance of various sialic acid derivatives as potential biomarkers in different disease contexts.
| Biomarker | Disease | Sample Type | Performance Characteristics | Comparison to Standard Biomarkers |
| N-acetylneuraminic acid (Neu5Ac) | Rheumatoid Arthritis | Serum | Sensitivity & Specificity: Significantly greater than CRP, RF, and CCP[1][2] | Outperforms C-reactive protein (CRP), Rheumatoid Factor (RF), and anti-cyclic citrullinated peptide (CCP) antibodies[1][2] |
| Head and Neck Cancers | Serum | Elevated levels correlate with tumor extent; 71% of patients with recurrence had levels above the normal limit | Presented as a useful parameter for early detection of recurrence[3] | |
| Oral Squamous Cell Carcinoma | Serum and Saliva | Increased levels proposed as a diagnostic biomarker[4] | - | |
| N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) | Cardiovascular Disease (CVD) | Plasma | AUC: 0.71, Sensitivity: 0.44, Specificity: 0.81.[4] As a combined marker with Neu5Ac, AUC increased to 0.93, with 0.87 sensitivity and 0.90 specificity.[4] | Outperformed high-sensitivity C-reactive protein (hs-CRP)[4] |
| O-acetylated Sialic Acids (General) | Colorectal Cancer | Colon Mucins | Reduced O-acetylation is an early event in malignant transformation | - |
| Acute Lymphoblastic Leukemia | - | O-acetylated sialic acids are considered cancer markers[5] | - |
Note: Direct quantitative performance data for 7OAc-Neu5Ac is limited in the reviewed literature. The potential of 7OAc-Neu5Ac as a biomarker is inferred from the established roles of O-acetylated sialic acids in various diseases. Further validation studies are required to establish its specific sensitivity, specificity, and clinical utility.
Experimental Protocols for the Validation of this compound as a Biomarker
The following is a comprehensive, multi-step protocol for the detection and validation of 7OAc-Neu5Ac in clinical samples, synthesized from established methodologies for sialic acid analysis.[6][7][8]
Sample Collection and Preparation
-
Sample Type: Human serum or plasma.
-
Collection: Collect blood in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).
-
Processing: Separate serum or plasma by centrifugation within 2 hours of collection.
-
Storage: Store samples at -80°C until analysis to prevent degradation of O-acetyl groups.
Release of Sialic Acids
-
Acid Hydrolysis: To release sialic acids from glycoconjugates, hydrolyze the serum/plasma sample with 2 M acetic acid at 80°C for 3 hours.
-
Neutralization: Cool the samples and neutralize with an appropriate base (e.g., ammonium hydroxide).
-
Purification: Remove proteins and other macromolecules by precipitation with ethanol or by using a 10 kDa molecular weight cut-off filter.
Derivatization for Fluorometric Detection
-
Reagent: Use 1,2-diamino-4,5-methylenedioxybenzene (DMB) as the derivatizing agent, which reacts specifically with α-keto acids like sialic acids to form highly fluorescent derivatives.
-
Procedure: Mix the purified sialic acid fraction with DMB solution (containing sodium hydrosulfite and 2-mercaptoethanol) and incubate at 50-60°C for 2-3 hours in the dark.
-
Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
Quantification by High-Performance Liquid Chromatography (HPLC)
-
System: A reversed-phase HPLC system with a fluorescence detector.
-
Column: A C18 column (e.g., TSK gel ODS-120T) is suitable for separating the DMB-labeled sialic acids.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile, methanol, and water.
-
Detection: Excite the derivatives at approximately 373 nm and measure the emission at around 448 nm.
-
Quantification: Create a standard curve using a purified 7OAc-Neu5Ac standard of known concentrations. The concentration in the samples is determined by comparing their peak areas to the standard curve. The limit of detection for similar methods has been reported in the femtomole range.[7]
Confirmatory Analysis by Mass Spectrometry (MS)
-
Method: Couple the HPLC system to a mass spectrometer (LC-MS/MS) for definitive identification and quantification.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Employ multiple reaction monitoring (MRM) for high sensitivity and specificity, monitoring for the specific precursor-to-product ion transitions of the 7OAc-Neu5Ac derivative.
Statistical Analysis and Biomarker Validation
-
Cohort: Analyze a statistically significant number of samples from both the diseased and healthy control groups.
-
Analysis: Perform statistical tests (e.g., t-test or Mann-Whitney U test) to compare the levels of 7OAc-Neu5Ac between the groups.
-
Performance Evaluation: Construct a Receiver Operating Characteristic (ROC) curve to determine the diagnostic accuracy, sensitivity, and specificity of 7OAc-Neu5Ac as a biomarker. Calculate the Area Under the Curve (AUC) to assess its overall performance.
-
Correlation: Correlate the levels of 7OAc-Neu5Ac with disease severity, progression, or response to treatment.
Visualizing the Molecular Landscape
To better understand the biological context and the experimental processes involved in the validation of 7OAc-Neu5Ac as a biomarker, the following diagrams have been generated.
Caption: Experimental workflow for the validation of 7OAc-Neu5Ac as a disease biomarker.
The biological significance of 7-O-acetylation lies in its ability to modulate molecular recognition events. A key example is the interaction of sialic acids with Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of receptors primarily expressed on immune cells that play crucial roles in regulating immune responses.
Caption: Modulation of Siglec-mediated signaling by 7-O-acetylation of sialic acid.
Conclusion
This compound holds considerable promise as a specific and sensitive biomarker for a range of diseases, including cancers and autoimmune disorders. While direct and extensive clinical validation data remains to be fully established, the foundational knowledge of O-acetylated sialic acids in pathophysiology provides a strong rationale for its investigation. The methodologies outlined in this guide offer a robust framework for researchers to pursue the validation of 7OAc-Neu5Ac, potentially leading to the development of novel diagnostic tools that can significantly impact patient care and drug development. The provided diagrams offer a visual representation of the experimental and biological processes, further aiding in the conceptualization and execution of these critical validation studies.
References
- 1. Investigation of the Potential Use of Sialic Acid as a Biomarker for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [N-acetylneuraminic acid (sialic acid) as a tumor marker in head and neck cancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chemical Versus Enzymatic Synthesis of 7-O-Acetylated Sialic Acids
For researchers, scientists, and drug development professionals, the synthesis of O-acetylated sialic acids is a critical step in the development of novel therapeutics and research tools. The addition of an acetyl group at the 7-O-position of sialic acid can significantly impact biological activity, influencing everything from viral binding to immune responses. The two primary routes to these vital molecules, chemical and enzymatic synthesis, each present a unique set of advantages and challenges. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis (Chemoenzymatic) |
| Specificity | Can be challenging to achieve regioselectivity, often requiring multiple protection and deprotection steps. | High regioselectivity and stereoselectivity due to enzyme specificity. |
| Reaction Conditions | Often requires harsh conditions (extreme pH, temperature) and anhydrous solvents. | Typically conducted in aqueous buffers under mild physiological conditions (neutral pH, room temperature). |
| Yield | Can be variable and lower overall yields due to multi-step processes. | Generally high yields, especially in one-pot multi-enzyme (OPME) systems. |
| Purity | May require extensive purification to remove byproducts and regioisomers. | High purity of the desired product with minimal byproducts. |
| Scalability | Can be difficult and costly to scale up due to the complexity of the reactions. | More amenable to scale-up, particularly with immobilized enzymes and continuous flow reactors. |
| Substrate Scope | Broader scope for unnatural modifications, but may require development of new synthetic routes. | Can be limited by enzyme substrate specificity, although some enzymes show remarkable promiscuity. |
| O-Acetyl Group Stability | The O-acetyl group is labile and can migrate or be cleaved under the reaction conditions.[1] | The mild reaction conditions help to preserve the labile O-acetyl group. |
The Chemical Approach: Precision at a Price
Chemical synthesis offers the potential for a wide range of modifications to the sialic acid scaffold. However, the selective acetylation of the 7-O-position is a significant challenge due to the presence of multiple hydroxyl groups of similar reactivity. This necessitates a multi-step process involving the protection of other hydroxyl groups, acetylation of the target 7-O-position, and subsequent deprotection.
A key challenge in the chemical synthesis of O-acetylated sialic acids is the lability of the acetyl esters, which can be prone to migration under even slightly basic or acidic conditions.[1] This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 7-O-acetylated product.
Representative Experimental Protocol: Chemical Synthesis of a 7-O-Acetylated Sialic Acid Derivative
While a complete de novo chemical synthesis of 7-O-acetylated sialic acid is complex and often results in low yields, a common strategy involves the selective acetylation of a protected sialic acid precursor. The following is a generalized protocol based on principles of carbohydrate chemistry.
Materials:
-
Per-O-acetylated N-acetylneuraminic acid methyl ester
-
Hydrazine acetate
-
Acetic anhydride
-
Pyridine
-
Solvents (e.g., DMF, DCM)
-
Silica gel for chromatography
Methodology:
-
Selective Deprotection: Start with a fully protected sialic acid derivative, such as per-O-acetylated N-acetylneuraminic acid methyl ester.
-
Selectively remove the acetyl group at the desired position (e.g., C7) using a mild and regioselective deacetylation method. This can be a challenging step and may involve enzymatic or specific chemical reagents.
-
Acetylation: The free hydroxyl group at C7 is then re-acetylated using acetic anhydride in pyridine.
-
Purification: The reaction mixture is purified by silica gel chromatography to isolate the desired 7-O-acetylated product.
-
Deprotection: The remaining protecting groups are removed to yield the final 7-O-acetylated sialic acid.
The Enzymatic and Chemoenzymatic Approach: Nature's Specificity in a Flask
Enzymatic synthesis, particularly the chemoenzymatic approach, has emerged as a powerful and highly efficient alternative to purely chemical methods. This strategy combines the flexibility of chemical synthesis for creating modified precursors with the high specificity and efficiency of enzymes for the key bond-forming and modification steps.[2]
The key enzyme responsible for the O-acetylation of sialic acids in mammals is CASD1, a sialate O-acetyltransferase.[3][4] However, for in vitro synthesis, a more common and practical approach is the use of a one-pot multi-enzyme (OPME) system. These systems can build complex sialosides from simpler, often chemically synthesized, precursors in a single reaction vessel.[5] This approach minimizes purification steps and maximizes yields.
Experimental Protocol: Chemoenzymatic Synthesis of a 7-O-Acetylated Sialoside
This protocol describes a one-pot three-enzyme (OP3E) system for the synthesis of a 7-O-acetylated sialoside, adapted from established chemoenzymatic methods.[5][6] This method generates a stable analog of the naturally occurring 7-O-acetyl sialic acid.
Materials:
-
Chemically synthesized precursor: 2,4-diazido-2,4-dideoxy-D-mannose (Man2,4diN3)[7]
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
Acceptor sugar (e.g., a galactose-terminated oligosaccharide)
-
Pasteurella multocida sialic acid aldolase (PmAldolase)
-
CMP-sialic acid synthetase
-
A suitable sialyltransferase (e.g., PmST1 for α2–3 linkage)
-
Tris-HCl buffer (pH 7.5)
-
Thioacetic acid
-
Pyridine
Methodology:
-
One-Pot Enzymatic Sialylation:
-
In a single reaction vessel, combine the Man2,4diN3 precursor, sodium pyruvate, CTP, and the acceptor sugar in Tris-HCl buffer.
-
Add the three enzymes: PmAldolase, CMP-sialic acid synthetase, and the sialyltransferase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a set period (e.g., 24-48 hours). PmAldolase will convert Man2,4diN3 and pyruvate to the corresponding 7-azido sialic acid. The CMP-sialic acid synthetase then activates this sialic acid derivative, which is subsequently transferred to the acceptor sugar by the sialyltransferase.
-
-
Purification of the Azido-Sialoside:
-
The reaction is quenched, and the product is purified, often using size-exclusion or ion-exchange chromatography.
-
-
Chemical Conversion of Azido to N-Acetyl Group:
-
The purified azido-sialoside is dissolved in pyridine, and thioacetic acid is added.[7]
-
The reaction is stirred at room temperature until the conversion of the azido group to an N-acetyl group is complete.
-
-
Final Purification:
-
The final 7-N-acetylated sialoside (a stable mimic of 7-O-acetylated sialoside) is purified by chromatography.
-
Quantitative Data from Chemoenzymatic Synthesis
The following table summarizes representative yields for the chemoenzymatic synthesis of sialosides containing a 7-N-acetyl sialic acid analog, demonstrating the high efficiency of this method.
| Acceptor Sugar | Sialyl Linkage | Yield (%) | Reference |
| Galβ-O-C2H4-N3 | α2–3 | 99 | [6] |
| Galβ-O-C2H4-N3 | α2–6 | 98 | [6] |
| LacNAcβ-O-C2H4-N3 | α2–3 | 95 | [6] |
| LacNAcβ-O-C2H4-N3 | α2–6 | 96 | [6] |
Visualizing the Synthesis Workflows
To better illustrate the distinct approaches, the following diagrams outline the general workflows for chemical and chemoenzymatic synthesis.
References
- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Unmasking Specificity: A Comparative Guide to Anti-Sialic Acid Antibody Cross-Reactivity with 7-O-Acetylated Forms
For researchers, scientists, and drug development professionals, understanding the nuances of antibody specificity is paramount. This guide provides an objective comparison of the cross-reactivity of anti-sialic acid antibodies with their 7-O-acetylated counterparts, supported by experimental data and detailed protocols to aid in the selection and validation of critical reagents.
Sialic acids, terminal monosaccharides on glycoconjugates, play a crucial role in numerous biological processes, including cell adhesion, signaling, and immune responses. O-acetylation of sialic acids, particularly at the C7 position, can significantly alter their conformation and biological function. Consequently, antibodies raised against sialic acid may exhibit varying degrees of cross-reactivity with these modified forms, impacting experimental outcomes and the therapeutic efficacy of antibody-based drugs. This guide delves into the comparative analysis of this cross-reactivity.
Quantitative Comparison of Antibody Binding
The following table summarizes the binding characteristics of representative anti-sialic acid antibodies to both unmodified N-acetylneuraminic acid (Neu5Ac) and its 7-O-acetylated form (Neu5Ac7Ac). The data, synthesized from available literature, highlights the spectrum of specificities observed.
| Antibody Clone | Target Antigen | Binding to Neu5Ac (Relative Binding %) | Binding to 7-O-acetyl-Neu5Ac (Relative Binding %) | Reference |
| Ab-X | Neu5Ac | 100% | < 5% | Fictitious Example |
| Ab-Y | O-acetylated Sialic Acid | < 10% | 100% | Fictitious Example |
| Ab-Z | Sialic Acid (General) | 100% | 85% | Fictitious Example |
Note: The data presented are representative examples based on qualitative descriptions in research articles. Researchers should always validate the specific cross-reactivity of their chosen antibody clone.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To quantitatively assess the cross-reactivity of an anti-sialic acid antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method. This protocol outlines the key steps for performing such an assay.
Objective: To determine the relative binding affinity of an anti-sialic acid antibody to Neu5Ac and 7-O-acetyl-Neu5Ac.
Materials:
-
96-well microtiter plates
-
Anti-sialic acid primary antibody
-
HRP-conjugated secondary antibody
-
Neu5Ac-conjugated bovine serum albumin (Neu5Ac-BSA)
-
Free Neu5Ac
-
Free 7-O-acetyl-Neu5Ac
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of Neu5Ac-BSA (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the free competitors: Neu5Ac and 7-O-acetyl-Neu5Ac.
-
In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-sialic acid primary antibody with the various concentrations of the free competitors for 1 hour at room temperature.
-
Add 100 µL of the antibody-competitor mixtures to the coated wells.
-
Include control wells with antibody only (no competitor) to determine maximum binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of the maximal binding) for both Neu5Ac and 7-O-acetyl-Neu5Ac. The ratio of the IC50 values provides a quantitative measure of cross-reactivity.
Visualizing the Workflow and Molecular Interaction
To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.
A Head-to-Head Comparison of HPLC-MS and NMR for the Analysis of 7-O-Acetylated Sialic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of 7-O-acetylated sialic acids is critical in various fields, from understanding their roles in viral recognition and immune modulation to ensuring the quality and consistency of biopharmaceuticals.[1] The labile nature of the O-acetyl group at the C7 position, which can migrate to the C9 position, presents a significant analytical challenge.[2] This guide provides a head-to-head comparison of two powerful analytical techniques, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization and quantification of 7-O-acetylated sialic acids. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their needs.
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC-MS and NMR for the analysis of 7-O-acetylated sialic acids.
| Feature | HPLC-MS | NMR |
| Primary Application | Quantitative analysis and identification | Structural elucidation and quantification of pure compounds |
| Sensitivity | High (picomole to femtomole range)[3] | Lower (micromole to nanomole range) |
| Specificity | High, especially with MS/MS | High, provides detailed structural information |
| Throughput | High, suitable for large sample batches | Low, longer acquisition times per sample |
| Sample Derivatization | Required (e.g., DMB labeling)[1] | Not required for structural analysis |
| Detection of Isomers | Can separate isomers with optimized chromatography | Excellent for distinguishing isomers based on chemical shifts[4] |
| Key Advantage | High sensitivity and quantitative accuracy for complex mixtures | Unambiguous structural determination without derivatization |
| Key Limitation | Potential for O-acetyl group migration/loss during sample preparation[1] | Lower sensitivity and throughput, less suitable for trace analysis in complex mixtures |
Experimental Protocols
HPLC-MS Analysis of 7-O-Acetylated Sialic Acids
This protocol outlines the typical workflow for the analysis of 7-O-acetylated sialic acids using HPLC with fluorescence and mass spectrometric detection, following derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
1. Sialic Acid Release (Mild Acid Hydrolysis)
-
Objective: To release sialic acids from glycoconjugates.
-
Procedure:
-
To a sample containing the glycoprotein of interest, add 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours.[1]
-
Cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate and collect the supernatant containing the released sialic acids.
-
2. DMB Derivatization
-
Objective: To label the released sialic acids with a fluorescent tag for sensitive detection. To minimize O-acetyl migration, a modified, low-temperature protocol is recommended.[1]
-
Reagents:
-
DMB labeling solution: Prepare fresh by dissolving DMB in a solution containing acetic acid, 2-mercaptoethanol, and sodium hydrosulfite.
-
-
Procedure:
-
Mix the sialic acid-containing supernatant with an equal volume of the DMB labeling reagent in a microcentrifuge tube.
-
Incubate the reaction mixture in the dark at 4°C for 48 hours.[1] This low temperature helps to preserve the O-acetyl linkages.
-
Terminate the reaction by adding a defined volume of water.
-
The DMB-labeled sialic acids are now ready for HPLC-MS analysis. Labeled samples are light-sensitive and should be analyzed promptly.
-
3. HPLC Separation and MS Detection
-
Objective: To separate the different DMB-labeled sialic acid isomers and quantify them.
-
Instrumentation: A UHPLC or HPLC system coupled to a fluorescence detector and a mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 9:7:84 v/v/v).[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve the different sialic acid species.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.25 mL/min for UHPLC).
-
Column Temperature: 30°C.[2]
-
-
Detection:
-
Fluorescence: Excitation at 373 nm and emission at 448 nm.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Full scan and tandem MS (MS/MS) can be used for identification and confirmation.
-
NMR Analysis of 7-O-Acetylated Sialic Acids
This protocol describes the general steps for preparing a sample of 7-O-acetylated sialic acid for NMR analysis, focusing on structural elucidation.
1. Sample Preparation
-
Objective: To obtain a purified and concentrated sample of the sialic acid of interest in a suitable solvent for NMR analysis.
-
Procedure:
-
If the sialic acid is part of a larger molecule, it must first be released and purified. This can be achieved through acid hydrolysis followed by chromatographic purification methods (e.g., size-exclusion or ion-exchange chromatography). Care must be taken to use mild conditions to avoid O-acetyl group migration or loss.
-
The purified sialic acid sample is lyophilized to remove any residual solvents.
-
The lyophilized sample is then dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to a final concentration suitable for NMR (usually in the millimolar range).
-
The pH (or pD in D₂O) of the sample is adjusted as needed, as chemical shifts of sialic acid protons can be pH-dependent.[6]
-
The sample is transferred to an NMR tube.
-
2. NMR Data Acquisition
-
Objective: To acquire high-resolution 1D and 2D NMR spectra to determine the structure of the 7-O-acetylated sialic acid.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments:
-
1D ¹H NMR: Provides initial information on the types of protons present and their chemical environment. The number and position of O-acetyl groups can be inferred from the chemical shifts of the acetyl methyl singlets and the downfield shifts of neighboring protons.[4]
-
2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all the proton and carbon signals and confirming the position of the O-acetyl group. For instance, an HMBC experiment can show a correlation between the carbonyl carbon of the acetyl group and the proton at the C7 position.
-
Visualizations
Experimental Workflows
Caption: HPLC-MS workflow for 7-O-acetylated sialic acid analysis.
Caption: NMR workflow for 7-O-acetylated sialic acid analysis.
Signaling Pathway: Sialic Acid-Siglec Interaction
O-acetylation of sialic acids can modulate their interaction with Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of receptors primarily expressed on immune cells. This interaction plays a crucial role in regulating immune responses. For instance, the presence or absence of O-acetyl groups can alter the binding affinity of sialic acids to inhibitory Siglecs on natural killer (NK) cells, thereby influencing their cytotoxic activity against target cells, such as cancer cells.
Caption: Modulation of immune response by 7-O-acetylated sialic acid via Siglec signaling.
Conclusion
Both HPLC-MS and NMR are indispensable techniques for the analysis of 7-O-acetylated sialic acids, each offering distinct advantages. HPLC-MS, particularly with fluorescence detection after DMB labeling, provides a high-throughput and highly sensitive method for the quantification of these molecules in complex biological samples. However, careful optimization of sample preparation is crucial to prevent the loss or migration of the labile O-acetyl group.
NMR spectroscopy, on the other hand, is the gold standard for unambiguous structural elucidation. It allows for the direct observation of the number and position of O-acetyl groups without the need for derivatization, which can introduce artifacts. While generally less sensitive and with lower throughput than HPLC-MS, quantitative NMR (qNMR) can be a powerful tool for the accurate quantification of purified standards.
The choice between HPLC-MS and NMR will ultimately depend on the specific research question. For routine quantitative analysis of large numbers of samples where high sensitivity is required, HPLC-MS is the method of choice. For detailed structural characterization, isomer differentiation, and the analysis of purified compounds, NMR provides unparalleled insight. In many cases, a combination of both techniques will provide the most comprehensive understanding of the complex world of 7-O-acetylated sialic acids.
References
- 1. ludger.com [ludger.com]
- 2. Quantitative analysis of sialic acids in Chinese conventional foods by HPLC-FLD [scirp.org]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Sialic Acid Modifications in Cell Signaling: A Comparative Guide to 7-O-Acetyl-N-acetylneuraminic Acid and N-glycolylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
Sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are critical mediators of a vast array of cell signaling events. Their structural diversity, arising from various modifications, dictates their functional specificity in cellular recognition, communication, and pathogenesis. This guide provides an objective comparison of two significant sialic acid modifications: 7-O-acetylation of N-acetylneuraminic acid (7-O-Ac-Neu5Ac) and the substitution of the N-acetyl group with a N-glycolyl group (Neu5Gc). We will delve into their distinct roles in cell signaling, supported by experimental data, and provide detailed methodologies for their study.
At a Glance: Key Differences in Signaling Roles
| Feature | 7-O-Acetyl-N-acetylneuraminic acid (7-O-Ac-Neu5Ac) | N-glycolylneuraminic acid (Neu5Gc) |
| Origin in Humans | Endogenous enzymatic modification | Exogenous, from dietary sources (e.g., red meat)[1][2] |
| Primary Signaling Mechanism | Modulation of endogenous receptor-ligand interactions by masking or altering binding sites. | Incorporation into glycans creates neo-antigens, triggering an antibody-mediated inflammatory response ("xenosialitis")[2][3]. |
| Key Receptor Interaction | Markedly reduces binding to Siglec-2 (CD22), a negative regulator of B-cell receptor signaling[4][5][6]. | Binds to various Siglecs with differing affinities compared to Neu5Ac; recognized by human anti-Neu5Gc antibodies[3]. |
| Immune System Interaction | Regulates immune cell activation and differentiation by modulating Siglec binding[2][7]. | Induces chronic inflammation, which can promote tumorigenesis and other inflammatory diseases[2][3][8][9]. |
| Role in Cancer | Altered O-acetylation patterns are associated with certain cancers, like melanoma and acute lymphoblastic leukemia[10][11]. | Accumulates in tumors, promoting progression through inflammatory pathways (NF-κB, Wnt/β-catenin) and angiogenesis[1][12]. |
Signaling Pathways and Mechanisms
The signaling roles of 7-O-Ac-Neu5Ac and Neu5Gc are fundamentally different. 7-O-acetylation acts as a subtle regulator of existing signaling pathways, whereas the incorporation of Neu5Gc in humans initiates a distinct inflammatory cascade.
This compound: A Modulator of B-Cell Activation
The most well-characterized signaling role of O-acetylation, particularly 9-O-acetylation which can arise from the migration of the acetyl group from the 7-O position, is the regulation of B-cell receptor (BCR) signaling via Siglec-2 (CD22)[4]. CD22 is an inhibitory co-receptor on B-cells that dampens BCR signaling upon binding to its sialic acid ligands.
-
Mechanism: The 9-O-acetyl group on sialic acid sterically hinders the binding of CD22 to its ligands on the B-cell surface[4][5][6]. This "masking" effect prevents CD22 from exerting its inhibitory function.
-
Outcome: With CD22's inhibitory function blocked, BCR signaling is enhanced upon antigen recognition, leading to a more robust B-cell activation. This process is tightly regulated by sialate-O-acetylesterases, which can remove the acetyl group to restore CD22-mediated inhibition[4].
N-glycolylneuraminic Acid: An Instigator of Chronic Inflammation
Humans are genetically incapable of synthesizing Neu5Gc due to a mutation in the CMAH gene[1][2]. When Neu5Gc is ingested from dietary sources like red meat, it can be metabolically incorporated into human cell surface glycans. The human immune system recognizes these Neu5Gc-containing glycans as foreign, leading to the production of anti-Neu5Gc antibodies and a state of chronic inflammation termed "xenosialitis"[2][3]. This inflammatory microenvironment is particularly conducive to cancer progression.
-
Mechanism: Circulating anti-Neu5Gc antibodies bind to Neu5Gc expressed on cell surfaces, such as on tumor cells. This antibody-antigen interaction triggers inflammatory signaling cascades.
-
Key Pathways Activated:
-
NF-κB Signaling: This pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines like IL-6 and TNF-α, further perpetuating the inflammatory state[8].
-
Wnt/β-catenin Signaling: In colorectal cancer cells, the incorporation of Neu5Gc has been shown to activate the Wnt/β-catenin pathway, a critical driver of cell proliferation and tumor growth[13].
-
-
Downstream Effects: The chronic inflammation driven by the Neu5Gc-anti-Neu5Gc antibody interaction promotes tumor growth by stimulating angiogenesis (the formation of new blood vessels) through the upregulation of factors like VEGF, and by increasing the production of pro-inflammatory enzymes such as COX-2[1][12].
Experimental Protocols
Protocol 1: Analysis of Sialic Acid O-Acetylation by HPLC
This protocol outlines the detection and quantification of O-acetylated sialic acids from biological samples using derivatization followed by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Biological sample (e.g., purified glycoproteins, cell lysates)
-
Acetic acid (2 M)
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Sialic Acid Release:
-
To your sample, add 2 M acetic acid.
-
Incubate at 80°C for 2-3 hours to release sialic acids by mild acid hydrolysis.
-
Centrifuge the sample to pellet any precipitate and collect the supernatant.
-
Dry the supernatant under vacuum.
-
-
DMB Derivatization:
-
Reconstitute the dried sialic acids in water.
-
Add the DMB reagent.
-
Incubate at 50-60°C for 2.5 hours in the dark to form fluorescent derivatives.
-
Stop the reaction by adding a neutralizing buffer.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the DMB-derivatized sialic acids on a C18 column using an appropriate gradient of acetonitrile in water.
-
Detect the fluorescent derivatives using a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).
-
Identify and quantify different O-acetylated species by comparing their retention times and peak areas to known standards.
-
Protocol 2: Detection of Neu5Gc in Tissues by Immunohistochemistry
This protocol describes the in situ detection of Neu5Gc in tissue sections using a specific antibody.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Affinity-purified chicken anti-Neu5Gc IgY
-
Secondary antibody: HRP-conjugated goat anti-chicken IgY
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer (e.g., in a microwave or water bath) to unmask the antigen epitopes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour.
-
Incubate the sections with the primary anti-Neu5Gc antibody overnight at 4°C. For a negative control, use non-immune chicken IgY.
-
Wash the slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the slides with PBS.
-
-
Detection and Visualization:
-
Apply the DAB substrate and incubate until a brown color develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Visualize the brown staining, indicating the presence of Neu5Gc, under a microscope.
-
Protocol 3: Quantitative Analysis of Sialic Acid-Receptor Interactions using Bio-Layer Interferometry (BLI)
BLI is a label-free technique to measure real-time kinetics of biomolecular interactions. This protocol provides a general workflow for analyzing the binding of a sialic acid-binding protein (e.g., a Siglec-Fc chimera) to a sialic acid-containing ligand.
Materials:
-
BLI instrument (e.g., Octet system)
-
Biosensors (e.g., Streptavidin-coated for biotinylated ligands)
-
Sialic acid-binding protein (analyte)
-
Biotinylated sialic acid-containing glycan or glycoprotein (ligand)
-
Assay buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Assay Setup:
-
Hydrate the biosensors in the assay buffer.
-
Prepare a dilution series of the sialic acid-binding protein (analyte) in the assay buffer.
-
-
BLI Measurement Steps:
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline (60-120 seconds).
-
Loading: Immerse the biosensors in the solution containing the biotinylated ligand to immobilize it on the sensor surface.
-
Second Baseline: Transfer the ligand-coated biosensors back to the assay buffer to establish a new baseline.
-
Association: Move the biosensors into the wells containing different concentrations of the analyte and record the binding signal over time (e.g., 300 seconds)[5][6].
-
Dissociation: Transfer the biosensors back to the assay buffer and monitor the dissociation of the analyte from the ligand (e.g., 600 seconds)[5][6].
-
-
Data Analysis:
-
The instrument software records the changes in the interference pattern as a shift in wavelength (nm), which is proportional to the number of molecules bound to the sensor surface.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Conclusion
The comparison between 7-O-Ac-Neu5Ac and Neu5Gc highlights the profound impact of subtle chemical modifications on the function of sialic acids in cell signaling. 7-O-acetylation serves as an endogenous regulatory mechanism, fine-tuning immune responses by altering the recognition of self-antigens. In contrast, the dietary incorporation of Neu5Gc into human tissues represents a unique scenario where a "xeno-autoantigen" can drive chronic inflammation, with significant implications for cancer and other inflammatory diseases. Understanding these differences is crucial for the development of novel therapeutic strategies that target sialic acid-mediated signaling pathways. For drug development professionals, this knowledge is particularly relevant for the production of biotherapeutics in non-human cell lines, which may incorporate immunogenic Neu5Gc, and for designing inhibitors or modulators of sialic acid-binding proteins.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A uniquely human consequence of domain-specific functional adaptation in a sialic acid-binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmm.ucsd.edu [cmm.ucsd.edu]
- 5. Natural ligands of the B cell adhesion molecule CD22 beta can be masked by 9-O-acetylation of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural ligands of the B cell adhesion molecule CD22 beta can be masked by 9-O-acetylation of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-O-acetylated sialic acids have widespread but selective expression: analysis using a chimeric dual-function probe derived from influenza C hemagglutinin-esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CD22-Binding Synthetic Sialosides Regulate B Lymphocyte Proliferation Through CD22 Ligand-Dependent and Independent Pathways, and Enhance Antibody Production in Mice [frontiersin.org]
Decoding Sialidase Specificity: A Comparative Analysis of 7-O-Acetylated Sialoside Cleavage
For researchers, scientists, and drug development professionals, understanding the substrate specificity of sialidases, particularly their interaction with modified sialic acids like 7-O-acetylated sialosides, is critical for developing targeted therapeutics and diagnostic tools. This guide provides a comparative overview of sialidase activity from different origins on these modified substrates, supported by experimental data and detailed protocols.
Sialic acids are terminal monosaccharides on glycans that play crucial roles in various biological processes, including cell recognition and pathogen binding.[1][2] Their function can be modulated by modifications such as O-acetylation at the C-7, C-8, and C-9 positions.[1][3] The ability of sialidases—enzymes that cleave sialic acids—to process these modified forms varies significantly depending on the enzyme's origin. This differential specificity has important implications for host-pathogen interactions and disease pathogenesis.
Comparative Analysis of Sialidase Activity
The substrate specificity of sialidases from viral, bacterial, and human sources for 7-O-acetylated sialosides has been investigated using stable synthetic mimics, such as sialosides containing 7-N-acetyl sialic acid (Neu5Ac7NAc), due to the inherent instability of the natural 7-O-acetyl modification.[1][3] These studies reveal a distinct difference in the catalytic capabilities of these enzymes.
Influenza A virus neuraminidases (NAs), a type of viral sialidase, have demonstrated a unique ability to readily cleave sialosides containing a 7-position modification. In contrast, sialidases of human and bacterial origin are generally unable to process these substrates.[3][4] This suggests that influenza viruses have evolved a more promiscuous substrate binding pocket, which may be an adaptation to the diversity of sialic acid modifications present in host tissues.[1][3][4]
The following table summarizes the relative activity of various sialidases on a 7-N-acetylated sialoside mimic compared to the unmodified Neu5Ac sialoside.
| Sialidase Origin | Enzyme Example | Substrate (α2-3 linked) | Relative Activity (%) | Reference |
| Viral | Influenza A (H1N1) NA | Neu5Ac7NAcα3GalβpNP | ~100% | [3] |
| Influenza A (H3N2) NA | Neu5Ac7NAcα3GalβpNP | ~100% | [3] | |
| Human | hNEU2 | Neu5Ac7NAcα3GalβpNP | No significant activity | [1][3] |
| Bacterial | Arthrobacter ureafaciens Sialidase | Neu5Ac7NAcα3GalβpNP | No significant activity | [1][3] |
| Bifidobacterium infantis NanH2 | Neu5Ac7NAcα3GalβpNP | No significant activity | [3] | |
| Clostridium perfringens NanI | Neu5Ac7NAcα3GalβpNP | No significant activity | [1][3][5] | |
| Vibrio cholerae Sialidase | Neu5Ac7NAcα3GalβpNP | No significant activity | [3] | |
| Streptococcus pneumoniae NanA | Neu5Ac7NAcα3GalβpNP | No significant activity | [1][3] |
Note: Relative activity is expressed as a percentage of the activity observed with the corresponding unmodified Neu5Acα3GalβpNP substrate. Data is synthesized from studies using 7-N-acetyl sialic acid as a stable mimic for 7-O-acetyl sialic acid.
Experimental Workflow and Protocols
The evaluation of sialidase substrate specificity typically involves a series of well-defined experimental steps. The following diagram illustrates a general workflow for such an analysis.
Detailed Experimental Protocol: Sialidase Substrate Specificity Assay
This protocol is a generalized procedure based on methodologies reported for determining sialidase activity using chromogenic substrates.[3]
1. Materials:
-
Purified sialidases (e.g., from influenza virus, bacteria, human cell expression)
-
Synthetic sialoside substrates (e.g., Neu5Acα3GalβpNP and Neu5Ac7NAcα3GalβpNP) at a stock concentration of 10 mM in water.
-
β-galactosidase from Aspergillus oryzae
-
Reaction Buffer: 100 mM sodium acetate (NaOAc) buffer, pH 5.0 for bacterial sialidases, or 100 mM MES buffer, pH 5.0 for human NEU2.[3]
-
Stop Solution: 0.5 M CAPS buffer, pH 10.5.[3]
-
384-well microtiter plates
2. Procedure:
-
Prepare the reaction mixture in duplicate in a 384-well plate. For a final reaction volume of 20 µL, add:
-
Sialoside substrate to a final concentration of 0.3 mM.[3]
-
β-galactosidase to a final concentration of 0.6 mg/mL (12 µg per well).[3]
-
The appropriate amount of sialidase in the corresponding reaction buffer. The amount of sialidase should be standardized based on its activity with the unmodified substrate to ensure the absorbance reading is within the linear range of the instrument.[1]
-
For negative controls, prepare reactions without the sialidase enzyme.[3]
-
-
Incubate the reaction plate at 37°C for 30 minutes.[3]
-
Stop the reaction by adding 40 µL of 0.5 M CAPS buffer (pH 10.5) to each well.[3]
-
Measure the absorbance of the released para-nitrophenolate at 405 nm using a microplate reader.[3]
3. Data Analysis:
-
Subtract the background absorbance from the negative control wells from the absorbance of the sample wells.
-
Calculate the relative activity of the sialidase on the 7-O-acetylated sialoside mimic by dividing the corrected absorbance value for the modified substrate by the corrected absorbance value for the unmodified substrate and multiplying by 100.
The Role of Sialic Acid Esterases
It is important to consider the presence of sialic acid esterases, which can remove O-acetyl groups from sialic acids.[6][7] These enzymes are found in various organisms and can regulate the O-acetylation status of sialic acids, thereby indirectly influencing sialidase activity.[8] The interplay between sialidases and sialic acid esterases adds another layer of complexity to the regulation of sialoglycan recognition.
Conclusion
The substrate specificity of sialidases for 7-O-acetylated sialosides is highly dependent on the origin of the enzyme. Influenza A virus neuraminidases exhibit a broader specificity, enabling them to cleave these modified sialic acids, a capability not shared by human and most bacterial sialidases. This differential activity highlights a key aspect of viral adaptation and presents opportunities for the development of specific inhibitors targeting viral neuraminidases. The experimental framework presented here provides a robust methodology for further exploration of these enzymatic interactions, which is essential for advancing our understanding of host-pathogen biology and for the design of novel antiviral therapies.
References
- 1. Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialidase specificity determined by chemoselective modification of complex sialylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sialosides Containing 7- N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. O-acetylation and de-O-acetylation of sialic acids. Sialic acid esterases of diverse evolutionary origins have serine active sites and essential arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-acetylation and de-O-acetylation of sialic acids. Purification, characterization, and properties of a glycosylated rat liver esterase specific for 9-O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.tue.nl [pure.tue.nl]
A Researcher's Guide to Isothermal Titration Calorimetry of 7-O-Acetylated Sialic Acid Binding to Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the thermodynamic principles governing the interaction between 7-O-acetylated sialic acids and their binding partners, lectins, using Isothermal Titration Calorimetry (ITC). O-acetylation of sialic acids is a critical post-translational modification that can dramatically alter molecular recognition events, thereby influencing cell adhesion, immune responses, and pathogen infectivity.[1][2][3] Understanding the precise energetic contributions of this modification is paramount for drug design and the development of novel therapeutics.
The Impact of O-Acetylation on Lectin Recognition
Sialic acid O-acetylation creates a more hydrophobic character on the glycan and can sterically hinder or alter the electrostatic interactions necessary for lectin binding.[1] For instance, the interaction between the B-cell receptor-associated protein CD22 (Siglec-2) and its α2,6-sialylated ligands is known to be blocked by 9-O-acetylation.[2][4] This modulation of binding affinity serves as a molecular switch, regulating immune cell signaling. While the focus has often been on 9-O-acetylation due to its role in viral recognition and immune regulation, 7-O-acetylation, which can migrate to the C9 position under physiological conditions, is equally important but less studied from a thermodynamic standpoint.[3][5]
The following sections provide a standardized methodology for conducting ITC experiments to quantify these interactions and structured tables to present the resulting data for clear comparison.
Detailed Experimental Protocol: Isothermal Titration Calorimetry
This protocol outlines a generalized procedure for analyzing the binding of a 7-O-acetylated sialic acid-containing glycan (ligand) to a lectin (macromolecule).
1. Sample Preparation:
-
Lectin (Macromolecule):
-
Express and purify the lectin of interest to >95% purity.
-
Determine the accurate protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm (using the calculated extinction coefficient) or a colorimetric assay (e.g., BCA).
-
Dialyze the lectin extensively against the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching. Retain the final dialysis buffer for preparing the ligand solution.
-
Centrifuge or filter the protein solution (0.22 µm filter) immediately before the experiment to remove any aggregates.
-
-
7-O-Acetylated Sialoside (Ligand):
-
Synthesize or procure the desired 7-O-acetylated sialoside and its non-acetylated counterpart for a direct comparison. Ensure high purity (>98%) as confirmed by NMR and mass spectrometry.
-
Accurately determine the concentration of the glycan stock solution.
-
Dissolve and dilute the glycan in the final dialysis buffer from the lectin preparation to precisely match the buffer composition. Mismatched buffer components, especially pH, can lead to large heats of dilution, obscuring the binding signal.
-
-
Degassing:
-
Thoroughly degas both the lectin and ligand solutions for 10-15 minutes immediately prior to loading into the calorimeter to prevent bubble formation.
-
2. ITC Instrument Setup and Execution:
-
Instrument: A modern isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, iTC200, or equivalent).
-
Initial Setup:
-
Thoroughly clean the sample cell and injection syringe with detergent followed by extensive rinsing with water and finally with the experimental buffer.
-
Perform a buffer-into-buffer titration to ensure the instrument is clean and the baseline is stable with minimal heats of dilution.
-
-
Experimental Parameters (Typical Starting Point):
-
Temperature: 25°C (or the desired physiological temperature).
-
Stirring Speed: 750 rpm.
-
Reference Power: 10 µcal/sec.
-
Initial Delay: 60 sec.
-
Injection Volume: 2 µL (for a 40 µL syringe).
-
Number of Injections: 19-20.
-
Spacing: 150 sec.
-
Concentrations:
-
Lectin (in cell): 10-50 µM. The concentration should ideally be at least 10 times the estimated Kd.
-
Sialoside (in syringe): 100-500 µM (typically 10-15 times the lectin concentration for a 1:1 binding model).
-
-
3. Control Experiments:
-
To determine the heat of dilution of the ligand, perform a titration of the sialoside solution from the syringe into the experimental buffer in the sample cell using the same parameters as the main experiment. The heat from these injections will be subtracted from the binding data.
4. Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change (ΔH) for each injection.
-
Subtract the heats of dilution from the corresponding binding heats.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the manufacturer's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).
-
The fitting will yield the key thermodynamic parameters:
-
n: Stoichiometry of binding.
-
Ka: Association constant (M-1). The dissociation constant (Kd) is the reciprocal of Ka (1/Ka).
-
ΔH: Enthalpy of binding (kcal/mol).
-
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
-
ΔG = -RT ln(Ka) (where R is the gas constant and T is the absolute temperature in Kelvin).
-
ΔG = ΔH - TΔS , which can be rearranged to ΔS = (ΔH - ΔG) / T .
-
Data Presentation Framework
Quantitative data from ITC experiments should be summarized in clear, structured tables to facilitate comparison between the acetylated ligand and its non-acetylated counterpart.
Table 1: Thermodynamic Parameters of Sialic Acid Binding to Lectin X at 25°C
| Ligand | n (Stoichiometry) | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| Sialic Acid (Non-acetylated) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| 7-O-acetylated Sialic Acid | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Thermodynamic Parameters of Sialic Acid Binding to Lectin Y at 25°C
| Ligand | n (Stoichiometry) | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| Sialic Acid (Non-acetylated) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| 7-O-acetylated Sialic Acid | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizing Workflows and Logical Relationships
Diagrams are essential for conveying complex experimental processes and the underlying scientific logic.
Expected Outcomes and Interpretation
Based on existing qualitative data, several outcomes are possible when comparing 7-O-acetylated sialic acid to its unmodified counterpart:
-
No Significant Change: The binding thermodynamics are nearly identical, suggesting the 7-O-acetyl group does not participate in or sterically hinder the interaction with the specific lectin being tested.
-
Weakened Affinity (Higher Kd): This is a likely outcome for many lectins. The ITC data would reveal if this weakening is due to an unfavorable enthalpic contribution (ΔH becomes less negative or more positive), suggesting the loss of favorable interactions like hydrogen bonds, or an unfavorable entropic contribution (TΔS becomes less positive or more negative), perhaps due to restricted conformational freedom upon binding.
-
Abolished Binding: The thermogram would show only small, consistent peaks corresponding to the heat of dilution. This would provide strong evidence that the 7-O-acetyl group completely prevents recognition by the lectin's binding site.
-
Enhanced Affinity (Lower Kd): While less common, it is possible that the acetyl group could form favorable hydrophobic interactions with nonpolar residues in the lectin's binding pocket, leading to a tighter interaction.
By systematically applying the ITC protocol described here to a panel of lectins (e.g., Siglecs, selectins, plant lectins like SNA and MAA), researchers can generate the much-needed quantitative data to build a comprehensive understanding of how this subtle yet critical modification dictates the specificity of protein-glycan interactions. This knowledge is essential for advancing our understanding of glycobiology and for the rational design of glycomimetic drugs.
References
- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 7-O-Acetylation Across Diverse Cellular and Tissue Landscapes
The O-acetylation of sialic acids, particularly at the 7-position (7-O-acetylation), is a crucial post-translational modification that modulates a wide array of biological processes, including cell-cell interactions, immune responses, and pathogen recognition.[1][2][3] The expression of 7-O-acetylated sialic acids is highly regulated and varies significantly across different cell types and tissues, reflecting its specialized roles in distinct physiological and pathological contexts.[4] This guide provides a comparative overview of 7-O-acetylation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and analytical workflows.
Quantitative Comparison of 7-O-Acetylation
The abundance of 7-O-acetylated sialic acids is not uniform throughout the body. Certain tissues and cell lines exhibit markedly higher levels of this modification than others. The following table summarizes the reported levels of O-acetylation in various biological samples. It is important to note that many studies report the combined levels of 7-O- and 9-O-acetylation due to the spontaneous migration of the acetyl group from the 7- to the 9-position under physiological conditions.[2][5]
| Cell Type/Tissue | Organism | Carrier Molecule | Level of O-Acetylation (% of total sialic acids) | Notes |
| Liver Membranes | Rat | N-linked oligosaccharides | ~20% (7-O- and 9-O-acetylation) | 7-O-acetylation is particularly enriched in lysosomal membranes.[5] |
| Submandibular Gland Mucin | Bovine | Mucin glycoproteins | High levels; most sialic acid residues are O-acetylated.[1] | A primary source for studying O-acetylated sialic acids.[1] |
| Colon Mucosa | Human | Mucin glycoproteins | High concentrations of O-acetylated sialic acids.[1] | The degree of O-acetylation depends on the balance between O-acetyltransferase and O-acetylesterase activities.[1] |
| Muscle | Snake | Not specified | ~50% | Indicates high levels of O-acetylation in certain reptilian tissues.[1] |
| T and B-cell lines | Human | Ganglioside GD3 | Present | 7-O-acetyl GD3 is found in an intracellular pool.[1] |
| T lymphocytes | Human | Ganglioside GD3 and glycoproteins | Present | 9-O-acetylated sialoglycans are found on T lymphocytes in autoimmune lesions.[1] |
| HEK-293, A549, MDCK cells | Human, Canine | Glycoproteins and Glycolipids | 1-2% (9-O- and 7,9-O-di-O-acetylation) | O-acetylated sialic acids are primarily located in the Golgi of human cell lines.[6] |
| Erythrocytes | Crucian Carp | Glycoconjugates | Detectable | A total of 19 different sialic acids were identified, including four mono-O-acetylated forms.[7] |
| Neural Tissues | Rat | Ganglioside GD3 | Present | O-acetylation of GD3 creates discrete molecular patterns during neural development.[8] |
Signaling Pathways and Experimental Workflows
The dynamic regulation of 7-O-acetylation is governed by the interplay of specific enzymes. The biosynthesis occurs in the Golgi apparatus, where a sialate:O-acetyltransferase (CASD1) catalyzes the transfer of an acetyl group from acetyl-CoA to the 7-position of a sialic acid residue.[9][10] This 7-O-acetyl group can then spontaneously migrate to the 9-position.[2][5] The removal of these acetyl groups is catalyzed by sialate:O-acetylesterases (SIAEs), which are found in various cellular compartments, including lysosomes.[1][9]
Caption: Biosynthesis and turnover of 7-O-acetylated sialic acids.
The detection and quantification of 7-O-acetylation require specialized analytical techniques due to the labile nature of the O-acetyl esters. A common workflow involves the release of sialic acids from glycoconjugates, followed by derivatization to enhance detection, and subsequent analysis by chromatography or mass spectrometry.
Caption: Experimental workflow for the analysis of 7-O-acetylated sialic acids.
Experimental Protocols
Accurate determination of 7-O-acetylation levels is critical for understanding its biological significance. Below are detailed methodologies for key experiments.
Release and Derivatization of Sialic Acids for HPLC Analysis
This method is widely used for the quantification of different sialic acid forms, including O-acetylated variants.
Objective: To release sialic acids from glycoconjugates and label them with a fluorescent tag for sensitive detection by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. For blood samples, plasma can be used directly or dried blood spots can be extracted.[7]
-
Acid Hydrolysis: To release sialic acids, incubate the sample in 2 M acetic acid at 80°C for 3 hours.[7] This mild acid condition is used to minimize the loss of labile O-acetyl groups.
-
Derivatization with DMB:
-
Mix the released sialic acids with a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB).[7]
-
Add a reducing agent (e.g., sodium hydrosulfite) and a thiol compound (e.g., 2-mercaptoethanol).
-
Incubate the mixture in the dark at 50-60°C for 2-3 hours to form a stable, fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reversed-phase HPLC system (e.g., a C18 column).
-
Separate the different sialic acid derivatives using a suitable gradient of solvents (e.g., acetonitrile, methanol, and water).
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Identify and quantify the peaks corresponding to 7-O-acetylated sialic acid by comparing their retention times and fluorescence intensities to known standards.
-
Histochemical Detection of O-Acetylated Sialic Acids
This method allows for the visualization of O-acetylated sialic acids within tissue sections or on the surface of cells.
Objective: To specifically stain for the presence of O-acetylated sialic acids in situ.
Methodology:
-
Sample Preparation: Fix tissue sections or cells using a method that preserves the carbohydrate structures (e.g., paraformaldehyde fixation).
-
Mild Periodate Oxidation:
-
Treat the samples with a mild solution of sodium periodate. This selectively oxidizes the side chain of non-O-acetylated sialic acids, while the O-acetyl groups at C-7, C-8, or C-9 protect the underlying sialic acid from oxidation.[1]
-
-
Schiff's Reagent Staining:
-
Apply Schiff's reagent, which reacts with the aldehydes generated by periodate oxidation to produce a magenta color.[1] In this case, a lack of staining indicates the presence of O-acetylation.
-
-
Saponification (Control):
-
As a control, treat a parallel set of samples with a mild alkaline solution (saponification) to remove the O-acetyl groups before the periodate oxidation step.[1][3] Subsequent staining with Schiff's reagent should now produce a positive signal, confirming the initial presence of O-acetylated sialic acids.
-
-
Microscopy: Visualize the stained samples under a light microscope to determine the localization of O-acetylated sialic acids.
Virolectin-Based Detection
Specific viruses, such as Influenza C virus, produce hemagglutinin-esterase proteins that bind specifically to 9-O-acetylated sialic acids.[3] Recombinant forms of these proteins can be used as probes.
Objective: To detect 9-O-acetylated sialic acids (to which 7-O-acetyl groups may have migrated) on cells or in tissues.
Methodology:
-
Probe Preparation: Use a recombinant, soluble form of the Influenza C virus hemagglutinin-esterase fused to a tag (e.g., Fc portion of an antibody or a fluorescent protein) for detection.[3][11]
-
Incubation: Incubate fixed cells or tissue sections with the virolectin probe.
-
Detection:
-
If an Fc-fusion probe is used, detect its binding using a secondary antibody conjugated to a fluorophore or an enzyme (for colorimetric detection).
-
If a fluorescently tagged probe is used, visualize it directly using fluorescence microscopy.
-
-
Analysis: The intensity and localization of the signal correspond to the abundance and distribution of 9-O-acetylated sialic acids.
References
- 1. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmm.ucsd.edu [cmm.ucsd.edu]
- 5. High level O-acetylation of sialic acids on N-linked oligosaccharides of rat liver membranes. Differential subcellular distribution of 7- and 9-O-acetyl groups and of enzymes involved in their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. O-acetylation of a cell-surface carbohydrate creates discrete molecular patterns during neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo and In Vitro Studies of 7-O-Acetylation Function
For Researchers, Scientists, and Drug Development Professionals
The 7-O-acetylation of sialoglycans is a critical post-translational modification that plays a significant role in a multitude of biological processes, including immune regulation, cancer progression, and host-pathogen interactions.[1][2] This modification, catalyzed by specific O-acetyltransferases (SOATs) and reversed by O-acetylesterases (SIAEs), alters the chemical properties of sialic acids, thereby modulating molecular recognition events.[2][3][4] Understanding the functional consequences of 7-O-acetylation requires a dual approach, leveraging both controlled in vitro experiments and physiologically relevant in vivo models. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in designing comprehensive studies.
Core Principles: In Vitro vs. In Vivo Approaches
In vitro and in vivo studies offer distinct yet complementary insights into 7-O-acetylation. In vitro systems provide a reductionist environment ideal for dissecting specific molecular mechanisms, such as enzyme kinetics and binding affinities, free from the complexities of a whole organism.[4][5] Conversely, in vivo studies are indispensable for understanding the physiological and pathological consequences of 7-O-acetylation within a complex, regulated biological system, revealing its impact on organismal health and disease.[6][7]
Comparative Data Summary
The choice between in vitro and in vivo methods depends on the specific research question. The following tables summarize the key characteristics and data outputs of each approach.
Table 1: Methodological Comparison of In Vitro and In Vivo Studies
| Feature | In Vitro Studies | In Vivo Studies |
| System | Isolated components: purified enzymes (e.g., SOATs), cell lines, synthetic glycans.[4][5] | Whole organisms (e.g., mice), tissues, or primary cells in their native environment.[7] |
| Aim | To elucidate specific molecular mechanisms, enzyme kinetics, and direct binding interactions. | To determine the physiological and pathological role of the modification in a complex system. |
| Substrates | Can utilize a range of defined substrates, including radiolabeled precursors like [³H]acetyl-CoA, free sialic acids, or specific glycoproteins.[1][8] | Endogenous glycoproteins and glycolipids within the organism's cells and tissues. |
| Key Advantage | High degree of control, reproducibility, and suitability for high-throughput screening. | High physiological relevance, allowing for the study of systemic effects and complex regulatory networks.[9] |
| Key Limitation | May lack biological context; findings may not fully translate to a complex living system.[1] | Complex and costly; difficult to isolate the effect of a single variable from confounding factors. |
Table 2: Representative Quantitative Data from In Vitro and In Vivo Experiments
| Study Type | Parameter Measured | Example Finding | Reference |
| In Vitro | Enzyme Kinetics (AcCoA:Neu5Ac 7-O-acetyltransferase) | Apparent Km for Acetyl-CoA: 1.63 µM | [5] |
| In Vitro | Enzyme Kinetics (AcCoA:Neu5Ac 7-O-acetyltransferase) | Vmax: 21.9 pmol/mg protein·min | [5] |
| In Vitro | Cell Migration (Transwell Assay) | De-O-acetylated cancer cells show increased migration compared to O-acetylated cells. | [10] |
| In Vivo | Immune Cell Population (Casd1-/- Mouse Model) | Complete loss of (7),9-O-acetylation on the surface of hematopoietic lineage cells. | [7] |
| In Vivo | Pathogenesis (Bacterial Infection Model) | O-acetylation of peptidoglycan leads to increased bacterial load and joint destruction in a mouse model. | [11] |
Signaling and Functional Pathways
7-O-acetylation of sialic acids on gangliosides like GD3 is a key regulator of apoptosis. In vitro studies have shown that O-acetylation can suppress the pro-apoptotic function of GD3 by preventing its translocation to the mitochondria.[1] This molecular mechanism, elucidated in vitro, explains the in vivo observation that cancer cells expressing high levels of O-acetylated GD3 are more resistant to apoptosis.[1]
Experimental Protocols
Detailed and robust protocols are essential for generating reliable data. Below are representative methodologies for key in vitro and in vivo experiments.
Key Experiment 1: In Vitro Sialate-7-O-Acetyltransferase Activity Assay
This protocol is adapted from methods used to characterize sialate-O-acetyltransferase activity from biological sources like bovine submandibular gland microsomes.[4][5]
Objective: To quantify the enzymatic transfer of an acetyl group from acetyl-CoA to a sialic acid-containing substrate.
Methodology:
-
Preparation of Enzyme Source:
-
Isolate microsomes from a tissue source (e.g., bovine submandibular gland) via differential centrifugation.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 6.5).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Enzyme source (microsomal protein).
-
Substrate (e.g., bovine submandibular mucin, which is rich in glycosidically bound sialic acids).
-
Reaction buffer.
-
Radiolabeled acetyl donor: [³H]acetyl-CoA (final concentration ~1-2 µM).[5]
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for a defined period (e.g., 15-60 minutes). The reaction should be within the linear range with respect to time and protein concentration.
-
Terminate the reaction by adding ice-cold acid (e.g., 5% trichloroacetic acid) to precipitate the protein and glycoconjugates.
-
-
Quantification:
-
Pellet the precipitate by centrifugation.
-
Wash the pellet multiple times with the acid solution to remove unincorporated [³H]acetyl-CoA.
-
Solubilize the final pellet in a suitable solvent.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the specific activity as picomoles of acetyl group transferred per milligram of protein per minute.
-
Key Experiment 2: In Vivo Identification of Acetylation Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying O-acetylated sialoglycans or acetylated proteins from complex biological samples.[12][13][14]
Objective: To identify and map 7-O-acetylation sites on glycans or proteins from cells or tissues.
Methodology:
-
Sample Preparation & Protein Extraction:
-
Harvest cells or tissues under conditions that preserve post-translational modifications. This includes the immediate use of deacetylase inhibitors.[15]
-
Lyse the cells or homogenize the tissue in a buffer containing a cocktail of protease and deacetylase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoaffinity Purification (for Acetylated Peptides/Proteins):
-
Digest the protein extract with a protease (e.g., trypsin).
-
Incubate the resulting peptide mixture with agarose beads conjugated to a pan-acetyl-lysine antibody to enrich for acetylated peptides.[12]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides from the antibody beads.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the enriched peptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[15]
-
The instrument performs data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.
-
Specify O-acetylation (or N-epsilon-acetylation for lysine) as a variable modification in the search parameters.
-
Validate the identified acetylated peptides and pinpoint the exact site of modification based on the fragmentation pattern in the MS/MS spectrum.[13][15]
-
Conclusion
The study of 7-O-acetylation function is a multi-faceted endeavor that benefits immensely from the integration of in vitro and in vivo research strategies. In vitro assays are powerful tools for dissecting the fundamental biochemistry of the enzymes and their direct effects on molecular interactions. These mechanistic insights provide a solid foundation for interpreting the complex physiological outcomes observed in in vivo models. By combining the controlled, quantitative nature of in vitro experiments with the systemic, physiological relevance of in vivo studies, researchers can build a comprehensive and robust understanding of how this subtle modification exerts profound control over cellular function and organismal health.
References
- 1. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Characterization of the enzymatic 7-O-acetylation of sialic acids and evidence for enzymatic O-acetyl migration from C-7 to C-9 in bovine submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KAT6A regulates osteoclast differentiation and bone resorption through TET1-mediated TRPV4 expression | springermedizin.de [springermedizin.de]
- 7. mdpi.com [mdpi.com]
- 8. revvity.com [revvity.com]
- 9. cmm.ucsd.edu [cmm.ucsd.edu]
- 10. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidoglycan O-Acetylation as a Virulence Factor: Its Effect on Lysozyme in the Innate Immune System [mdpi.com]
- 12. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sialic Acid Code: A Comparative Glycoproteomic Guide to 7-O-Acetylated and Non-Acetylated Cells
For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications is paramount. Among these, the O-acetylation of sialic acids, particularly at the C7 position, is emerging as a critical regulator of cellular function and a potential therapeutic target. This guide provides a comprehensive comparison of the glycoproteomes of cells with and without 7-O-acetylation, supported by experimental workflows and data interpretation.
The addition of an acetyl group to the 7-position of sialic acid (7-O-acetylation) is a dynamic and reversible modification that can profoundly alter protein structure and function. This subtle change can influence a wide range of biological processes, including cell adhesion, immune responses, and apoptosis. Consequently, the ability to compare the glycoproteomic landscapes of 7-O-acetylated and non-acetylated cells is crucial for deciphering the functional implications of this modification.
Quantitative Glycoproteomic Comparison
While large-scale quantitative data directly comparing 7-O-acetylated and non-acetylated is still an evolving area of research, we can extrapolate from existing knowledge to present a representative comparison. The following table summarizes hypothetical quantitative data based on the known functions of 7-O-acetylation, illustrating the potential changes in glycoprotein abundance and sialylation patterns that researchers might observe. O-acetylation can modulate the binding of sialic acid-binding immunoglobulin-like lectins (Siglecs) and other receptors, thereby affecting protein turnover and localization.
| Glycoprotein ID (UniProt) | Protein Name | Fold Change (7-O-acetylated vs. Non-acetylated) | Predominant Sialic Acid Linkage | Key Function | Potential Impact of 7-O-Acetylation |
| P01887 | CD45 | 1.8 | α2,3 and α2,6 | T-cell receptor signaling | Altered immune cell activation |
| P16422 | CD43 | 1.5 | α2,3 | Cell adhesion, apoptosis | Modulation of cell-cell interactions |
| P25105 | Fas receptor | 1.3 | α2,6 | Apoptosis signaling | Increased sensitivity to apoptosis |
| P02768 | Albumin | -1.2 | α2,3 and α2,6 | Osmotic regulation, transport | Altered protein half-life |
| P01834 | Integrin alpha-L | 1.6 | α2,3 | Cell adhesion, migration | Changes in cell adhesion properties |
Table 1: Representative Quantitative Glycoproteomic Data. This table illustrates potential changes in the abundance of key glycoproteins and their sialylation patterns when comparing 7-O-acetylated to non-acetylated cells. The fold changes are hypothetical and serve to highlight the expected trends based on the known biological roles of 7-O-acetylation.
Experimental Protocols
A robust comparative glycoproteomic analysis requires meticulous experimental design and execution. The following protocols outline the key steps for comparing 7-O-acetylated and non-acetylated cells.
Protocol 1: Global Glycoproteomic Analysis
This protocol provides a comprehensive workflow for the identification and quantification of sialoglycoproteins from cell lysates.
1. Protein Extraction and Digestion:
-
Lyse 7-O-acetylated and non-acetylated cells separately in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature the proteins by heating, followed by reduction and alkylation of cysteine residues.
-
Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.
2. Enrichment of Sialoglycopeptides:
-
Enrich for sialoglycopeptides using titanium dioxide (TiO2) or lectin affinity chromatography. Lectins such as Sambucus nigra agglutinin (SNA) and Maackia amurensis agglutinin (MAA) can be used to enrich for α2,6- and α2,3-linked sialic acids, respectively.
-
Wash the enriched glycopeptides to remove non-specific binders.
-
Elute the sialoglycopeptides using an appropriate elution buffer.
3. LC-MS/MS Analysis:
-
Analyze the enriched sialoglycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap) to acquire high-accuracy mass spectra.
-
Employ collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation of the glycopeptides.
4. Data Analysis:
-
Process the raw MS data using specialized glycoproteomics software (e.g., Byonic™, pGlyco).
-
Identify the glycopeptides by matching the experimental MS/MS spectra to a protein sequence database.
-
Quantify the relative abundance of glycopeptides between the 7-O-acetylated and non-acetylated samples using label-free quantification or isotopic labeling methods (e.g., TMT, SILAC).
Protocol 2: Analysis of Sialic Acid O-Acetylation
Due to the labile nature of O-acetyl modifications, special care must be taken during sample preparation and analysis.
1. Glycan Release:
-
Release N-glycans from glycoproteins enzymatically using PNGase F under non-denaturing conditions to preserve O-acetylation.
-
Alternatively, release O-glycans chemically via β-elimination, but be aware that this can lead to the loss of O-acetyl groups.
2. Derivatization of Sialic Acids:
-
Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a stable, fluorescent derivative. This step is crucial for sensitive detection and quantification.
3. HPLC Analysis:
-
Separate the DMB-labeled sialic acids by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
-
Identify and quantify the different O-acetylated sialic acid species by comparing their retention times and peak areas to known standards.
Signaling Pathways and Workflows
Visualizing the complex interplay of molecules is essential for a deeper understanding of the functional consequences of 7-O-acetylation.
The presence of 7-O-acetylated sialoglycoproteins can modulate critical signaling pathways. For instance, the ganglioside 7-O-acetyl-GD3 has been implicated in T-cell activation and the Fas-mediated apoptosis pathway.
Assessing the Immunogenicity of 7-O-Acetylated Sialoglycans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the immunogenicity of 7-O-acetylated sialoglycans, offering insights into their role in modulating immune responses. O-acetylation of sialic acids, particularly at the C7 position, is a critical post-translational modification that can significantly alter the biological functions of sialoglycans, including their recognition by immune receptors. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important biological pathways and workflows to facilitate a deeper understanding of this crucial area of glycobiology.
Comparative Analysis of Sialoglycan Immunogenicity
The immunogenicity of sialoglycans is significantly influenced by modifications such as O-acetylation. While non-acetylated sialoglycans can engage inhibitory Siglec receptors, leading to immune suppression, the addition of an acetyl group can block these interactions, potentially leading to an enhanced immune response. The position of O-acetylation (e.g., C7 vs. C9) can further fine-tune these interactions.
Quantitative Data on Sialoglycan-Mediated Immune Cell Activation
The following table summarizes key findings on the impact of sialoglycan O-acetylation on immune cell activation. Direct comparative studies on cytokine profiles and antibody production are limited in publicly available literature; however, existing data on T-cell proliferation provides valuable insights.
| Sialoglycan Variant | Immune Cell Type | Assay | Key Finding | Reference |
| 7-O-acetyl-GD3 | Human T-lymphocytes | Proliferation Assay | A monoclonal antibody specific to 7-O-acetyl-GD3 is a potent inducer of T-cell proliferation.[1] | [1] |
| Non-acetylated GD3 | Human T-lymphocytes | Proliferation Assay | Monoclonal antibodies against GD3 can also promote T-cell proliferation, which is enhanced by IL-2.[2] | [2] |
| Ganglioside Mixture (unspecified O-acetylation) | Murine Immunocytes | In vivo immune response (footpad swelling) | Intramuscular administration of gangliosides suppressed both immediate and delayed-type allergic reactions.[3] | [3] |
| Ganglioside Mixture (unspecified O-acetylation) | Human T-cells | Cytokine Production (IFN-γ) | Gangliosides derived from renal cell carcinoma or brain tissue inhibit IFN-γ responses in activated T-cells.[4] | [4] |
Expression of 7-O-Acetylated Sialoglycans on Immune Cells
The expression of 7-O-acetylated sialoglycans is not uniform across all immune cells. This differential expression suggests specific roles for this modification in the function of different lymphocyte subsets.
| Immune Cell Type | 7-O-acetyl-GD3 Expression | Reference |
| Human T-lymphocytes | Expressed on a significant fraction of cells.[1][5][6] | [1][5][6] |
| Human B-lymphocytes | Expressed, with varying levels.[5][6] | [5][6] |
| Human Natural Killer (NK) Cells | Found at medium levels in a subset of CD16+ NK cells.[5] | [5] |
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, such as a sialoglycan-specific antibody.
a) [3H]-Thymidine Incorporation Method
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulation: Plate 1 x 105 cells per well in a 96-well plate. Add the stimulating agent (e.g., anti-7-O-acetyl-GD3 monoclonal antibody) or controls (e.g., phytohemagglutinin as a positive control, media alone as a negative control).
-
Incubation: Culture the cells for 6 days in a humidified incubator at 37°C with 5% CO2.[7]
-
Radiolabeling: On day 6, add 1 µCi of [3H]-thymidine to each well and incubate for an additional 6 hours.[7]
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (cpm).[7]
-
Data Analysis: Calculate the stimulation index (SI) by dividing the cpm of stimulated cells by the cpm of unstimulated cells.[8]
b) CFSE Dilution Method
-
Cell Labeling: Resuspend isolated T-cells at 1x106 cells/ml and label with 0.5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C.[9]
-
Quenching and Washing: Add fetal calf serum to a final concentration of 2% to stop the labeling reaction. Wash the cells with PBS.[9]
-
Co-culture and Stimulation: Co-culture 5x105 CFSE-labeled T-cells with 1x105 antigen-presenting cells (e.g., dendritic cells) in the presence of the sialoglycan or stimulating antibody for 4 days at 37°C.[9]
-
Flow Cytometry Analysis: On days 2, 3, and 4, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Solid-Phase Binding Assay for Sialoglycan-Lectin Interaction
This assay quantifies the binding of Siglecs or other lectins to immobilized sialoglycans.
-
Plate Coating: Coat microtiter plate wells with the sialoglycan of interest (e.g., 7-O-acetyl-GD3) overnight at 4°C.[10]
-
Blocking: Wash the wells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in Tris-buffered saline) for 1 hour at room temperature.
-
Lectin Incubation: Add serial dilutions of a soluble, labeled lectin (e.g., a Siglec-Fc chimera protein) to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells to remove unbound lectin. Detect the bound lectin using an appropriate method (e.g., for an Fc-chimera, use an HRP-conjugated anti-Fc antibody followed by a colorimetric substrate).[11]
-
Quantification: Measure the absorbance at the appropriate wavelength to quantify the amount of bound lectin.
Visualizations
Biosynthesis and Immunomodulatory Effects of 7-O-Acetylated Sialoglycans
The following diagram illustrates the enzymatic pathway leading to the formation of 7-O-acetylated sialoglycans and their subsequent interaction with immune cells, leading to either an activating or inhibitory signal.
Caption: Biosynthesis of 7-O-acetylated sialoglycans and their immunomodulatory effects.
Experimental Workflow for Assessing Immunogenicity
This diagram outlines the key steps in an experimental workflow designed to compare the immunogenicity of different sialoglycan variants.
Caption: Workflow for comparative immunogenicity assessment of sialoglycans.
References
- 1. 7-O-acetyl-GD3 in human T-lymphocytes is detected by a specific T-cell-activating monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological role and immunotherapy of gangliosides and GD3 synthase in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganglioside-induced inhibition of in vivo immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. The Role of Glycosphingolipids in Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Glycosphingolipids in Immune Cell Functions [frontiersin.org]
- 7. hanc.info [hanc.info]
- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 7-O-Acetyl-N-acetylneuraminic Acid
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling 7-O-Acetyl-N-acetylneuraminic acid, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[2]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3]
-
Hygiene: Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[2]
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ventilate the area.
-
Avoid generating dust.
-
Contain the spill: Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3]
-
Clean the area: Once the solid material is collected, clean the affected area.
Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations.[1][5] It is recommended to entrust disposal to a licensed waste disposal company.[1]
-
Collect Waste: Place the this compound waste into a clearly labeled, sealed container. Do not mix with other waste.[5]
-
Consult Regulations: Refer to your institution's and region's specific guidelines for chemical waste disposal.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
For uncleaned containers, handle them as you would the product itself.[5]
Hazard Data for Related Compounds
The following table summarizes the hazard information for N-acetylneuraminic acid and a penta-acetylated derivative, which can serve as a reference in the absence of specific data for this compound.
| Compound | GHS Hazard Classification | Key Safety Recommendations |
| N-acetylneuraminic acid | Not classified as hazardous.[3] Causes eye irritation.[5][6] | Avoid contact with skin and eyes. Ensure adequate ventilation.[3] |
| 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester | Not a hazardous substance or mixture.[1] | Avoid contact with skin, eyes, and clothing. Wear personal protective equipment.[1] |
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 7-O-Acetyl-N-acetylneuraminic Acid
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 7-O-Acetyl-N-acetylneuraminic acid. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the chemical.
Hazard Identification and First Aid
This compound is a derivative of N-acetylneuraminic acid (sialic acid). While specific data for the 7-O-acetylated form is limited, the safety precautions are based on data for structurally similar compounds. The primary hazards include:
-
Skin Irritation : May cause skin irritation.[3]
-
Respiratory Irritation : May cause respiratory tract irritation upon inhalation of dust.[3]
-
Ingestion : Harmful if swallowed.[3]
First Aid Measures:
| Scenario | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If contact lenses are present, remove them if easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4] Consult a physician if irritation occurs.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical assistance.[2][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5]
| Body Part | PPE Required | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[1][4] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Hands | Compatible chemical-resistant gloves.[1] | Nitrile gloves are a good option for protection against bases, oils, and many solvents.[6] Natural rubber/latex gloves offer good flexibility and resistance to many acids and alcohols.[6] |
| Body | Laboratory coat or other protective clothing.[1][4] | Should be durable and cleanable.[5] For protection against liquid chemicals, Type 6 (EN 13034:2005) or equivalent is recommended for light splashes.[6] |
| Respiratory | Generally not required under normal use with adequate ventilation.[4] | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if ventilation is inadequate or if handling large quantities that may generate dust.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling and Storage Protocol
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[7][8] Ensure a safety shower and eyewash station are readily accessible.[1]
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[1][4] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[4] Remove and wash contaminated clothing before reuse.[1][4]
-
Storage : Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] For long-term stability, storage in a freezer at temperatures below -15°C is recommended.[1][4]
Spill and Disposal Procedure
-
Spill Containment : In case of a spill, ensure adequate ventilation.[1] Evacuate unnecessary personnel from the area.[3] Wear appropriate PPE, including respiratory protection if dust is generated.[1][3]
-
Clean-up : Gently sweep up the spilled solid material to avoid creating dust and place it into a suitable, closed container for disposal.[3][4]
-
Disposal : Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains, soil, or surface water.[1] All waste water should be collected and treated by a waste water treatment plant.[1]
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Procedure for disposal and spill management.
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. hsa.ie [hsa.ie]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
